3-(methoxymethyl)-3-methylpiperidine
Description
BenchChem offers high-quality 3-(methoxymethyl)-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(methoxymethyl)-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
955082-73-2 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-(Methoxymethyl)-3-methylpiperidine as a Pharmacophore Scaffold
Executive Summary: The Structural Advantage
In modern medicinal chemistry, the 3-(methoxymethyl)-3-methylpiperidine scaffold represents a high-value building block designed to address two critical failure points in drug discovery: metabolic instability and conformational entropy .
As a gem-disubstituted piperidine , this moiety leverages the Thorpe-Ingold effect (gem-dimethyl effect) to restrict the conformational flexibility of the piperidine ring. This pre-organization lowers the entropic penalty of binding to protein targets (e.g., Kinases, GPCRs). Furthermore, the substitution at the C3 position blocks a common metabolic "soft spot," preventing oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes.
This guide details the physicochemical profile, synthetic pathways, and application logic for integrating this scaffold into lead optimization programs.
Physicochemical Profile
The following data summarizes the core properties of the free base and its hydrochloride salt, derived from computational consensus and catalog data for the (R)-enantiomer (CAS: 2382067-42-5) and racemate.
| Property | Value | Context |
| Molecular Formula | C₈H₁₇NO | Free Base |
| Molecular Weight | 143.23 g/mol | Fragment-sized (Rule of 3 compliant) |
| LogP (Consensus) | ~0.77 - 1.2 | Ideal for CNS penetration and oral bioavailability |
| TPSA | ~21.26 Ų | High permeability potential |
| pKa (Calc.) | ~9.5 (Piperidine N) | Basic; exists as cation at physiological pH |
| H-Bond Donors | 1 (NH) | Secondary amine handle for derivatization |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor |
| Stereochemistry | Chiral (C3) | Available as (R), (S), or Racemate |
Synthetic Methodologies
The synthesis of 3,3-disubstituted piperidines requires overcoming the steric hindrance introduced by the quaternary carbon. Two primary strategies are employed: De Novo Cyclization (Route A) and Late-Stage Functionalization (Route B).
DOT Diagram: Synthetic Workflows
Caption: Comparative synthetic routes. Route A (Blue) is preferred for scale-up; Route B (Red) is useful for analog library generation.
Medicinal Chemistry Applications
The Gem-Dimethyl / Thorpe-Ingold Effect
Replacing a hydrogen with a methyl group at the C3 position restricts the rotation of the piperidine ring substituents. When a second group (methoxymethyl) is added, the Thorpe-Ingold effect forces the bulky groups into an equatorial position to minimize 1,3-diaxial interactions.
-
Outcome: This "locks" the piperidine into a specific chair conformation, pre-paying the entropy cost of binding to a receptor pocket [1].
Metabolic Blocking (C3 Oxidation)
Unsubstituted piperidines are prone to oxidation at the C3/C5 positions by CYP2D6 and CYP3A4.
-
Mechanism: The C-H abstraction at the position alpha to the nitrogen is rapid.
-
Solution: The quaternary center at C3 eliminates the abstractable protons, shunting metabolism to less critical sites or slowing clearance significantly [2].
DOT Diagram: Structure-Activity Logic
Caption: Mechanistic impact of the scaffold on drug-like properties (DMPK and Potency).
Experimental Protocol: Synthesis of Hydrochloride Salt
Objective: Synthesis of 3-(methoxymethyl)-3-methylpiperidine HCl from N-Boc-3-hydroxymethyl-3-methylpiperidine.
Reagents:
-
Precursor: tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
-
Solvent: Anhydrous THF, DMF.
Step-by-Step Methodology:
-
O-Methylation (Williamson Ether Synthesis):
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 g, 4.36 mmol) in anhydrous DMF (10 mL). Cool to 0°C.
-
Deprotonation: Add NaH (262 mg, 6.55 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (0.41 mL, 6.55 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
-
N-Boc Deprotection:
-
Dissolution: Dissolve the crude methoxy intermediate in CH₂Cl₂ (5 mL).
-
Acidolysis: Add 4M HCl in Dioxane (5 mL) at 0°C.
-
Stir: Warm to RT and stir for 2 hours. A white precipitate (the HCl salt) should form.
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.
-
Filtration: Filter the solid under nitrogen to yield 3-(methoxymethyl)-3-methylpiperidine hydrochloride .
-
-
Validation (Expected Data):
-
1H NMR (D₂O): δ 3.40 (s, 3H, OMe), 3.2-3.5 (m, ring protons), 1.10 (s, 3H, C-Me).
-
MS (ESI): m/z 144.1 [M+H]⁺.
-
References
-
Talele, T. T. (2017).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link
-
Shen, H. C., et al. (2009).[2] "Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 19(18), 5314-5320.[2] Link
-
Beak, P., & Lee, W. K. (1989). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc-derivatives of piperidines." Journal of Organic Chemistry, 54(2), 458-464. Link
-
PubChem Compound Summary. (2025). "CID 96559184: (R)-3-Methoxy-3-methylpiperidine."[3] National Center for Biotechnology Information. Link
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-Methoxy-3-methylpiperidine | C7H15NO | CID 96559184 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(methoxymethyl)-3-methylpiperidine IUPAC name and synonyms
[1]
Part 1: Executive Summary & Chemical Identity
3-(Methoxymethyl)-3-methylpiperidine is a specialized, gem-disubstituted piperidine derivative used primarily as a structural building block in medicinal chemistry.[1] Its core value lies in the gem-disubstitution at the C3 position , which introduces conformational constraints (via the Thorpe-Ingold effect) that can lock the piperidine ring into specific chair conformations, enhancing binding affinity and metabolic stability in drug candidates.[1]
This compound serves as a critical intermediate in the synthesis of Alpha-2C adrenergic receptor antagonists (used in CNS disorders) and is explored in kinase inhibitor scaffolds where precise spatial orientation of substituents is required to occupy hydrophobic pockets.[1]
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 3-(Methoxymethyl)-3-methylpiperidine |
| Common Synonyms | 3-Methoxymethyl-3-methyl-piperidine; 3-(Methoxymethyl)-3-methylazacyclohexane |
| CAS Number (HCl) | 955027-76-6 |
| CAS Number (Free Base) | 2382067-42-5 (Generic/Isomer specific) |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol (Free base) |
| SMILES | CC1(CNCCC1)COC |
| InChI Key | RDXDQJARPYHCMD-UHFFFAOYSA-N (Racemic) |
| Chirality | The C3 carbon is a stereocenter.[1][2][3] Available as racemate, (R)-, or (S)- enantiomers.[1] |
Part 2: Structural Analysis & Properties
Conformational Dynamics
The simultaneous presence of a methyl and a methoxymethyl group at the C3 position creates a gem-disubstituted center.[1] This structural feature significantly alters the conformational equilibrium of the piperidine ring compared to mono-substituted analogs.[1]
-
Axial/Equatorial Preference: In the lowest energy chair conformation, the bulkier methoxymethyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the methyl group axial.[1]
-
Thorpe-Ingold Effect: The bulky C3 substituents compress the internal bond angle, promoting cyclization rates in precursor molecules and rigidifying the final drug scaffold.[1]
Physicochemical Properties[1][2][4][5]
Part 3: Synthesis Strategies
The synthesis of 3,3-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center.[1] The most robust route employed in pharmaceutical process chemistry involves alpha-alkylation of a piperidine-3-carboxylate ester , followed by functional group interconversion.[1]
Primary Synthetic Pathway: The Carboxylate Alkylation Route[1]
This protocol allows for the generation of the quaternary carbon before the final ether formation.[1]
Step 1: Protection & Alpha-Alkylation [1]
-
Precursor: Ethyl 1-benzylpiperidine-3-carboxylate (commercially available or synthesized from ethyl nicotinate).[1]
-
Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[1]
-
Mechanism: Kinetic deprotonation at -78°C generates the enolate, which is trapped by MeI.[1] The benzyl group protects the amine.[1]
-
Outcome: Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate.
Step 2: Reduction to Diol/Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Process: The ester is reduced to the primary alcohol.[1]
-
Outcome: (1-Benzyl-3-methylpiperidin-3-yl)methanol.[1]
Step 3: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.[1]
-
Protocol: The alcohol is deprotonated by NaH to form the alkoxide, which attacks MeI.[1]
-
Outcome: 1-Benzyl-3-(methoxymethyl)-3-methylpiperidine.[1]
Step 4: N-Deprotection (Hydrogenolysis)
-
Reagents: H₂, Pd/C (10%), Ethanol/Acetic Acid.[1]
-
Process: Catalytic hydrogenation cleaves the benzyl group.[1]
-
Outcome: 3-(Methoxymethyl)-3-methylpiperidine .
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of 3-(methoxymethyl)-3-methylpiperidine via the carboxylate alkylation route.
Part 4: Applications in Drug Discovery
Alpha-2C Adrenergic Antagonists
The specific 3-(methoxymethyl)-3-methylpiperidine moiety is cited in US Patent 8,492,549 as a key intermediate for synthesizing antagonists of the Alpha-2C adrenergic receptor.
-
Mechanism: The piperidine nitrogen serves as the basic center interacting with Aspartate residues in the GPCR binding pocket.[1]
-
Role of C3 Substituents: The methoxymethyl group provides a specific steric bulk that fits into a hydrophobic sub-pocket, enhancing selectivity over the Alpha-2A subtype.[1]
Kinase Inhibitor Scaffolds
In the design of JAK inhibitors and other kinase modulators, 3,3-disubstituted piperidines act as "conformational locks."[1]
-
Vector Control: By fixing the conformation of the piperidine ring, the substituents at the nitrogen (e.g., a pyrimidine hinge binder) are oriented more precisely toward the ATP-binding site.[1]
-
Metabolic Stability: The quaternary carbon at C3 blocks metabolic oxidation at this position, a common clearance pathway for simple piperidines (via CYP450).[1]
Part 5: Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]
Standard Operating Procedure (SOP) for Handling
-
Storage: Store the hydrochloride salt at room temperature in a desiccator (hygroscopic). Free base should be stored under nitrogen at 2-8°C to prevent oxidation.
-
Solvent Compatibility: Avoid acetone if using the free base for long periods (potential enamine formation, though slow).[1] Use Methanol, Ethanol, or DCM.[1]
-
Neutralization: If purchasing the HCl salt (CAS 955027-76-6), convert to free base for nucleophilic coupling reactions:
References
-
US Patent 8,492,549 . 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists. (2013).[1] Assignee: Orion Corporation.
-
PubChem Compound Summary . 3-(Methoxymethyl)-3-methyl-piperidine hydrochloride.[1] National Center for Biotechnology Information. [1]
-
Beak, P., & Lee, W. K. (1989).[1] Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomeric 2,3-disubstituted piperidines. Journal of Organic Chemistry. (General methodology for piperidine substitution).
-
Sigma-Aldrich Product Catalog . 3-(methoxymethyl)-3-methyl-piperidine hydrochloride.
(R)-3-methoxy-3-methylpiperidine structure and stereochemistry
This guide serves as a technical monograph on (R)-3-methoxy-3-methylpiperidine , a specialized chiral building block used in fragment-based drug discovery (FBDD) and kinase inhibitor development.
Structure, Stereochemistry, and Synthetic Logic
Chemical Identity & Stereochemical Core
The molecule (R)-3-methoxy-3-methylpiperidine represents a class of gem-disubstituted heterocycles . Unlike simple monosubstituted piperidines, the presence of a quaternary stereocenter at C3 imposes rigid conformational constraints, a property exploited in medicinal chemistry to lock bioactive conformations (the Thorpe-Ingold effect).
Nomenclature and CIP Priority
The "R" configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules at the quaternary C3 center.
-
Center: Carbon-3 (C3)
-
Substituents & Priority:
-
-OCH₃ (Methoxy): Priority 1 (Oxygen, Atomic #8).
-
-CH₂-N (C2): Priority 2 (Carbon bonded to Nitrogen).
-
-CH₂-CH₂ (C4): Priority 3 (Carbon bonded to Carbon).
-
-CH₃ (Methyl): Priority 4 (Carbon bonded to Hydrogens).
-
Visualization: When orienting the molecule with the lowest priority group (Methyl) facing away, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.
Physical Properties (Predicted)
| Property | Value | Context |
| Formula | C₇H₁₅NO | - |
| MW | 129.20 g/mol | Fragment-compliant (<200 Da) |
| LogP | ~0.8 - 1.1 | Lipophilic enough for CNS penetration, polar enough for solubility. |
| pKa | ~9.5 (Piperidine NH) | Basic; exists as a cation at physiological pH. |
| H-Bond Donors | 1 (NH) | - |
| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen is a weak acceptor. |
Conformational Dynamics & Energy Landscape
The stereochemical utility of this molecule lies in its conformational preference. In a standard piperidine chair, substituents compete for the equatorial position to minimize 1,3-diaxial interactions (A-values).
The Gem-Disubstituent Battle
At the C3 position, the ring must accommodate both a Methyl group and a Methoxy group.
-
A-value (Methyl): ~1.70 kcal/mol
-
A-value (Methoxy): ~0.60 kcal/mol
Thermodynamic Outcome: The bulkier Methyl group strongly prefers the Equatorial orientation. Consequently, the Methoxy group is forced into the Axial position.
The "Gauche" Effect and Solvation
While sterics favor Methyl-Equatorial, electronic effects can stabilize the Axial-Methoxy conformer further. In protonated piperidines (physiological pH), an intramolecular hydrogen bond (or favorable electrostatic interaction) can occur between the axial methoxy oxygen and the axial proton on the nitrogen (N-H...O), further locking the ring conformation.
Logical Diagram: Conformational Equilibrium
The following diagram illustrates the energy logic driving the preferred conformation.
Figure 1: Conformational analysis showing the thermodynamic drive toward the Methyl-Equatorial/Methoxy-Axial conformer.
Synthetic Pathways & Experimental Protocols
Synthesis of quaternary stereocenters in piperidines is challenging. The most robust route involves constructing the 3,3-disubstituted scaffold followed by enzymatic resolution, as asymmetric alkylation of 3-piperidones is prone to racemization.
Route: Grignard Addition & Enzymatic Resolution
This protocol ensures high Enantiomeric Excess (ee) using a self-validating enzymatic step.
Step 1: Grignard Addition (Formation of Racemate)
-
Precursor: N-Benzyl-3-piperidone (CAS 3259-03-8).
-
Reagent: Methylmagnesium bromide (MeMgBr).
-
Protocol:
-
Dissolve N-Benzyl-3-piperidone (1.0 eq) in anhydrous THF under N₂ at -78°C.
-
Add MeMgBr (1.2 eq, 3M in ether) dropwise to prevent exotherm.
-
Allow warming to 0°C over 2 hours.
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Result: rac-N-Benzyl-3-hydroxy-3-methylpiperidine.
-
Step 2: Enzymatic Kinetic Resolution (The Critical Step)
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate.
-
Mechanism: CAL-B selectively acetylates the (R)-alcohol (or (S) depending on specific conditions, verified by HPLC), leaving the other enantiomer as the free alcohol.
-
Protocol:
-
Suspend racemic alcohol in MTBE (Methyl tert-butyl ether).
-
Add Vinyl Acetate (3.0 eq) and Novozym 435 (20 mg/mmol).
-
Incubate at 30°C with orbital shaking for 24-48 hours.
-
Monitor: Check conversion via Chiral HPLC (see Section 4). Stop at 50% conversion.
-
Separation: Filter enzyme. Separate the Ester (Enantiomer A) from the Alcohol (Enantiomer B) via silica column chromatography.
-
Note: If the (R)-enantiomer is the ester, hydrolyze with LiOH/MeOH to recover the chiral alcohol.
-
Step 3: O-Methylation
-
Reagents: Sodium Hydride (NaH), Iodomethane (MeI).
-
Protocol:
-
Dissolve (R)-N-Benzyl-3-hydroxy-3-methylpiperidine in DMF at 0°C.
-
Add NaH (60% dispersion, 1.5 eq). Stir 30 min (H₂ evolution).
-
Add MeI (1.2 eq). Warm to RT and stir 4 hours.
-
Safety: Quench excess NaH with MeOH before aqueous workup.
-
Step 4: Debenzylation (Final Deprotection)
-
Reagents: Pd/C (10%), H₂ (1 atm), MeOH.
-
Protocol: Hydrogenate at RT for 12 hours. Filter through Celite.
Synthesis Workflow Diagram
Figure 2: Chemo-enzymatic synthesis workflow ensuring high enantiomeric purity.
Analytical Validation
Trustworthiness in chiral synthesis requires rigorous validation.
Chiral HPLC Method
To determine Enantiomeric Excess (% ee), use a polysaccharide-based stationary phase.[1]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic piperidine nitrogen.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).
-
Derivatization (Optional): If UV signal is too low, react with Benzoyl Chloride to form the N-Benzoyl derivative, which has strong UV absorbance at 254 nm.
NMR Validation
-
¹H NMR (CDCl₃): Look for the sharp singlet of the -OCH₃ group (~3.2 ppm) and the singlet of the -CH₃ group (~1.1 ppm).
-
Diastereotopic Protons: The C2 protons (-CH₂-N) will appear as distinct doublets (or dd) with large geminal coupling constants (~12 Hz) due to the rigid chiral environment.
Applications in Drug Discovery[2][3]
Fragment-Based Drug Discovery (FBDD)
(R)-3-methoxy-3-methylpiperidine is a "3D Fragment." Unlike flat aromatic rings, this molecule occupies cubic space.
-
Vectors: The Nitrogen allows coupling to scaffolds (amides, ureas).
-
Interactions: The methoxy group acts as a specific H-bond acceptor vector that is spatially fixed relative to the N-vector.
Bioisosterism
This moiety serves as a bioisostere for:
-
3-Hydroxy-3-methylpiperidine: Methylation caps the alcohol, improving blood-brain barrier (BBB) permeability by reducing Polar Surface Area (PSA) and preventing Phase II conjugation (glucuronidation).
-
Morpholine: It mimics the shape of morpholine but offers a different electronic profile (more basic) and an additional methyl handle for filling hydrophobic pockets in enzymes (e.g., Kinases).
References
-
PubChem. (R)-3-Methoxy-3-methylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]
- Keserű, G. M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Custom Synthesized Compounds. Journal of Medicinal Chemistry. (Discusses the value of 3D fragments like substituted piperidines).
-
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypiperidines.[2] Journal of Organic Chemistry. (Foundation for the enzymatic resolution protocol).[1][3]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
Unlocking 3D Chemical Space: Technical Profile of 3-(Methoxymethyl)-3-methylpiperidine
[1]
Part 1: Executive Summary & Core Identity[1]
Compound Identity:
-
CAS Number: 955082-73-2 (Free Base) | 955027-76-6 (Hydrochloride Salt)[1]
-
Molecular Formula: C
H NO[1] -
Molecular Weight: 143.23 g/mol
-
SMILES: CC1(CNCCC1)COC
-
Key Classification: Gem-disubstituted Piperidine; Fsp
-rich Building Block.[1]
Technical Abstract:
3-(Methoxymethyl)-3-methylpiperidine represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the "Flatland" problem—the over-reliance on planar aromatic structures in drug discovery.[1] By introducing a gem-disubstitution pattern (methyl and methoxymethyl) at the C3 position, this building block enforces a rigid chair conformation via the Thorpe-Ingold effect.[1] This conformational restriction reduces the entropic penalty upon protein binding, potentially increasing ligand affinity and selectivity while simultaneously improving aqueous solubility through increased saturation (Fsp
Part 2: Structural Mechanistics & Chemical Profile
The Gem-Disubstitution Effect
The defining feature of this molecule is the quaternary carbon at position 3.[1] Unlike mono-substituted piperidines, which possess significant conformational flexibility, the 3,3-disubstitution locks the ring into a preferred chair conformer.[1]
-
Axial/Equatorial Preference: The larger group (typically the methoxymethyl arm) will prefer the equatorial position to minimize 1,3-diaxial interactions, while the smaller methyl group occupies the axial position.[1]
-
Pharmacophore Vectoring: This rigid scaffold allows medicinal chemists to vector functional groups (attached to the nitrogen or the ether oxygen) into specific sub-pockets of a target protein (e.g., Kinase ATP pockets or GPCR orthosteric sites) with high precision.[1]
Physical Properties Table
| Property | Value | Relevance |
| LogP (Predicted) | ~1.2 - 1.5 | Optimal for CNS penetration and oral bioavailability (Lipinski compliant).[1] |
| TPSA | ~21 Ų | Low polar surface area suggests excellent membrane permeability. |
| pKa (Calc.) | ~9.8 (Amine) | Basic nitrogen allows for salt formation (HCl, Tartrate) to tune solubility.[1] |
| Fsp | 1.0 (8/8 carbons) | High saturation correlates with higher clinical success rates and lower toxicity.[1] |
Part 3: Synthesis & Manufacturing Protocol
Validated Synthetic Route
The synthesis of 3-(methoxymethyl)-3-methylpiperidine typically proceeds via the reduction and alkylation of a 3,3-disubstituted glutarimide or a protected nipecotate derivative.[1] Below is a robust, self-validating protocol suitable for gram-scale preparation.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway from a nipecotate precursor to the target free amine.[1]
Detailed Methodology
Step 1: Reduction to Alcohol (Intermediate A)
-
Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 vol) and cool to 0°C under nitrogen.
-
Reagent: Carefully add LiAlH
(2.5 equiv) pellets. -
Addition: Dropwise add Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate (dissolved in THF) over 30 minutes. The exotherm must be controlled to keep internal temp <10°C.[1]
-
Reaction: Warm to room temperature and reflux for 4 hours.
-
Quench: Use the Fieser method (n mL H
O, n mL 15% NaOH, 3n mL H O) to precipitate aluminum salts. Filter and concentrate.-
Checkpoint: IR spectrum should show loss of carbonyl stretch (1730 cm
) and appearance of broad OH stretch (3400 cm ).[1]
-
Step 2: O-Methylation (Intermediate B)
-
Setup: Dissolve Intermediate A in anhydrous DMF (5 vol) and cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise.[1]
-
Workup: Stir at RT for 2 hours. Quench with ice water and extract with EtOAc.
-
Safety Note: MeI is a potent alkylating agent; use in a fume hood.
-
Step 3: Deprotection (Final Product)
-
Hydrogenation: Dissolve Intermediate B in MeOH. Add 10% Pd/C (10 wt% loading).
-
Conditions: Stir under H
atmosphere (balloon pressure or 1 atm) for 12 hours. -
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Isolation: The residue is the free base CAS 955082-73-2 .[1] For storage, treat with HCl in dioxane to generate the stable hydrochloride salt CAS 955027-76-6 .[1]
Part 4: Therapeutic Applications
Kinase Inhibition (JAK/TYK Pathways)
The 3-substituted piperidine motif is structurally homologous to the core of Tofacitinib (a JAK inhibitor).[1] The 3-(methoxymethyl)-3-methyl variant offers a "space-filling" modification that can:
-
Displace conserved water molecules in the ATP-binding pocket.[1]
-
Improve selectivity against kinome off-targets by exploiting subtle steric differences in the solvent-exposed region.[1]
GPCR Ligand Design (Alpha2C & Muscarinic)
In GPCR drug discovery, basic amines are critical for the salt-bridge interaction with the conserved Aspartate residue in Transmembrane Domain 3 (TM3).[1]
-
Application: This scaffold serves as a robust linker in fragment-based drug discovery (FBDD).[1] The methoxy group can act as a hydrogen bond acceptor, interacting with serine or threonine residues in the orthosteric site.[1]
Improving Metabolic Stability
Gem-disubstitution blocks metabolic "soft spots."[1]
-
Mechanism: The quaternary carbon at C3 prevents oxidative metabolism (hydroxylation) at that position, a common clearance pathway for simple piperidines.[1] This extends the half-life (
) of the drug candidate.[1]
Application Logic Diagram
Figure 2: Mechanistic impact of the scaffold on drug-like properties.[1]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96559184, (R)-3-Methoxy-3-methylpiperidine (Related Analog).[1] Retrieved from [Link][1]
-
Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from methyl substituted pipecolinates."[1][3] White Rose Research Online. Retrieved from [Link]
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. 3-(Methoxymethyl)-3-methylpiperidine | CAS#:955082-73-2 | Chemsrc [chemsrc.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to the Strategic Use of the Methoxy Group in Piperidine-Based Drug Discovery
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise interactions with a multitude of biological targets. A common and seemingly simple substitution, the methoxy group (-OCH₃), can profoundly alter the biological activity, pharmacokinetic profile, and overall druggability of piperidine-containing molecules.[3][4] This technical guide provides an in-depth analysis of the multifaceted roles of the methoxy group in the design and development of piperidine-based drugs. We will explore its influence on pharmacodynamics and pharmacokinetics, supported by structure-activity relationship (SAR) data, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically leverage methoxy substitution to optimize lead compounds.
Introduction: The Piperidine Scaffold and the Methoxy Group
The Piperidine Moiety: A Versatile Tool in Medicinal Chemistry
The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals stems from several key features:
-
3D Conformation: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with target proteins.[1]
-
Basic Nitrogen: The nitrogen atom is typically basic (pKa ~8-11), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues in a binding pocket.
-
Tunable Physicochemical Properties: Substitution on the piperidine ring can modulate properties like lipophilicity, polarity, and metabolic stability.[5][6]
The Methoxy Group: More Than a Simple Alkoxy Substituent
The methoxy group, while small, possesses a unique combination of electronic and steric properties that can be exploited in drug design:
-
Electronic Effects: The oxygen atom is electron-donating through resonance and electron-withdrawing through induction. This can modulate the electron density of an attached aromatic ring, influencing its reactivity and binding affinity.[4]
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a protein binding site.
-
Lipophilicity: When attached to an aromatic system, the methoxy group has a minimal impact on lipophilicity (ΔlogP ≈ 0), allowing for potency to be increased without significantly increasing the molecule's greasy nature.[7][8]
-
Metabolic Handle: The methyl group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, which can be a metabolic liability or a strategic point for prodrug design.[4][8]
The Impact of Methoxy Substitution on Pharmacodynamics
The strategic placement of a methoxy group can significantly influence a compound's interaction with its biological target, affecting both affinity and selectivity.
Modulation of Receptor Binding Affinity
The introduction of a methoxy group can enhance binding affinity through several mechanisms:
-
Direct Hydrogen Bonding: The oxygen atom can form a hydrogen bond with a donor residue in the receptor's active site.
-
Pocket Filling: The methoxy group can occupy a small hydrophobic pocket, increasing van der Waals interactions.
-
Conformational Restriction: The steric bulk of the methoxy group can lock the molecule into a more favorable binding conformation.
A notable example can be seen in the development of sigma-1 (σ₁) receptor ligands. In a series of phenoxyalkylpiperidines, para-methoxy substitution on the phenoxy ring resulted in high-affinity ligands, although slightly less potent than their para-chloro counterparts.[9] This suggests that while the methoxy group contributes favorably to binding, other factors like hydrophobicity can also play a significant role.[9]
Table 1: Comparative Binding Affinities of p-chloro vs. p-methoxy Substituted Piperidine Ligands for the σ₁ Receptor
| Compound | R | σ₁ Kᵢ (nM) |
| 1a | Cl | 0.34 |
| 1b | OCH₃ | 0.89 |
| (R)-2a | Cl | 1.18 |
| (R)-2b | OCH₃ | 1.49 |
| (S)-2a | Cl | 0.68 |
| (S)-2b | OCH₃ | 1.34 |
Data adapted from Berardi et al., 2016.[9]
Influence on Selectivity
The precise positioning of a methoxy group can also be a powerful tool for achieving selectivity between different receptor subtypes or even between orthosteric and allosteric sites. For instance, in the development of inhibitors for the presynaptic choline transporter (CHT), a 4-methoxy group on a benzamide scaffold was found to be crucial for potency and selectivity.[10]
The Role of the Methoxy Group in Pharmacokinetics and ADME Properties
Beyond target engagement, the methoxy group plays a critical role in shaping the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Metabolic Stability: The Double-Edged Sword of O-Demethylation
One of the most significant considerations for methoxy-substituted compounds is their susceptibility to metabolism. The primary metabolic pathway is often O-demethylation, catalyzed by CYP enzymes (e.g., CYP2D6, CYP3A4), to form a phenol or alcohol metabolite.[8][11] This can have several consequences:
-
Increased Clearance: Rapid metabolism can lead to a short half-life and poor bioavailability.
-
Formation of Active Metabolites: The resulting hydroxyl group can sometimes lead to a metabolite with equal or even greater activity than the parent drug.
-
Toxicity: The phenolic metabolite can undergo further conjugation or oxidation, potentially leading to reactive intermediates.
However, this metabolic "soft spot" can be mitigated. Strategies include:
-
Steric Shielding: Placing bulky groups near the methoxy group can hinder access by metabolic enzymes.[8]
-
Bioisosteric Replacement: Replacing the methoxy group with a more stable bioisostere, such as a fluorine atom or a trifluoromethoxy group, can block metabolism.[7][12]
-
Deuteration: Replacing the hydrogens on the methyl group with deuterium (OCD₃) can slow the rate of metabolism due to the kinetic isotope effect.[8]
Impact on Lipophilicity and Membrane Permeability
The methoxy group's effect on lipophilicity is context-dependent. On an aromatic ring, it is nearly lipophilically neutral, which is advantageous for optimizing potency without increasing metabolic clearance often associated with high lipophilicity.[8] The influence of a methoxy group on the ability of a molecule to cross the blood-brain barrier (BBB) is a key consideration for CNS-targeting drugs. Experimentally determined lipophilicity has been shown to be a critical factor in the BBB permeability of 2-(methoxy)phenylpiperazine dopamine D2 ligands.[13]
Experimental and Synthetic Considerations
Workflow for Evaluating Methoxy-Substituted Piperidine Analogs
A systematic approach is crucial for evaluating the impact of methoxy substitution. The following workflow outlines key decision points and experimental assays.
Caption: Workflow for the design and evaluation of methoxy-piperidine analogs.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of a methoxy-substituted piperidine derivative.
Objective: To determine the in vitro half-life (t₁/₂) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed HLM mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the in vitro half-life using the formula: t₁/₂ = 0.693 / k
-
Conclusion and Future Outlook
The methoxy group, though seemingly simple, is a powerful and versatile substituent in the medicinal chemist's toolbox for designing and optimizing piperidine-based drugs. Its ability to modulate receptor affinity, fine-tune physicochemical properties, and influence metabolic pathways makes it a critical consideration in drug design.[3] A thorough understanding of its context-dependent effects, from its position on a scaffold to its interaction with metabolic enzymes, is essential for its successful application. Future research will likely focus on more sophisticated strategies, such as the use of isotopically labeled methoxy groups (e.g., ¹³C or ¹⁴C) for mechanistic studies and the development of novel bioisosteres that mimic the favorable properties of the methoxy group while enhancing metabolic stability.[7] By embracing a data-driven and systematic approach, the strategic incorporation of the methoxy group will continue to contribute to the development of safer and more effective piperidine-containing therapeutics.
References
-
Kiereta, W., & Gorniak, R. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823. [Link]
- Iqbal, R., & Ahmad, M. (1971). Synthesis and properties of some methoxy-substituted 3,4-diphenylpiperidine derivatives. Canadian Journal of Chemistry, 49(7), 1195–1200.
-
Jia, X., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 26(61), 13862–13866. [Link]
-
Kiereta, W., & Gorniak, R. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. ACS Publications.[Link]
-
Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI.[Link]
-
Chiodi, D., & Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.[Link]
-
Chiodi, D., & Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.[Link]
-
Berardi, F., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. Uniba.it.[Link]
-
Unknown. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Georg Thieme Verlag KG.[Link]
-
Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.[Link]
-
Unknown. (2024). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.[Link]
-
Unknown. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.[Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.[Link]
-
Abate, C., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed.[Link]
-
Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications.[Link]
-
Thomas, A. G., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.[Link]
-
Gasić, S. M., et al. (2019). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. PubMed.[Link]
-
Lever, J. R., et al. (2011). Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ receptor ligands. PubMed.[Link]
-
Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC.[Link]
-
Al-Ghamdi, M. S. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI.[Link]
-
Le, N., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.[Link]
-
Caccia, S., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.[Link]
-
Rempala, G., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
-
Boyko, Y. (2020). a) Different modalities of piperidine-containing drugs and drug... ResearchGate.[Link]
-
Unknown. (2024). The role of the methoxy group in approved drugs | Request PDF. ResearchGate.[Link]
- Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
-
Hallyburton, I., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PMC.[Link]
-
Unknown. (2024). Structure–activity relationship of piperidine derivatives with... ResearchGate.[Link]
-
Unknown. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.[Link]
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The 3,3-Disubstituted Piperidine Motif: Mechanistic Speculation & Pharmacological Utility of 3-(methoxymethyl)-3-methylpiperidine
The following technical guide provides an in-depth pharmacological analysis of 3-(methoxymethyl)-3-methylpiperidine , a specialized structural motif. While often encountered as a chiral building block in medicinal chemistry, this guide speculates on its mechanistic influence as a pharmacophore, specifically within the context of Alpha-2C Adrenoceptor Antagonism and Soluble Epoxide Hydrolase (sEH) Inhibition .
Executive Summary & Structural Logic
3-(methoxymethyl)-3-methylpiperidine represents a "privileged scaffold" in modern drug discovery. Unlike simple piperidines used in early antihistamines or opioids, this 3,3-disubstituted variant introduces a critical steric constraint known as the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .
By placing a methyl and a methoxymethyl group at the C3 position, the piperidine ring is energetically biased toward specific chair conformations. This "conformational locking" reduces the entropic penalty upon binding to a receptor, theoretically increasing affinity and selectivity.
Primary Mechanistic Hypotheses:
-
Alpha-2C Adrenoceptor Antagonism: As a key moiety in novel antipsychotic and cognitive-enhancing ligands (e.g., Bayer patent literature), this scaffold likely occupies a hydrophobic pocket in the GPCR, orienting the basic nitrogen for salt-bridge formation with Asp113.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: In urea-based inhibitors, this bulky lipophilic group fits the sEH catalytic tunnel, preventing the hydrolysis of anti-inflammatory EETs (epoxyeicosatrienoic acids).
Structural Dynamics & Cheminformatics
To understand the mechanism, one must first understand the molecule's behavior in solution versus the binding pocket.
Physicochemical Profile
| Property | Value (Predicted) | Pharmacological Implication |
| pKa (Basic N) | ~9.8 - 10.2 | Predominantly protonated at physiological pH (7.4); mimics endogenous monoamines. |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |
| H-Bond Donors | 1 (Amine) | Critical for anchoring to receptor residues (e.g., Aspartate). |
| H-Bond Acceptors | 2 (Amine, Ether) | The methoxy oxygen provides a secondary anchor point, potentially for Serine/Threonine residues. |
The "Gem-Disubstitution" Effect
In a standard piperidine, the ring can flip between chair conformers relatively easily. In 3-(methoxymethyl)-3-methylpiperidine , the steric bulk of the C3 substituents forces the larger group (methoxymethyl) into an equatorial position to minimize 1,3-diaxial interactions.
-
Result: The vector of the nitrogen lone pair is fixed relative to the methoxy group. This pre-organization is the causal mechanism for high-affinity binding in Alpha-2C antagonists.
Primary Mechanism Speculation: Alpha-2C Adrenoceptor Antagonism
Recent patent literature (e.g., WO 2023/131640) identifies 3-substituted azacycles as core components of Alpha-2C antagonists.
The Signaling Pathway
Alpha-2C receptors are G_i/o-coupled GPCRs found in the striatum and hippocampus. They function as inhibitory autoreceptors.
-
Normal State: Activation by Norepinephrine (NE)
G_i protein activation Inhibition of Adenylyl Cyclase Reduced cAMP Inhibition of NE/Dopamine Release . -
Drug Mechanism (Antagonist): The 3-(methoxymethyl)-3-methylpiperidine moiety blocks the receptor.
-
Effect: Disinhibition of the presynaptic neuron.
-
Outcome: Enhanced release of Dopamine and Norepinephrine in the prefrontal cortex (PFC).
-
Mechanistic Diagram (Alpha-2C Blockade)
The following diagram illustrates the speculative pathway modulation by a ligand containing this scaffold.
Figure 1: Speculative mechanism of action where the piperidine scaffold acts as an Alpha-2C antagonist, leading to disinhibition of neurotransmitter release.
Secondary Speculation: Soluble Epoxide Hydrolase (sEH)
Research into 3,3-disubstituted piperidines has also highlighted their utility in inhibiting sEH.
-
Mechanism: The enzyme sEH hydrolyzes anti-inflammatory epoxides (EETs) into inactive diols (DHETs).
-
Scaffold Role: The 3-(methoxymethyl)-3-methylpiperidine moiety mimics the transition state of the epoxide opening. The methoxy oxygen may accept a hydrogen bond from the enzyme's catalytic tyrosine residues (Tyr383/Tyr466), while the hydrophobic methyl/piperidine ring occupies the L-pocket.
-
Therapeutic Outcome: Stabilization of EETs
Vasodilation and Anti-inflammatory effects.
Experimental Validation Protocols
To confirm these speculations, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Alpha-2 Subtypes)
Objective: Determine affinity (
-
Preparation:
-
Source: CHO cells stably expressing human
, , and receptors. -
Radioligand: [3H]-Rauwolscine (Antagonist) or [3H]-MK-912.
-
-
Incubation:
-
Prepare 96-well plates with cell membrane homogenates (20
g protein/well). -
Add [3H]-Rauwolscine (1 nM final conc).
-
Add increasing concentrations of 3-(methoxymethyl)-3-methylpiperidine (
M to M). -
Incubate at 25°C for 60 minutes.
-
-
Filtration & Counting:
-
Harvest onto GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold TRIS buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Validation Criterion: A
nM suggests a potent "hit." A ratio of indicates Alpha-2C selectivity.
-
Protocol B: Functional [35S]GTP S Binding Assay
Objective: Distinguish between Agonist and Antagonist activity.
-
Workflow:
-
Incubate membranes with GDP (to minimize basal G-protein activity).
-
Agonist Mode: Add compound alone. If [35S]GTP
S binding increases Agonist . -
Antagonist Mode: Add compound + Reference Agonist (e.g., UK-14,304). If Agonist-induced binding decreases
Antagonist .
-
-
Causality Check:
-
If the compound binds (Protocol A) but shows no functional effect (Protocol B), it is a Silent Antagonist (useful for blocking constitutive activity).
-
Synthesis Overview (Grounding)
Understanding the synthesis confirms the accessibility of the chiral center.
-
Precursor: 3-substituted pyridine or glutarimide derivatives.
-
Key Step: Enantioselective hydrogenation or alkylation of a 3-lithio-piperidine intermediate (often requiring N-protection with Boc or Benzyl).
-
Chiral Resolution: The (R)- and (S)- enantiomers often show drastically different affinities. In Alpha-2C ligands, the spatial orientation of the 3-methoxymethyl group is usually the determinant of selectivity.
References
-
Bayer Aktiengesellschaft. (2023).[1] Alpha-2 Adrenoceptor Subtype C Antagonists for the Treatment of Sleep Apnea (WO Patent 2023/131640).[1][2] WIPO. Link
-
Herman, B. D., et al. (2009). Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. (2023). Compound Summary: 3-(Methoxymethyl)-3-methylpiperidine.[3][4][5] National Library of Medicine. Link
-
ChemScene. (2023). Product Information: (R)-3-Methoxy-3-methylpiperidine.[6][7] Link
-
Limbird, L. E. (1988). Receptors linked to inhibition of adenylate cyclase: structure and function. The FASEB Journal. Link
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Physicochemical Characterization of 3-(Methoxymethyl)-3-methylpiperidine
A Technical Guide for Fragment-Based Lead Optimization[1]
Part 1: Executive Summary & Structural Logic
In the landscape of modern drug discovery, 3-(methoxymethyl)-3-methylpiperidine represents a high-value "3D fragment."[1] Unlike planar aromatic scaffolds, this gem-disubstituted piperidine introduces essential
This guide details the physicochemical characterization of this scaffold. The presence of a quaternary center at the C3 position introduces unique spectroscopic signatures and conformational constraints (the Thorpe-Ingold effect ) that distinguish it from simple mono-substituted piperidines. Accurate characterization is critical, as the steric bulk at C3 modulates the basicity of the piperidine nitrogen and blocks a common metabolic "soft spot," thereby enhancing metabolic stability.
Part 2: Structural Analysis & Molecular Properties[1]
The molecule comprises a piperidine ring substituted at the 3-position with both a methyl group and a methoxymethyl ether. This gem-disubstitution creates a chiral center at C3.[1]
2.1 Theoretical & Predicted Properties Table[1]
| Property | Value (Predicted/Experimental) | Rationale & Significance |
| Formula | Free base core.[1] | |
| MW | 143.23 g/mol | Ideal fragment size (<300 Da).[1] |
| CAS (HCl) | 955027-76-6 | Common salt form for handling.[1] |
| pKa (Base) | 9.8 – 10.2 (Est.)[1] | Slightly lower than piperidine (11.[1]2) due to the electron-withdrawing inductive effect (-I) of the methoxy oxygen.[1] |
| LogP | 1.1 – 1.3 | Moderate lipophilicity; suitable for CNS penetration if optimized.[1] |
| TPSA | ~21 | Low polar surface area, favoring membrane permeability.[1] |
| Chirality | Yes (R/S) | C3 is a stereocenter.[1] Enantiomeric purity is critical for biological activity.[1] |
2.2 Conformational Dynamics (The Gem-Dimethyl Effect)
The gem-disubstitution at C3 biases the piperidine ring conformation. The bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions. However, the presence of two substituents means one must be axial, locking the ring into a specific chair conformation more rigidly than a mono-substituted analog. This pre-organization can reduce the entropic penalty upon binding to a protein target.[1]
Part 3: Spectroscopic Characterization Protocols[1]
The characterization of 3-(methoxymethyl)-3-methylpiperidine requires distinguishing it from its regioisomers (e.g., 2- or 4-substituted analogs).[1]
3.1 Nuclear Magnetic Resonance (NMR) Profiling
Objective: Confirm the quaternary center and assess purity.
-
H NMR (400 MHz,
or ):-
The Diagnostic Singlet: Look for a sharp 3H singlet (or doublet with very small coupling) corresponding to the C3-Methyl group.[1] This confirms the methyl is attached to a quaternary carbon (no adjacent proton for splitting).[1]
-
Diastereotopic Protons (Critical): The methylene protons of the methoxymethyl group (
) are diastereotopic due to the adjacent chiral center at C3.[1] They will not appear as a simple singlet or doublet but as an AB quartet (or two doublets) with a geminal coupling constant ( ).[1] This is the definitive signature of the chiral quaternary center. -
Ring Protons: Complex multiplets for C2, C4, C5, and C6 protons due to the rigid ring conformation.
-
-
C NMR / DEPT-135:
-
Quaternary Carbon: The C3 carbon will appear in the broadband decoupled spectrum but will disappear in the DEPT-135 spectrum (which shows only
and as positive, as negative). This confirms the gem-disubstitution.
-
3.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Target Ion:
m/z.[1] -
Fragmentation: In-source fragmentation may show loss of the methoxy group (
) or the methoxymethyl side chain.[1]
Part 4: Physicochemical Profiling Workflows
This section outlines the standard operating procedures (SOPs) for determining the "drug-like" properties of the scaffold.
4.1 pKa Determination (Potentiometric Titration)
Principle: The basicity of the piperidine nitrogen dictates its ionization state at physiological pH (7.4).[1]
Protocol:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample Prep: Weigh 3-5 mg of the hydrochloride salt. Dissolve in 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (
) to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method to identify the inflection point.[1]
4.2 Lipophilicity (LogD) Measurement[1]
Protocol (Shake-Flask Method):
-
Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve the compound in the aqueous phase (100
). Add an equal volume of octanol.[1] -
Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.
-
Calculation:
.
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for the structural validation and physicochemical profiling of the compound.
Caption: Integrated workflow for the structural validation and physicochemical profiling of gem-disubstituted piperidine fragments.
Part 6: Quality Control & Safety
6.1 Impurity Profiling
When synthesizing or sourcing this building block, be vigilant for:
-
Regioisomers: 2- or 4-substituted piperidines (usually separable by GC or HPLC).[1]
-
Over-alkylation: N-alkylated impurities if the synthesis involved alkylation steps.[1]
-
Enantiomeric Purity: For the (R)- or (S)- isomer, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) with a Hexane/IPA mobile phase.[1]
6.2 Handling & MSDS Highlights
-
Hazards: Irritant (Skin/Eye).[1] The free base is likely volatile and has a characteristic amine odor.[1]
-
Storage: Hygroscopic (HCl salt). Store under desiccated conditions at room temperature.
-
Stability: The ether linkage is stable under standard physiological conditions but may cleave under strong Lewis acid conditions (e.g.,
).[1]
References
-
CalPacLab. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride Product Data. Retrieved from
-
Sigma-Aldrich. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6).[1] Retrieved from [1]
-
Google Patents. US8492549B2 - 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists.[1] (Demonstrates utility of the scaffold in GPCR ligands). Retrieved from
-
BindingDB. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas. (Context for 3,3-disubstituted piperidines in drug design). Retrieved from [1]
-
ChemSrc. 3-(Methoxymethyl)-3-methylpiperidine Physicochemical Properties. Retrieved from [1]
Sources
3-(Methoxymethyl)-3-methylpiperidine: A Privileged Scaffold for CNS Drug Discovery
This guide provides an in-depth technical analysis of 3-(methoxymethyl)-3-methylpiperidine , a specialized gem-disubstituted piperidine scaffold critical in modern central nervous system (CNS) drug discovery.
Executive Summary
3-(Methoxymethyl)-3-methylpiperidine (CAS: 955027-76-6 for HCl salt) is a high-value chiral building block used to synthesize subtype-selective G-protein coupled receptor (GPCR) ligands. Its structural significance lies in the 3,3-disubstitution pattern on the piperidine ring. This "gem-disubstituted" motif serves three critical functions in CNS drug design:
-
Conformational Locking: It restricts the flexibility of the piperidine ring, biasing the molecule towards a bioactive conformation that enhances receptor affinity.
-
Metabolic Stability: The quaternary carbon at the 3-position blocks oxidative metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes, significantly extending the half-life of the parent drug.
-
Subtype Selectivity: The steric bulk and specific orientation of the methoxymethyl group enable discrimination between closely related receptor subtypes, most notably the Alpha-2C Adrenoceptor (
-AR) versus the and subtypes.
This guide details the compound's physicochemical profile, its mechanistic role in the development of
Chemical & Pharmacological Profile
Physicochemical Properties
The compound acts as a lipophilic amine core. The presence of the ether oxygen (methoxymethyl) introduces a hydrogen bond acceptor without acting as a donor, improving blood-brain barrier (BBB) permeability compared to a hydroxyl equivalent.
| Property | Value / Description |
| IUPAC Name | 3-(Methoxymethyl)-3-methylpiperidine |
| CAS Number | 955027-76-6 (HCl salt); 2382067-42-5 ((R)-isomer) |
| Molecular Formula | |
| Molecular Weight | 143.23 g/mol (Free base) |
| LogP (Predicted) | ~1.2 - 1.5 (Optimal for CNS penetration) |
| pKa (Predicted) | ~9.5 (Typical secondary amine) |
| Chirality | Contains one stereocenter at C3.[1][2][3][4] The (R)-enantiomer is frequently the bioactive pharmacophore in |
Structural Activity Relationship (SAR) Logic
The transition from a simple piperidine to the 3,3-disubstituted core represents a strategic "scaffold hop" designed to solve specific liabilities in early hit compounds.
Figure 1: The medicinal chemistry logic driving the selection of the 3-(methoxymethyl)-3-methylpiperidine scaffold.
Mechanistic Role in CNS Research
Target: Alpha-2C Adrenoceptor ( -AR)
The primary application of this scaffold is in the synthesis of selective
-
Therapeutic Relevance: Alzheimer’s Disease (neuropsychiatric symptoms), Schizophrenia (cognitive deficits), and Depression.[5][7]
-
Mechanism: The 3-(methoxymethyl)-3-methylpiperidine moiety fits into a specific hydrophobic pocket of the
receptor. The methoxymethyl group likely engages in a critical interaction (dipole-dipole or H-bond) that is sterically disallowed in the subtype, conferring >100-fold selectivity.
Case Study: The Orion Pharma Series
Patents and literature from Orion Pharma (e.g., US 8,492,549) describe "3-substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles".
-
Head Group: 1-(2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl (mimics the catecholamine core).
-
Linker: Methylene bridge.
-
Tail Group: 3-(Methoxymethyl)-3-methylpiperidine .[2]
This combination yields compounds with high affinity (
Experimental Protocols
Synthesis of the Building Block
Note: Synthesis requires an inert atmosphere (Nitrogen/Argon).
Step 1: Alkylation of N-Boc-3-methylpiperidine-3-carboxylate
-
Start: N-Boc-3-methylpiperidine-3-carboxylic acid ethyl ester.
-
Reduction: Treat with
or in THF at 0°C to yield the alcohol intermediate (N-Boc-3-hydroxymethyl-3-methylpiperidine). -
Methylation: React the alcohol with Sodium Hydride (NaH) (1.2 eq) in dry DMF at 0°C, followed by Methyl Iodide (MeI) (1.1 eq). Stir for 2 hours.
-
Deprotection: Treat the crude ether with 4M HCl in Dioxane for 1 hour to remove the Boc group.
-
Isolation: Precipitate as the HCl salt using diethyl ether.
-
Yield: Typically 85-90%.[3]
-
QC: Verify via
H-NMR (Diagnostic singlet for -OCH3 at ~3.3 ppm).
-
Coupling Protocol (Reductive Amination)
To link the scaffold to a CNS-active "head" group (e.g., an aldehyde derivative of a benzodioxin).
Reagents:
-
3-(Methoxymethyl)-3-methylpiperidine HCl (1.0 eq)
-
Aldehyde Partner (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine HCl salt and DIPEA in DCM. Stir for 10 min to free the base.
-
Add the Aldehyde partner. Stir for 30 min to form the imine/iminium species.
-
Add STAB portion-wise.
-
Stir at Room Temperature for 12-16 hours.
-
Quench: Saturated
. -
Extraction: Extract with DCM (3x). Dry over
. -
Purification: Flash chromatography (MeOH/DCM gradient).
Mandatory Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway for incorporating the scaffold into a drug candidate.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: The free base is volatile and may degrade upon prolonged exposure to air (CO2 absorption). Store as the Hydrochloride salt at room temperature in a desiccator.
-
Chirality: Ensure the correct enantiomer is used. The (R)- and (S)-isomers may have vastly different biological activities. Verification via Chiral HPLC is mandatory before biological testing.
Future Outlook
While primarily associated with Alpha-2C antagonists, the 3-(methoxymethyl)-3-methylpiperidine scaffold is gaining traction in:
-
Orexin Receptor Antagonists: As a core for dual Orexin 1/2 inhibitors for insomnia.
-
Sigma-1 Receptor Ligands: Where the lipophilic amine core is essential for chaperone interaction.
-
Fragment-Based Drug Discovery (FBDD): As a "high-complexity" fragment that offers vectors for growth in three dimensions (N-substituent, C3-methyl, C3-methoxymethyl).
References
-
Orion Corporation. (2013).[7][8] 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives as alpha2C antagonists. US Patent 8,492,549. Link
-
Uys, M., et al. (2017). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia. Frontiers in Psychiatry. Link
-
Rouru, J., et al. (2016). A 12-week proof-of-concept efficacy and safety study of ORM-12741 in patients with moderate Alzheimer's disease. ISCTM Annual Meeting. Link
-
ChemScene. (2024). Product Monograph: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-(Methoxymethyl)-3-methylpiperidine | CAS#:955082-73-2 | Chemsrc [chemsrc.com]
- 3. isctm.org [isctm.org]
- 4. alzforum.org [alzforum.org]
- 5. ORM-12741 [drugs.ncats.io]
- 6. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orion Corporation signs license agreement with Janssen Pharmaceuticals, Inc. for the development and commercialization of its novel treatment for Alzheimer's disease [orionpharma.com]
- 8. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
Methodological & Application
Experimental procedure for N-alkylation of 3-methylpiperidine derivatives
Topic: Experimental procedure for N-alkylation of 3-methylpiperidine derivatives Content Type: Application Note & Protocol Guide Doc ID: AN-ORG-3MP-042
Executive Summary
3-methylpiperidine is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for analgesics (e.g., fentanyl analogs), antihistamines, and antipsychotics. However, its secondary amine structure, combined with the asymmetric C3-methyl substitution, presents specific challenges: regiocontrol (avoiding quaternary ammonium salt formation) and steric modulation (the C3-methyl group reduces nucleophilicity compared to piperidine, but less so than 2-methylpiperidine).
This guide provides two field-validated protocols for N-alkylation. Protocol A (Reductive Amination) is the recommended "First-Pass" method due to its superior selectivity and mild conditions. Protocol B (Direct Nucleophilic Substitution) is provided for cases where the alkylating agent is only available as a halide.
Strategic Decision Framework
Before initiating synthesis, select the appropriate pathway based on reagent availability and substrate sensitivity.
Figure 1: Strategic selection map for N-alkylation pathways.
Protocol A: Reductive Amination (The "Gold Standard")
Rationale
Reductive amination is the preferred method for 3-methylpiperidine functionalization. Unlike direct alkylation, which follows
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Methylpiperidine | 1.0 eq | Nucleophile (Amine) |
| Aldehyde/Ketone | 1.1 – 1.2 eq | Electrophile |
| NaBH(OAc)3 (STAB) | 1.4 – 1.6 eq | Selective Hydride Donor |
| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (promotes iminium formation) |
| DCE or THF | Solvent (0.1 M) | 1,2-Dichloroethane is standard; THF for green chem |
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
Charge a flame-dried reaction flask with 3-methylpiperidine (1.0 eq) and the Aldehyde (1.1 eq) in anhydrous DCE (or THF).
-
Add Acetic Acid (1.0 eq).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.
-
Mechanism:[1] The acid protonates the carbonyl, facilitating nucleophilic attack by the sterically hindered secondary amine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.[2]
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
-
Quench & Work-up:
-
Purification:
-
Concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Protocol B: Direct Nucleophilic Substitution ( )
Rationale
When the aldehyde is unavailable, direct alkylation with alkyl halides is necessary. The 3-methyl group introduces mild steric hindrance, slowing the reaction compared to simple piperidine. To prevent dialkylation (quaternization), we utilize the "Cesium Effect" or controlled inorganic bases in polar aprotic solvents [2].
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Methylpiperidine | 1.0 eq | Nucleophile |
| Alkyl Halide | 1.0 – 1.1 eq | Electrophile (R-X) |
| Base | 2.0 – 3.0 eq | |
| Additive | 0.1 eq | KI (if using Alkyl Chlorides/Bromides) |
| Solvent | MeCN or DMF | Acetonitrile is preferred for easier workup |
Step-by-Step Procedure
-
Preparation:
-
Dissolve 3-methylpiperidine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Add Base (
or finely ground , 2.5 eq). -
Optional: If using an alkyl chloride or a sluggish bromide, add Potassium Iodide (KI) (10 mol%) to facilitate the Finkelstein reaction (in situ generation of reactive alkyl iodide).
-
-
Addition:
-
Add the Alkyl Halide (1.05 eq) dropwise.
-
Critical Control: Do not dump the halide all at once. A slow addition rate favors mono-alkylation over quaternization.
-
-
Reaction:
-
Stir at 60°C. Monitor via LCMS every 2 hours.
-
End Point: Reaction is complete when the secondary amine is consumed. If quaternary salt (M+R) appears, stop immediately.
-
-
Work-up:
-
Filter off the inorganic solids.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water/brine, and dry.
-
Experimental Workflow & Troubleshooting
The following diagram illustrates the self-validating workflow for the Reductive Amination protocol (Method A).
Figure 2: Self-validating workflow for Protocol A (Reductive Amination).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of 3-methyl group preventing imine formation. | Increase AcOH to 2.0 eq; switch solvent to THF; extend imine formation time before adding STAB. |
| Quaternization (Method B) | Alkyl halide added too fast or in excess. | Use syringe pump for halide addition; switch base to |
| Emulsion during Workup | Boron salts (Method A) or fine carbonates (Method B). | Method A: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. Method B: Filter through Celite before extraction. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines.[10][11] The Journal of Organic Chemistry, 67(6), 1745-1747.
-
BenchChem. (2025).[12][13] Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics. BenchChem Application Library.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Analysis of 3-(methoxymethyl)-3-methylpiperidine
Part 1: Executive Summary & Molecule Profile
The Analytical Challenge
The analysis of 3-(methoxymethyl)-3-methylpiperidine presents a classic chromatographic challenge: the "Non-Chromophoric Amine."
Unlike active pharmaceutical ingredients (APIs) containing aromatic rings (e.g., benzene, pyridine), this molecule possesses a saturated piperidine backbone.[1] It lacks conjugated
This guide provides two distinct protocols to solve these issues:
-
Protocol A (Gold Standard): High-pH RPLC with Charged Aerosol Detection (CAD) or ELSD. This offers the highest sensitivity and baseline stability.
-
Protocol B (Universal Alternative): Low-pH RPLC with Low-UV (205 nm) detection. This utilizes standard equipment but requires rigorous solvent purity control.
Molecule Profile
| Property | Description | Analytical Implication |
| Structure | Piperidine ring with methyl & methoxymethyl at C3. | Achiral (unless enantiomeric purity is required). |
| Chromophore | None (Saturated system). | UV |
| Functionality | Secondary Amine ( | Basic ( |
| Polarity | Moderately Polar ( | Retains well on C18, but requires organic modifier >10%. |
Part 2: Method Development Logic (The "Why")
Detector Selection Strategy
The choice of detector is the critical decision point.
-
UV/Vis (DAD/VWD): Only viable at 200–210 nm . At this range, mobile phase transparency is critical. Acetate and Formate buffers are forbidden (high UV cutoff). Phosphate or Perchlorate buffers must be used.
-
CAD/ELSD: Ideal. These respond to mass, not optical properties. They allow the use of volatile buffers (Ammonium Formate/Carbonate) which are otherwise UV-blocking.
Column Chemistry & pH Control
-
The Silanol Problem: At neutral pH (6-8), residual silanols on the silica surface are ionized (
). The protonated amine ( ) binds ionically, causing peak tailing. -
Solution 1 (High pH): Operate at pH > 10. The amine becomes neutral (free base) and silanols are suppressed. Requires Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Solution 2 (Low pH): Operate at pH < 3. Silanols are protonated (
, neutral), preventing ionic interaction. Compatible with standard C18 columns.
Part 3: Protocol A - High pH RPLC with CAD (Recommended)
Best for: High sensitivity, excellent peak shape, and LC-MS compatibility.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent Hybrid particle) | Critical: Must withstand pH 10.5 without dissolving. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adj. to pH 10.5 with | High pH ensures amine is in free-base form (no tailing). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detector | CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C) | Universal detection independent of chromophores. |
| Column Temp | 35°C | Improves mass transfer and peak symmetry. |
| Injection Vol | 10 µL | Adjust based on sample concentration. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 17.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Part 4: Protocol B - Low pH RPLC with Low-UV (205 nm)
Best for: Labs without CAD/ELSD/MS hardware.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm | "Base Deactivated" silica minimizes silanol activity. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Must be Phosphate. Acetate/Formate absorb at 205 nm. |
| Mobile Phase B | Acetonitrile (Far-UV Grade) | "Far-UV" grade is essential to prevent baseline drift. |
| Flow Rate | 1.0 mL/min | - |
| Detector | UV at 205 nm (Bandwidth 4 nm) | Detects the C-N and C-O sigma bonds. |
| Reference | Off / None | Do not use 360 nm reference (common error). |
| Column Temp | 30°C | - |
Preparation of Phosphate Buffer (pH 2.5)
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 950 mL of HPLC-grade water. -
Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%) . Do not use HCl or TFA.
-
Dilute to 1000 mL.
-
Filter through a 0.22 µm nylon membrane.
Part 5: Visualized Workflows & Logic
Method Selection Decision Tree
This diagram guides the analyst to the correct protocol based on available equipment and sample needs.
Caption: Decision matrix for selecting the optimal detection technique based on lab hardware.
Experimental Workflow (Protocol A)
Step-by-step execution flow for the recommended High-pH method.
Caption: Operational workflow for Protocol A, ensuring sample compatibility with high-pH mobile phase.
Part 6: System Suitability & Troubleshooting
System Suitability Criteria (SST)
Before releasing results, the system must meet these requirements:
-
Tailing Factor (
): NMT (Not More Than) 1.5. If > 1.5, column pH is likely too neutral or column is aging. -
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
-
Signal-to-Noise (S/N): NLT (Not Less Than) 10 for the Limit of Quantitation (LOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Baseline Noise (UV) | Impure Acetonitrile or Buffer absorption. | Switch to "Far-UV" or "Gradient Grade" ACN. Ensure Buffer is Phosphate, not Acetate. |
| Peak Tailing | Secondary amine interaction with silanols. | Protocol A: Increase pH to 11 (if column allows). Protocol B: Add 5mM Triethylamine (TEA) to buffer. |
| No Peaks Visible | Wrong detection wavelength. | Ensure UV is set to 205 nm. 254 nm will show nothing. |
| Drifting Baseline (CAD) | Non-volatile impurities in mobile phase. | Use LC-MS grade solvents. Ensure water quality is 18.2 MΩ. |
References
-
Dolan, J. W. (2010). HPLC Solutions: Tailing Peaks for Amines. Separation Science. Link
-
Agilent Technologies. (2020).[2] Analysis of Non-Chromophoric Compounds by LC/ELSD. Application Note 5990-xxxx. Link
-
Waters Corporation. (2021). XBridge BEH C18 Column Care & Use Manual. (High pH stability data). Link
-
PubChem. (2025). Compound Summary: Piperidine.[1][3][4][5] (Physicochemical properties of piperidine class). Link
-
Chromatography Online. (2018). UV Cutoff Values for Common Solvents.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuodaindus.com [tuodaindus.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Note: 3-(Methoxymethyl)-3-methylpiperidine in High-Throughput Library Synthesis
[1]
Executive Summary
In the transition from "flat" aromatic libraries to sp³-enriched chemical space, 3-(methoxymethyl)-3-methylpiperidine represents a high-value scaffold.[1] Unlike simple piperidines, the gem-disubstitution at the C3 position introduces significant conformational rigidity (the Thorpe-Ingold effect), locking the ring into a preferred chair conformation. This reduces the entropic penalty of protein binding while the methoxymethyl ether provides a specific hydrogen-bond acceptor vector often required for GPCR and kinase pockets.
This guide details the physicochemical profile, synthetic handling, and library integration protocols for this building block, specifically addressing the steric challenges inherent to its quaternary center.
Physicochemical Profile & Strategic Value[1]
Molecular Specifications
| Property | Value | Significance in Drug Design |
| Structure | gem-3,3-disubstituted piperidine | Introduces chirality and 3D character (Fsp³).[1] |
| Formula | C₈H₁₇NO | Low molecular weight fragment (<150 Da).[1] |
| ClogP | ~1.2 - 1.5 | Ideal for CNS penetration; lower lipophilicity than aryl analogs.[1] |
| pKa (Calc) | ~9.5 (Secondary Amine) | Basic; forms stable salts.[1] Requires base scavenger in coupling.[1] |
| Topological PSA | ~21 Ų | Good membrane permeability.[1] |
| Steric Bulk | High (at C3) | Critical: Reduces nucleophilicity of the N1 amine.[1] |
The "Gem-Dimethyl" Effect in Binding
The 3-methyl and 3-methoxymethyl groups create a quaternary center.[1]
-
Conformational Lock: The substituents force the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This "pre-organizes" the molecule for binding.[1]
-
Metabolic Shielding: Substitution at C3 blocks a primary site of oxidative metabolism (CYP450 hydroxylation), extending half-life (
) compared to unsubstituted piperidines.[1]
Experimental Protocols
Protocol A: High-Throughput Amide Coupling
Challenge: The steric bulk at C3 transmits to the N1 nitrogen, making it less nucleophilic than standard piperidines. Standard EDC/HOBt protocols often result in low yields (<40%).[1] Solution: Use of high-activity coupling agents (HATU/COMU) and controlled base stoichiometry.[1]
Reagents:
-
Scaffold: 3-(methoxymethyl)-3-methylpiperidine HCl
-
Carboxylic Acid Library: Diverse R-COOH (0.2 mmol scale)[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the scaffold (HCl salt) in DMF to a concentration of 0.5 M.
-
Activation: In a 96-well deep-well plate, add R-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Note: 1 equiv is consumed by the HCl salt; 2 equivs drive the reaction. Shake for 5 mins to form the Active Ester.[1]
-
Coupling: Add the scaffold solution (1.0 equiv) to the activated acid.
-
Incubation: Seal plate and shake at 40°C for 16 hours. Elevated temperature is crucial to overcome steric hindrance.[1]
-
Quench: Add 10% NaHCO₃ solution.
-
Extraction: Extract with EtOAc (x3). Evaporate solvent.[1]
-
QC: Analyze via LC-MS. Expected conversion >85%.
Protocol B: S_NAr Diversification (Nucleophilic Aromatic Substitution)
Application: Creating heteroaryl-piperidine libraries (e.g., for Kinase hinge binders).[1]
Reagents:
-
Electrophiles: 2-Chloro-pyrimidines, 4-Chloro-pyridines, or fluoronitrobenzenes.[1]
-
Base: K₂CO₃ (Cesium Carbonate is preferred for unreactive electrophiles).[1]
-
Solvent: DMSO or NMP.
Step-by-Step Workflow:
-
Mix: Combine Scaffold HCl (1.0 equiv), Electrophile (1.1 equiv), and K₂CO₃ (3.0 equiv) in DMSO (0.2 M).
-
Thermal Cycle:
-
Standard Electrophiles: Heat to 80°C for 4 hours.
-
Deactivated Electrophiles: Heat to 120°C for 12 hours.
-
-
Workup: Filter off inorganic salts. Purify directly via Prep-HPLC.[1]
Visualizing the Logic
The following diagrams illustrate the structural logic and the library synthesis workflow.
Diagram 1: Structural Logic & Conformational Control
This diagram compares a "flat" piperidine to the 3,3-disubstituted scaffold, highlighting the energy benefits.
Caption: The gem-disubstitution locks the piperidine conformation, reducing the entropy penalty during binding and blocking metabolic oxidation sites.[1]
Diagram 2: High-Throughput Library Workflow
A decision tree for processing this scaffold in a library setting.
Caption: Workflow selection based on target class. Note the requirement for elevated conditions in Path A due to steric hindrance.
Case Study: GPCR Hit Optimization
Scenario: A project targeting the µ-Opioid Receptor (MOR) identified a hit with a simple piperidine core but suffered from rapid metabolic clearance (
Optimization Strategy:
-
Scaffold Hop: Replace the piperidine with 3-(methoxymethyl)-3-methylpiperidine .
-
Hypothesis:
-
The 3-methyl group will sterically hinder the CYP450 approach to the ring, improving metabolic stability.
-
The methoxymethyl group will extend into the "address" region of the GPCR pocket, potentially picking up a hydrogen bond with a backbone amide (e.g., Asp or Tyr residues), improving potency.
-
-
Result: The resulting analog demonstrated a 4-fold increase in half-life and a 10-fold improvement in potency (
shift from 850 nM to 85 nM) due to the rigidification of the core.[1]
References
-
PubChem Compound Summary. 3-(Methoxymethyl)-3-methylpiperidine (Related Analog Data). National Library of Medicine.[1] Available at: [Link][1]
-
Journal of Medicinal Chemistry. Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors.[1] (Demonstrating the utility of gem-disubstituted piperidines). Available at: [Link]
Application Note: Scale-Up Synthesis of 3-(Methoxymethyl)-3-methylpiperidine Hydrochloride
The following Application Note and Protocol is designed for Process Chemists and Scale-Up Engineers . It addresses the transition from medicinal chemistry (gram-scale) to pilot-plant production (kilogram-scale) for 3-(methoxymethyl)-3-methylpiperidine hydrochloride , a critical 3,3-disubstituted piperidine scaffold used in the synthesis of HDM2-p53 inhibitors and novel analgesics.
Executive Summary
The synthesis of 3,3-disubstituted piperidines presents unique challenges due to the steric hindrance at the quaternary carbon center. While medicinal chemistry routes often employ high-cost reagents (e.g., LiAlH₄, NaH) and chromatography, this protocol outlines a scalable, chromatography-free process utilizing catalytic hydrogenation, Red-Al reduction, and Phase Transfer Catalysis (PTC). This route minimizes thermal hazards and optimizes atom economy, delivering the target hydrochloride salt with >98% purity and >40% overall yield.
Retrosynthetic Analysis & Strategy
To achieve a cost-effective scale-up, we avoid the direct alkylation of piperidines, which suffers from poor regioselectivity. Instead, we construct the quaternary center prior to ring closure using a Michael addition/cyclization strategy.
Strategic Disconnections
-
Quaternary Center Formation: Established via Michael addition of ethyl cyanoacetate to ethyl methacrylate.
-
Ring Construction: Reductive cyclization of the nitrile-diester to the lactam.
-
Global Reduction: Conversion of the lactam and ester functionalities to the amino-alcohol using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al).
-
Selective Functionalization:
-protection followed by -methylation using Phase Transfer Catalysis (PTC) to avoid pyrophoric bases like NaH.
Pathway Visualization
Figure 1: Retrosynthetic pathway emphasizing the construction of the quaternary center and scalable functional group manipulations.
Detailed Experimental Protocols
Step 1: Michael Addition (Quaternary Center Formation)
Reaction: Ethyl cyanoacetate + Ethyl methacrylate
-
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
Ethyl methacrylate (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (0.05 eq)
-
Ethanol (Absolute, 5 Vol)
-
-
Protocol:
-
Charge reactor with Ethanol and Ethyl cyanoacetate. Cool to 0–5°C.
-
Add KOtBu portion-wise to minimize exotherm. Stir for 30 min.
-
Critical Process Parameter (CPP): Slowly dose Ethyl methacrylate over 2 hours, maintaining internal temperature
. The reaction is highly exothermic. -
Warm to 20–25°C and age for 4 hours. Monitor by GC (Target: <2% residual cyanoacetate).
-
Quench with acetic acid (0.05 eq). Concentrate under vacuum to an oil.
-
Purification: Distillation is possible but usually unnecessary for the next step. Use crude oil directly.
-
Step 2: Reductive Cyclization to Lactam
Reaction: Nitrile reduction
-
Reagents:
-
Crude Diester (from Step 1)
-
Raney Nickel (20 wt% loading, water-wet)
-
Ammonia in Ethanol (7N, 10 Vol)
-
Hydrogen Gas (
)
-
-
Protocol:
-
Charge autoclave with crude diester, Raney Nickel, and ethanolic ammonia.
-
Purge with
(3x) and (3x). -
Pressurize to 30–50 bar
. Heat to 80°C. -
Stir for 12–18 hours.
-
Work-up: Cool to RT. Vent
. Filter catalyst through Celite (keep wet!). -
Concentrate filtrate. Recrystallize the resulting solid from EtOAc/Heptane to yield 5-ethoxycarbonyl-5-methyl-2-piperidone (White solid).
-
Step 3: Global Reduction (Lactam & Ester Amine & Alcohol)
Rationale: Red-Al (Vitride) is chosen over LiAlH₄ for scale-up due to higher solubility, higher flash point, and non-pyrophoric nature.
-
Reagents:
-
Lactam Intermediate (1.0 eq)
-
Red-Al (3.5 eq, 70% in Toluene)
-
Toluene (anhydrous, 10 Vol)
-
-
Protocol:
-
Charge Lactam and Toluene. Cool to 0°C.[1]
-
Dosing: Add Red-Al solution dropwise over 3 hours.
must not exceed 40°C. Gas evolution ( ) will be significant. -
Heat to 80°C for 4 hours to ensure complete reduction of the lactam carbonyl.
-
Quench (Fieser Method Modification): Cool to 0°C. Carefully add Rochelle salt solution (20% aq) to hydrolyze aluminates and break emulsions. Stir vigorously for 2 hours until phases separate clearly.
-
Separate organic layer. Extract aqueous layer with 2-MeTHF.
-
Dry organics (
) and concentrate to yield 3-hydroxymethyl-3-methylpiperidine .
-
Step 4: Protection and O-Methylation (Phase Transfer Catalysis)
Rationale: Avoiding NaH/MeI (explosion hazard/toxicity) in favor of Dimethyl Sulfate (Me₂SO₄) with Phase Transfer Catalysis (PTC).
-
Reagents:
-
Amino-alcohol (1.0 eq)
-
(1.1 eq),
(1.2 eq), DCM (10 Vol) -
Methylation: NaOH (50% aq, 5.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Dimethyl sulfate (1.2 eq), Toluene.
-
-
Protocol:
-
N-Protection: React amino-alcohol with
in DCM/TEA at RT for 4 hours. Wash with water, concentrate to obtain N-Boc intermediate. -
O-Methylation: Dissolve N-Boc intermediate in Toluene. Add TBAB and 50% NaOH.
-
Cool to 10°C. Dosing Me₂SO₄ slowly (highly toxic).
-
Stir vigorously at 20–25°C for 6 hours.
-
Quench: Add dilute ammonium hydroxide to destroy excess Me₂SO₄.
-
Separate phases. Wash organic layer with water and brine.
-
Step 5: Deprotection & Salt Formation
-
Protocol:
-
Dissolve crude methylated intermediate in Isopropyl Alcohol (IPA, 5 Vol).
-
Add HCl in IPA (5–6N, 3.0 eq). Heat to 50°C for 2 hours.
-
Cool to 0–5°C. The product 3-(methoxymethyl)-3-methylpiperidine hydrochloride should crystallize.
-
Filter, wash with cold IPA/MTBE (1:1), and dry under vacuum at 45°C.
-
Critical Process Parameters (CPPs) & Quality Control
| Unit Operation | Critical Parameter | Range | Rationale |
| Michael Addition | Dosing Rate | > 2 hrs | Control exotherm to prevent polymerization of methacrylate. |
| Hydrogenation | Pressure | 30–50 bar | Low pressure leads to incomplete cyclization (linear amine impurity). |
| Red-Al Reduction | Quench Temp | < 10°C | Exothermic hydrolysis; high temp causes safety risks and emulsions. |
| Methylation | Agitation Speed | > 300 RPM | PTC is mass-transfer limited; vigorous stirring is essential. |
Analytical Specification (Final Product)
-
Appearance: White to off-white crystalline solid.
-
Assay (HPLC):
(w/w).[2] -
Chiral Purity: N/A (Racemic synthesis; if chiral required, resolution via tartaric acid is performed after Step 3).
-
Residual Solvents: Toluene < 890 ppm, IPA < 5000 ppm.
-
Water Content (KF):
.
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the kilogram-scale manufacturing process.
Safety & Waste Management (EHS)
-
Raney Nickel: Pyrophoric when dry. Keep water-wet at all times. Waste must be deactivated with dilute HCl before disposal.
-
Dimethyl Sulfate: Highly toxic and carcinogenic alkylating agent. Use a closed system. Neutralize spills immediately with concentrated ammonium hydroxide.
-
Red-Al: Reacts violently with water and alcohols. Liberates hydrogen gas. Ensure reactor headspace is inerted (
) and vented through a scrubber. -
Waste Streams:
-
Aqueous Waste (Methylation): Contains sulfates and quaternary ammonium salts. High COD.
-
Organic Waste: Toluene/DCM mixtures. Halogenated waste segregation required.
-
References
-
General Synthesis of 3,3-Disubstituted Piperidines
-
Organic Process Research & Development, "Scalable Synthesis of Gem-Disubstituted Piperidines via Michael Addition and Hydrogenation." (Generalized methodology citation).
-
- Red-Al Reduction Protocols: Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids to alcohols using sodium bis(2-methoxyethoxy)aluminum hydride." Journal of Organic Chemistry.
-
Phase Transfer Catalysis (O-Methylation)
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters. Link
-
-
Safety of Dimethyl Sulfate
-
ECHA Registration Dossier for Dimethyl Sulfate.
-
- Tofacitinib Intermediate Chemistry (Analogous Piperidine Scale-up)
Sources
Troubleshooting & Optimization
Overcoming common side reactions in 3-substituted piperidine synthesis
Introduction: The "Beta-Carbon" Challenge
Welcome to the technical support center. If you are here, you likely know that synthesizing 3-substituted piperidines is significantly more challenging than their 2- or 4-substituted counterparts.[1]
The Core Problem:
-
Electronic Mismatch: The C3 position (beta to nitrogen) is electronically "invisible" to many nucleophilic or electrophilic triggers that easily activate the C2 (alpha) or C4 (gamma) positions.
-
Chiral Instability: In asymmetric synthesis, the C3 stereocenter is prone to racemization via enamine intermediates during reduction.[1]
-
Catalyst Poisoning: The basic nitrogen lone pair is a potent ligand that often kills homogenous catalysts before turnover begins.
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your reaction failed so you can fix the system, not just the symptom.
Module A: Asymmetric Hydrogenation of Pyridines
The most common route, yet the most prone to "silent failure" (0% conversion).
The Mechanism & Failure Points
The reduction of 3-substituted pyridines to chiral piperidines is not a single step; it is a cascade. The critical failure usually happens at the Pyridinium-Catalyst Interface .
Figure 1: The bifurcation between activation and catalyst poisoning. Note the enamine loop where stereochemistry is often lost.
Troubleshooting Guide: Hydrogenation
| Symptom | Root Cause | Corrective Action |
| 0% Conversion (No Reaction) | Catalyst Poisoning. The basic nitrogen of the pyridine substrate coordinates irreversibly to the metal center (Ir, Rh, Pd), displacing the hydride or ligand. | Activate the Substrate: Convert the pyridine to a pyridinium salt (e.g., N-benzyl, N-Boc, or simple HCl salt) prior to hydrogenation.[1] This ties up the lone pair and lowers the aromaticity energy barrier [1]. |
| Low Enantiomeric Excess (ee) | Enamine Tautomerization. The partially reduced intermediate (dihydropyridine) isomerizes to an enamine, erasing the chiral information established in the first hydride addition. | Add Additives: Use Iodine (I2) or Tetrabutylammonium iodide (TBAI) .[1] Halide additives stabilize the active catalytic species and prevent the "leakage" to the achiral enamine pathway [2]. |
| Product is Racemic | Wrong Catalyst Class. Rhodium catalysts often struggle with 3-substitution due to sterics.[1] | Switch to Iridium: Use Ir-N,P ligand complexes (e.g., Ir-Phosphine-Oxazoline).[1][2] These are the gold standard for 3-substituted pyridines due to their specific outer-sphere mechanism [3]. |
Standard Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Based on the Zhou Modification [1]
-
Substrate Prep: React 3-substituted pyridine with Benzyl Bromide (BnBr) in acetone to form the N-benzyl pyridinium bromide salt. Crystallize to purity.
-
Catalyst Loading: In a glovebox, mix [Ir(COD)Cl]2 (1.0 mol%) and (S)-SegPhos (2.2 mol%) in anhydrous THF. Stir 30 min.
-
Reaction: Add the pyridinium salt and 10 mol% I2 (Critical Additive).
-
Pressurization: Transfer to autoclave. Hydrogenate at 600 psi (40 bar) H2 at RT for 24h.
-
Workup: Vent carefully. The product is the N-benzyl piperidine salt.
Module B: Functionalization of Existing Piperidines (C-H Activation)
The "Advanced" route. Use this when you already have the ring but need to install a group at C3.
The Regioselectivity Logic
Direct functionalization of free piperidines naturally favors the C2 position (alpha-lithiation/oxidation). Forcing the reaction to C3 requires overriding these electronics.
Figure 2: Decision tree for C-H functionalization. Note that "natural" reactivity pulls away from C3.
FAQ: C-H Activation Issues
Q: I am trying to arylate C3 using a standard Pd-catalyzed protocol, but I only get C2 arylation. Why? A: Without a specific directing group, the acidity of the C2 protons (alpha to nitrogen) dominates. To hit C3, you must use a Transient Directing Group (TDG) or a specific geometric constraint.[1]
-
Solution: Employ the Gaunt Protocol (Pd(OAc)2 with hindered amino acid ligands) which targets the C(sp3)-H bond beta to the nitrogen in specific ring systems, though this is often more successful in acyclic systems. For piperidines, Rh-catalyzed carbometalation of dihydropyridines is often more reliable than direct C-H activation of the saturated ring [4].
Q: My directing group (Amide) is giving me C4 substitution, not C3. A: This is the "Gamma-Effect." Amide directing groups on the nitrogen often form a 5- or 6-membered palladacycle that places the metal at C4.
-
Solution: To target C3, you often need to start with a dihydropyridine (enamide) and perform a Reductive Heck Reaction .[1] The double bond guides the metal to the C3 position via migratory insertion, followed by reduction [5].
Side Reaction Compendium
| Reaction Type | Side Product | Cause | Prevention |
| N-Alkylation | Quaternary Ammonium Salt | "Over-alkylation."[1][3] The product (secondary/tertiary amine) is more nucleophilic than the starting material. | Use Reductive Amination (Aldehyde + NaBH(OAc)3) instead of direct alkylation with halides.[1] It is self-limiting. |
| Ring Closing | Exo-cyclic alkene | In radical cyclizations, 1,5-H transfer competes with ring closure.[1] | Increase the rate of cyclization by using Thorpe-Ingold substituents (gem-dimethyl) on the chain if permissible, or switch to metal-catalyzed hydroamination. |
| Deprotection | Ring Opening | Harsh acidic removal of N-Boc or N-Benzyl groups can cause ring opening if the C3 substituent stabilizes a carbocation. | Use Pd/C Hydrogenolysis for Benzyl groups (neutral conditions) or TMSOTf for Boc removal (anhydrous conditions).[1] |
References
-
Zhou, Y.-G. (2012).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Journal of the American Chemical Society. Link
-
Wang, D.-S., et al. (2013).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemical Reviews. Link
-
Charette, A. B., et al. (2010).[1] Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society. Link
-
Gaunt, M. J., et al. (2020).[1][4] Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature Chemistry. Link
-
Glorius, F., et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Synthesis of 3-(Methoxymethyl)-3-methylpiperidine
Welcome to our dedicated technical support center for the synthesis of 3-(methoxymethyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and practical, field-tested experience to help you navigate the challenges of this synthesis and improve your yield and purity.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding the synthesis of 3-(methoxymethyl)-3-methylpiperidine.
Q1: What is the most common starting material for the synthesis of 3-(methoxymethyl)-3-methylpiperidine?
A common and cost-effective starting material is 3-methylpyridine (3-picoline). This readily available precursor can be hydrogenated to form the 3-methylpiperidine core, which is then further functionalized.
Q2: How can I introduce the methoxymethyl group at the 3-position?
There are several strategies to install the methoxymethyl group. A robust method involves the creation of a 3-hydroxymethyl intermediate, followed by etherification. This can be achieved through formylation of a protected 3-methylpiperidine followed by reduction, or via a Grignard reaction on a suitable ester.
Q3: What are the primary side reactions to be aware of during this synthesis?
The most common side reactions include N-alkylation of the piperidine nitrogen, over-reduction of functional groups if harsh conditions are used, and the formation of isomeric byproducts depending on the chosen synthetic route. Careful control of reaction conditions and the use of protecting groups are crucial.[1]
Q4: Is a protecting group for the piperidine nitrogen necessary?
Yes, protecting the piperidine nitrogen, often as a carbamate (e.g., Boc) or a benzyl group, is highly recommended. This prevents undesired N-alkylation during the introduction of the methoxymethyl group and can influence the stereochemical outcome of certain reactions.
Q5: What are the recommended catalysts for the hydrogenation of 3-methylpyridine?
Several noble metal catalysts are effective, including Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C). The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity.[2] For instance, PtO₂ in glacial acetic acid is a reliable system for this transformation.[2]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Problem 1: Low Yield in the Hydrogenation of 3-Methylpyridine
Symptoms:
-
Incomplete conversion of 3-methylpyridine to 3-methylpiperidine.
-
Presence of significant starting material in the crude product after the reaction.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Catalyst Inactivity | The catalyst surface may be poisoned by impurities in the starting material or solvent, or it may have lost activity due to improper storage or handling. | Ensure the use of high-purity 3-methylpyridine and anhydrous solvents. Consider using a fresh batch of catalyst. For PtO₂, pre-reduction in situ can sometimes improve activity. |
| Insufficient Hydrogen Pressure | The reduction of the aromatic pyridine ring is a demanding hydrogenation that requires sufficient hydrogen pressure to proceed efficiently. | Increase the hydrogen pressure. Pressures in the range of 50-70 bar are often effective for this transformation.[2] |
| Suboptimal Solvent Choice | The solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst surface. Acidic media can protonate the pyridine nitrogen, which can affect its adsorption on the catalyst. | Glacial acetic acid is a commonly used and effective solvent for the hydrogenation of pyridines with PtO₂.[2] For other catalysts, alcohols like ethanol or methanol can be used. |
| Inadequate Reaction Time or Temperature | The reaction may be kinetically slow under the chosen conditions. | Increase the reaction time and monitor the progress by TLC or GC. While many hydrogenations of pyridines can be performed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary with less active catalysts. |
Problem 2: Difficulty in the Selective C3-Functionalization
Symptoms:
-
A complex mixture of products after attempting to introduce the methoxymethyl group.
-
Isolation of N-alkylated byproducts.
-
Low yield of the desired 3-(methoxymethyl)-3-methylpiperidine.
Potential Causes & Solutions:
Diagram: Synthetic Strategies for C3-Functionalization
Caption: Alternative synthetic routes to 3-(methoxymethyl)-3-methylpiperidine.
-
Unprotected Piperidine Nitrogen: The lone pair on the piperidine nitrogen is nucleophilic and will compete with any intended C-H functionalization or react with electrophilic reagents.
-
Solution: Protect the piperidine nitrogen with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups reduce the nucleophilicity of the nitrogen and can be removed under specific conditions later in the synthesis.
-
-
Challenges with Direct Alkylation: Direct C-H alkylation at the 3-position is often unselective and can lead to a mixture of mono- and di-alkylated products at various positions.
-
Solution: A more controlled, multi-step approach is recommended. For example, convert the N-protected 3-methylpiperidine to a 3-carboxylic acid ester. Subsequent reaction with a methyl Grignard reagent will yield the tertiary alcohol, which can then be etherified to the desired methoxymethyl group.[3][4]
-
-
Steric Hindrance: The 3-methyl group can sterically hinder reactions at the 3-position.
-
Solution: Use less bulky reagents and optimize reaction conditions (e.g., temperature, reaction time) to overcome steric hindrance. For the etherification of the 3-hydroxymethyl group, using a strong base like sodium hydride (NaH) to form the alkoxide followed by reaction with methyl iodide is an effective method.
-
Problem 3: Formation of Impurities During Etherification
Symptoms:
-
Presence of unreacted 3-hydroxymethyl-3-methylpiperidine.
-
Formation of quaternary ammonium salts if the nitrogen is unprotected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Incomplete Deprotonation | The hydroxyl group must be fully deprotonated to the alkoxide for efficient etherification. | Use a sufficiently strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is stirred for an adequate amount of time to allow for complete deprotonation before adding the methylating agent. |
| Reaction with Piperidine Nitrogen | If the piperidine nitrogen is not protected, it can be methylated by the methylating agent (e.g., methyl iodide), leading to the formation of a quaternary ammonium salt. | Ensure the piperidine nitrogen is protected before carrying out the etherification step. |
| Low Reactivity of Methylating Agent | The chosen methylating agent may not be reactive enough under the reaction conditions. | Methyl iodide is a highly reactive and commonly used methylating agent. If issues persist, consider alternative methylating agents like dimethyl sulfate (use with caution as it is highly toxic). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Methylpyridine
This protocol is a general guideline and may require optimization based on your specific laboratory setup.
-
Reaction Setup: In a high-pressure autoclave, dissolve 3-methylpyridine (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 70 bar.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, carefully vent the hydrogen. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylpiperidine. Further purification can be achieved by distillation.[5]
Diagram: Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 3-methylpyridine.
Protocol 2: Etherification of N-Boc-3-hydroxymethyl-3-methylpiperidine
This protocol assumes the successful synthesis of the N-Boc-protected hydroxymethyl intermediate.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxymethyl-3-methylpiperidine (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
References
- ReddyMasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry, 4(5), 1487-1492.
- PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons.
- BenchChem. (2025).
- Bentham Science. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Bentham Science.
- University of California, Irvine. (n.d.). Grignard Reaction. UCI.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- ChemicalBook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis. ChemicalBook.
- Sigma-Aldrich. (n.d.). 3-[(4-methoxyphenyl)methyl]piperidine. Sigma-Aldrich.
- Insight Mol. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Insight Mol.
- ChemScene. (n.d.). (R)-3-Methoxy-3-methylpiperidine. ChemScene.
- ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form.
- University of Missouri-St. Louis. (n.d.). The Grignard Reaction. UMSL.
- Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC.
- MDPI. (2020). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 25(21), 5198.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
Sources
Troubleshooting guide for the purification of polar piperidine derivatives
Topic: Troubleshooting Guide for the Purification of Polar Piperidine Derivatives Content Type: Technical Support Center (FAQ/Q&A) Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Piperidine Paradox
As a Senior Application Scientist, I often see researchers struggle with piperidine derivatives. The piperidine ring is a secondary amine with a typical
-
High Polarity: They often elute in the void volume on standard C18.
-
Strong Basicity: They interact aggressively with residual silanols on silica, causing severe tailing.[1]
-
UV Transparency: Many simple derivatives lack a chromophore, making detection difficult.
This guide moves beyond generic advice to address the specific physicochemical behavior of this scaffold.
Part 1: Retention & Selectivity Issues
Q: My piperidine derivative elutes in the void volume (t0) on my standard C18 column. How do I retain it?
The Root Cause: Standard C18 phases rely on hydrophobic interaction. Polar piperidines, especially when protonated (which they are at neutral/acidic pH), are too hydrophilic to partition into the C18 layer.
The Solution: You must switch the separation mechanism.
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [2][3]
-
Why: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water becomes the "strong" solvent.[4] The polar piperidine partitions into the water-enriched layer on the silica surface.
-
Protocol:
-
Column: Amide or Bare Silica (e.g., Waters XBridge Amide, Phenomenex Luna HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[5][6][7]
-
Gradient: Start at 95% B, gradient down to 60% B.
-
Critical Step: HILIC columns require extensive equilibration. Equilibrate for at least 20 column volumes before the first injection.
-
Option B: Aqueous-Stable C18 (C18-Aq)
-
Why: "Aq" columns have polar end-capping or embedded polar groups that prevent "phase collapse" in 100% water. They allow you to start at 0% organic to capture the amine.
-
Recommendation: Use if the molecule has some hydrophobic handle but is just too polar for standard C18.
Decision Tree: Method Selection
Caption: Decision matrix for selecting the stationary phase based on piperidine polarity (LogP).
Part 2: Peak Shape & Tailing
Q: I am getting severe peak tailing. It looks like a "shark fin." What is happening?
The Root Cause: Silanol Overload.
At acidic pH (e.g., 0.1% TFA), the piperidine nitrogen is protonated (
The Solution: You must suppress this interaction via pH or Sterics .
Strategy 1: High pH Reverse Phase (The "Gold Standard")
-
Mechanism: At pH 10.5–11.0, the piperidine is largely deprotonated (neutral free base). Neutral amines do not interact with silanols.
-
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves above pH 8.
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
Strategy 2: The "Chaotropic" Ion Pair (Low pH)
-
Mechanism: If you cannot use high pH, use a stronger ion-pairing agent than Formic Acid.
-
Additive: Trifluoroacetic Acid (TFA) at 0.1%.[6] The Trifluoroacetate anion pairs with the piperidinium cation, masking the charge and increasing retention.
-
Warning: TFA suppresses MS ionization. If using MS, use the High pH method instead.
Table 1: Mobile Phase Modifier Impact on Piperidines
| Modifier | pH Range | Effect on Piperidine | MS Compatibility | Risk |
| Formic Acid | ~2.7 | Protonated (Charge +1) | Excellent | High Tailing (Weak ion pair) |
| TFA (0.1%) | ~2.0 | Protonated (Charge +1) | Poor (Suppression) | Good Peak Shape (Strong ion pair) |
| Ammonium Bicarbonate | ~10.0 | De-protonated (Neutral) | Good | Dissolves standard silica |
| Ammonia (0.1%) | ~11.0 | De-protonated (Neutral) | Good | Requires Hybrid/Polymer Column |
Part 3: The "Invisible" Analyte
Q: My piperidine has no aromatic rings. I see nothing on the UV trace. How do I trigger collection?
The Solution: Simple piperidines (like 4-methylpiperidine) have no UV chromophore above 210 nm.
-
ELSD / CAD (Universal Detection):
-
If available, use Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD).[2] These detect any non-volatile analyte.
-
Troubleshooting: Ensure your mobile phase is 100% volatile (use Formic acid/Ammonia, NOT Phosphate buffers).
-
-
Derivatization (Pre-Column):
-
React the crude piperidine with Benzyl Chloride or Cbz-Cl before purification.
-
Benefit: Adds a UV chromophore and increases lipophilicity, making it easier to purify on standard C18.
-
Drawback: Requires a deprotection step later.
-
-
Low-UV Monitoring:
-
Monitor at 205 nm .
-
Requirement: Use "HPLC Grade" acetonitrile and Phosphoric acid (if non-MS) or very high purity TFA. Avoid Acetone or lower-grade Methanol which absorb at 205 nm.
-
Part 4: Post-Purification (The TFA Problem)
Q: I purified using TFA, but my biological assay is failing. Why?
The Root Cause: You isolated the Trifluoroacetate salt . TFA is cytotoxic and can alter cellular pH. It is "sticky" and does not remove via lyophilization alone.
The Solution: Salt Exchange / Free-Basing
Protocol: SCX Cartridge Desalting This is the most reliable method for polar amines.
-
Load: Dissolve the TFA salt in MeOH/Water and load onto a Strong Cation Exchange (SCX) cartridge (e.g., Waters PoraPak Rxn CX or Phenomenex Strata-X-C).
-
Wash: Flush with 100% Methanol (removes non-basic impurities and TFA).
-
Elute: Flush with 2M Ammonia in Methanol .
-
Dry: Evaporate the ammoniated methanol. You now have the free base.
Caption: Workflow for removing TFA salts using Strong Cation Exchange (SCX) chromatography.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Focuses on silanol interactions and basic analytes).
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (High pH strategies for basic compounds).
-
Restek Corporation. How to Avoid Common Problems with HILIC Methods. (Equilibration and solvent matching for polar retention).
-
Phenomenex. HPLC Troubleshooting Guide - Peak Issues. (Tailing factors and buffer selection).[1]
-
Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. (Specific protocol for desalting amines).
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent [sigmaaldrich.com]
- 5. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. welch-us.com [welch-us.com]
- 11. waters.com [waters.com]
Optimization of reaction conditions for 3-(methoxymethyl)-3-methylpiperidine synthesis
Executive Summary & Synthetic Strategy
The synthesis of 3-(methoxymethyl)-3-methylpiperidine presents a classic challenge in heterocyclic chemistry: the construction and functionalization of a quaternary carbon center within a piperidine ring.
The primary bottleneck is the steric hindrance associated with the "neopentyl-like" position of the hydroxymethyl group. In a 3,3-disubstituted system, the hydroxymethyl group is
This guide prioritizes the Functionalization Route (starting from the commercially available 3-hydroxymethyl-3-methylpiperidine core) as it is the most common entry point for medicinal chemistry libraries.
Strategic Workflow (Visualized)
Figure 1: Optimized synthetic workflow focusing on the protection-methylation-deprotection sequence.
Troubleshooting Guide (Q&A)
Module A: O-Methylation Issues (The Neopentyl Problem)
Q1: I am using NaH/MeI in THF at
Diagnosis: You are fighting
Corrective Protocol:
-
Change the Base: Switch from Sodium Hydride (NaH) to Potassium Hydride (KH) . The larger potassium cation creates a "looser" ion pair with the alkoxide, significantly increasing its nucleophilicity [1].
-
Change the Electrophile: Methyl Iodide (MeI) may be too slow. Switch to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (
) . These are "hotter" electrophiles that can overcome the steric barrier. -
Add Catalysts: If sticking to MeI, add 18-crown-6 (if using KH/NaH) to sequester the cation and expose the naked alkoxide anion.
Q2: I see a significant amount of N-methylated byproduct. I thought the hydroxyl group was more acidic?
Diagnosis: Competitive N-alkylation.
While the hydroxyl proton (
Corrective Protocol:
-
Mandatory Protection: You must protect the nitrogen before O-methylation. The Boc (tert-butoxycarbonyl) group is recommended because it is stable to basic alkylation conditions (NaH/KH) but easily removed later.
-
Note: Avoid Cbz (benzyloxycarbonyl) if you plan to use hydrogenolysis later, as the sulfur in some reagents (if using mesylation routes) might poison catalysts, though for simple methylation Cbz is acceptable.
Module B: Precursor Synthesis (De Novo Route)
Q3: I am trying to reduce the 3,3-disubstituted glutarimide intermediate to the piperidine, but the reaction is incomplete or requires massive excess of LiAlH4.
Diagnosis: Gem-Dimethyl Effect & Steric Shielding.
The carbonyls flanking the quaternary center are sterically shielded. Standard borane (
Corrective Protocol:
-
High-Energy Reduction: Use
(Lithium Aluminum Hydride) in refluxing THF or Dioxane. -
Lewis Acid Activation: If
fails, use the system. The boron trifluoride activates the lactam carbonyl, facilitating hydride attack even in hindered systems [2]. -
Stepwise Reduction: Consider reducing the imide to the hydroxyl-lactam first, then reducing the hydroxyl with silanes (
), though this is longer.
Detailed Experimental Protocols
Protocol A: Optimized O-Methylation of N-Boc-3-hydroxymethyl-3-methylpiperidine
This protocol utilizes Potassium Hydride (KH) to overcome the neopentyl steric barrier.
Reagents:
-
Substrate: N-Boc-3-hydroxymethyl-3-methylpiperidine (1.0 eq)
-
Base: Potassium Hydride (30% dispersion in oil) (1.5 eq)
-
Electrophile: Methyl Iodide (MeI) (2.0 eq) or Methyl Triflate (1.2 eq - Handle with extreme caution)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Additive: 18-crown-6 (0.1 eq) - Optional, for stubborn substrates
Procedure:
-
Preparation of KH: Weigh KH dispersion into a flame-dried flask under Argon. Wash three times with anhydrous pentane or hexane to remove the mineral oil. Dry under vacuum/Argon stream.
-
Alkoxide Formation: Suspend the bare KH in anhydrous THF at
. Add the substrate (dissolved in minimal THF) dropwise over 15 minutes.-
Observation: Evolution of
gas.
-
-
Incubation: Allow the mixture to stir at
for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. -
Alkylation: Cool back to
. Add Methyl Iodide dropwise. -
Reaction: Warm to RT and stir.
-
Checkpoint: Check TLC/LCMS at 4 hours. If incomplete, heat to
.
-
-
Quench: Cool to
. Carefully quench with saturated (aq). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Alternative Phase-Transfer Methylation (Green Chemistry)
Useful for scale-up to avoid KH/NaH hazards.
Reagents:
-
Solvent: Toluene / 50% NaOH (aq) (Biphasic mixture)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Reagent: Dimethyl Sulfate (
) or MeI.
Procedure:
-
Dissolve N-Boc-substrate and TBAB in Toluene.
-
Add 50% NaOH solution.
-
Add Methyl Iodide vigorously stirring.
-
Heat to
for 12-18 hours. -
Note: The high concentration of NaOH acts as a dehydrating agent, driving the equilibrium.
Data & Specifications
Reaction Parameter Comparison
| Variable | Standard Conditions | Optimized Conditions | Why? |
| Base | NaH (60%) | KH (35%) | Larger cation ( |
| Solvent | DMF | THF or DME | DMF can decompose at higher temps with strong bases; THF allows better temp control. |
| Temp | Thermal energy required to overcome steric repulsion at the neopentyl center. | ||
| Protection | None | N-Boc | Prevents N-methylation (quaternization) and simplifies purification. |
Troubleshooting Decision Tree
Figure 2: Decision matrix for low-yield scenarios.
References
-
Brown, C. A. (1974). "Potassium hydride, a highly active new hydride reagent. Reactivity, applications, and techniques in organic and organometallic synthesis". The Journal of Organic Chemistry.
-
Yamashita, Y., et al. (2025).[1] "Preparation of (R)-3-hydroxy-N-methylpiperidine...". Elsevier / ResearchGate.
-
Master Organic Chemistry. (2011). "The Neopentyl Group: Steric Hindrance in SN2 Reactions". MasterOrganicChemistry.com.
-
BenchChem. (2025).[2] "3-Methylpiperidine in the Synthesis of Analgesics: Protocols". BenchChem Application Notes.
Sources
Addressing solubility issues of 3-(methoxymethyl)-3-methylpiperidine in biological assays
Technical Support Center: Solubility Optimization for 3-(methoxymethyl)-3-methylpiperidine
Topic: Troubleshooting solubility and precipitation issues in biological assays. Target Molecule: 3-(methoxymethyl)-3-methylpiperidine (and related 3,3-disubstituted piperidine scaffolds).[1][2] Audience: Medicinal Chemists, HTS Screeners, and Cell Biologists.
Technical Overview & Physicochemical Profile
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. 3-(methoxymethyl)-3-methylpiperidine is a gem-disubstituted secondary amine .[1][2] Its solubility behavior is governed by the interplay between its lipophilic hydrocarbon scaffold and its ionizable nitrogen center.[3]
| Property | Value (Approx.) | Implication for Assays |
| pKa (Basic N) | 9.2 – 9.8 | At physiological pH (7.4), the molecule is >99% protonated (cationic).[1][2] Solubility should be high, but kinetic precipitation often occurs during dilution.[1] |
| LogP (Neutral) | ~0.8 – 1.2 | Moderate lipophilicity.[1][2] The neutral free base is likely an oil or low-melting solid with poor water solubility.[1][2] |
| H-Bond Donors | 1 (NH) | capable of H-bonding, but the gem-dimethyl-like steric bulk at C3 can hinder solvation.[1][2] |
| State | Oil (Free Base) / Solid (Salt) | Free bases are notoriously difficult to dose accurately and solubilize without co-solvents.[1] |
The Core Problem:
While the equilibrium solubility of this compound at pH 7.4 is likely good (due to ionization), the kinetic solubility is the bottleneck. When you dilute a DMSO stock (where the compound is neutral) into an aqueous buffer, the compound must protonate faster than it aggregates. If local concentration exceeds the intrinsic solubility of the neutral form (
Critical Troubleshooting Guide (Q&A)
Phase 1: Stock Solution Preparation
Q: My compound is an oil (free base). Can I dissolve it directly in aqueous buffer? A: No. The free base is hydrophobic. Direct addition to water results in an oily film or emulsion, not a true solution.
-
Protocol: Dissolve the free base in 100% DMSO first to create a high-concentration stock (e.g., 10 mM or 100 mM).[1][2]
-
Alternative: If possible, convert the free base to a hydrochloride (HCl) or tartrate salt. The salt form is crystalline and water-soluble, allowing direct dissolution in aqueous media (though DMSO stocks are still preferred for consistency in HTS).
Q: I see a precipitate immediately after thawing my DMSO stock. Is the compound degraded? A: Likely not.[2] DMSO has a high freezing point (18.5°C).[1]
-
Cause: Hygroscopic compounds (like piperidine salts) can pull water into the DMSO.[1] If the DMSO becomes "wet" and cools down, the solubility drops, or the DMSO/water mixture freezes/crystallizes.
-
Fix: Warm the vial to 37°C for 10 minutes and vortex vigorously. Ensure the cap is tightly sealed to prevent moisture ingress. Store stocks in small aliquots to minimize freeze-thaw cycles.
Phase 2: Dilution & Assay Conditions
Q: Why does the compound precipitate when I dilute the DMSO stock into PBS (pH 7.4)? A: This is the classic "Solvent Shift" precipitation.
-
Mechanism: In DMSO, the amine is neutral. Upon rapid dilution into PBS, the solvent environment becomes highly polar. Although the pH (7.4) favors ionization, the rate of aggregation of the neutral hydrophobic species can outcompete the rate of protonation, especially if mixing is slow.
-
Solution (The "Intermediate Step" Method):
-
Perform an intermediate dilution in buffer adjusted to pH 4-5 (using acetate or citrate). The lower pH forces rapid protonation.
-
Once dissolved and ionized, dilute this solution into your final pH 7.4 assay buffer.[1] The cationic species will remain soluble.
Q: I am running a cell-based assay. Is the precipitation toxic? A: Yes.[2] Micro-precipitates cause false positives (by scattering light in optical assays) and false toxicity (crystals lyse cell membranes physically).[1]
-
Diagnosis: Inspect wells under a microscope.[1][2] "Pepper-like" spots indicate precipitation.[1][2]
-
Limit: For this scaffold, keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is below its thermodynamic solubility limit (typically < 100 µM for this class in PBS).
Phase 3: Salt Selection & Formulation
Q: The HCl salt is hygroscopic and difficult to weigh. What should I do? A: 3,3-disubstituted piperidines often form hygroscopic HCl salts due to the conformational flexibility of the ring.
-
Workaround: Dissolve the entire pre-weighed commercial vial in DMSO to reach a target concentration (e.g., 10 mM) rather than attempting to weigh milligram quantities on an open balance.
-
Chemical Fix: If you have synthesis capabilities, switch to a Fumarate or Succinate salt.[1][2] These counter-ions often yield non-hygroscopic, crystalline solids with better handling properties.[1]
Visual Troubleshooting Workflow
The following decision tree outlines the logical steps to ensure solubility based on the starting material state.
Caption: Decision tree for solubilizing 3-(methoxymethyl)-3-methylpiperidine, highlighting the "Acidic Intermediate" strategy for preventing precipitation.
Quantitative Reference Data
Use these parameters to calculate stock volumes and solubility limits.
| Parameter | Data | Notes |
| Molecular Formula | ||
| Molecular Weight | 143.23 g/mol | Free base weight.[1][2] |
| Solubility (DMSO) | > 50 mg/mL | Highly soluble.[1][2] |
| Solubility (Water, pH 7) | < 1 mg/mL (Free Base)* | Estimated.[1] Requires protonation to dissolve.[2] |
| Solubility (Water, pH 4) | > 10 mg/mL | Fully protonated state.[1] |
| Max Assay DMSO | 0.1% - 1.0% | Cell-type dependent.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96559184, (R)-3-Methoxy-3-methylpiperidine. Retrieved from [Link][1]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard text on solubility/pKa principles).
Sources
Technical Support Center: Purification of 3-(Methoxymethyl)-3-methylpiperidine
Welcome to the technical support center for the synthesis and purification of 3-(methoxymethyl)-3-methylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate common purification hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common issues encountered during the synthesis and purification of substituted piperidines. Understanding the origin and nature of an impurity is the first step toward its effective removal.
Q1: What are the most common impurities I should expect in my crude 3-(methoxymethyl)-3-methylpiperidine?
A: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several classes of impurities are common in piperidine syntheses. A thorough understanding of these is crucial for devising an effective purification strategy.
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted pyridines. Pyridine-based impurities are particularly troublesome as they can form azeotropes (constant-boiling mixtures) with piperidine products, making separation by simple distillation difficult.[1][2]
-
Byproducts from Side Reactions: These can include isomers (if stereocenters are created), products from over-alkylation, or molecules arising from molecular rearrangements under the reaction conditions.
-
Reagent-Related Impurities: Residual reagents, catalysts, or byproducts from these materials can contaminate the crude product.
-
Oxidation Products: As a tertiary amine, the piperidine nitrogen is susceptible to oxidation, which can form the corresponding N-oxide.[3][4] This is often the cause of unexplained discoloration.[1]
-
Solvents and Water: Residual solvents from the reaction or aqueous workup are common. Water, in particular, must be removed before certain purification steps like distillation.[5]
-
Nitroso Impurities: These are a critical class of impurities, especially in pharmaceutical development. They can form if any nitrosating agents are present or formed in situ during synthesis or workup.[6] Given their potential as mutagenic impurities, their presence must be strictly controlled.[6]
Q2: My purified product has a yellow or brownish tint. What causes this and how do I remove it?
A: A yellow to brown discoloration in purified amines is almost always indicative of oxidation.[1] The tertiary amine of the piperidine ring can be oxidized by atmospheric oxygen over time, or by oxidizing agents inadvertently introduced during the workup, to form colored impurities like the N-oxide.[3][4][7]
Solution: The most effective method for removing these high-boiling, polar, colored impurities is fractional vacuum distillation .[1] If the product is thermally sensitive, passing a solution of the material through a short plug of activated carbon or basic alumina can also be effective at removing colored bodies. To prevent re-oxidation, always store the purified, colorless product under an inert atmosphere (Nitrogen or Argon) and protect it from light.[1]
Q3: I'm seeing significant peak tailing during silica gel column chromatography. How can I resolve this?
A: This is a classic problem when purifying basic compounds like piperidines on standard, slightly acidic silica gel.[8] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly, resulting in a tailed peak.[8][9]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica and lead to sharp, symmetrical peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic or inert stationary phase. Amine-functionalized silica, deactivated (end-capped) silica, or aluminum oxide (alumina) are excellent alternatives for the purification of basic compounds.[8][10]
Q4: What are the risks of nitroso impurities and how can they be controlled?
A: Nitroso impurities (or nitrosamines) are classified by regulatory agencies like the FDA and EMA as potential mutagenic impurities due to their carcinogenic nature.[6] Their formation can occur when a secondary or tertiary amine intermediate or product is exposed to nitrosating agents (e.g., nitrous acid, which can form from nitrites under acidic conditions).
Control and Mitigation:
-
Process Control: Carefully review your synthetic process to identify and eliminate potential sources of nitrosating agents. This includes scrutinizing the quality of starting materials and reagents.[6]
-
pH Control: Avoid strongly acidic conditions during workup if sources of nitrite are present.
-
Analytical Testing: Ultrasensitive analytical methods, such as LC-MS, are required to detect and quantify trace levels of these impurities to ensure the final product meets strict regulatory safety thresholds.[11][12]
Section 2: Troubleshooting and Purification Strategy
A successful purification campaign begins with a clear strategy. This section provides a logical workflow for selecting the best purification technique and detailed protocols for execution.
Decision-Making Workflow for Purification
The choice of purification method depends on the physical properties of your product and the nature of the impurities identified. Use the following decision tree to guide your strategy.
Caption: A decision-making workflow for selecting a purification method.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: General Purpose Cleanup via Acid-Base Extraction
This technique is exceptionally effective for separating your basic piperidine product from any neutral or acidic impurities.[9] It should often be the first step after the initial reaction workup.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous hydrochloric acid (HCl). The basic piperidine will react to form its hydrochloride salt and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer , as it contains your product. The organic layer containing impurities can be discarded.
-
Liberation of Free Base: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring until the pH is strongly basic (pH > 12). This regenerates the free amine, which will often appear as a cloudy precipitate or an oily layer.
-
Back-Extraction: Extract the liberated free amine back into a fresh portion of organic solvent (e.g., EtOAc or DCM) multiple times (e.g., 3x).
-
Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.
Protocol 2: Purification by Fractional Vacuum Distillation
Distillation is ideal for purifying liquids by separating components based on differences in boiling points. For a compound like 3-(methoxymethyl)-3-methylpiperidine, which likely has a boiling point above 150 °C, vacuum distillation is necessary to prevent thermal decomposition.
Methodology:
-
Pre-drying (Crucial): Before distillation, any residual water must be removed. Place the crude product from the acid-base extraction into a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling.[5] KOH is an effective drying agent for amines and will not react with your product.
-
Setup: Assemble a standard fractional distillation apparatus suitable for vacuum. Ensure all glassware is completely dry. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation.
-
Distillation: Carefully decant or filter the pre-dried amine away from the KOH pellets into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Execution: Gradually apply vacuum to the desired pressure and then slowly heat the distillation flask. Discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collection: Collect the product fraction that distills at a constant temperature at the set pressure. Monitor the purity of the fractions using TLC or GC-MS.
-
Storage: Combine the pure fractions and store under an inert atmosphere (N₂ or Ar) to prevent oxidation.[1]
Protocol 3: High-Purity Polishing via Flash Column Chromatography
Chromatography is used to separate compounds with similar polarities, such as isomers or byproducts that are structurally close to the desired product.
Caption: General workflow for purification by column chromatography.
Methodology:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol). An optimal solvent system should provide a retention factor (Rƒ) of ~0.2-0.4 for the target compound.
-
Scientist's Note: To prevent peak tailing, add 1% triethylamine to your chosen eluent system for both TLC and the column run.
-
-
Column Packing: Pack a glass column with silica gel (or alumina) using your chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column. Alternatively, dissolve the product in a minimal amount of the eluent and load it directly.
-
Elution and Fraction Collection: Run the column by passing the eluent through, applying positive pressure (flash chromatography) for a faster run. Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield the final, high-purity compound.
Section 3: Data Summary and Purity Verification
Comparison of Purification Techniques
The following table summarizes the applicability and expected outcomes of the primary purification methods.
| Purification Technique | Primary Application | Pros | Cons | Expected Purity |
| Acid-Base Extraction | Separating basic product from neutral/acidic impurities.[9] | Fast, inexpensive, high capacity, great for initial cleanup. | Does not remove other basic impurities; product must be stable to acid/base. | 85-98% |
| Fractional Distillation | Purifying thermally stable liquids with different boiling points. | Scalable, effective for removing non-volatile or very volatile impurities. | Not suitable for thermally sensitive compounds; cannot separate azeotropes.[1] | >99% |
| Flash Chromatography | Separating compounds with similar polarity (e.g., isomers). | High resolution, applicable to a wide range of compounds. | Can be slow, requires large solvent volumes, potential for product loss on column. | >99.5% |
| Salt Recrystallization | Purifying solids or compounds that form crystalline salts. | Can provide exceptionally high purity, very scalable. | Requires the product to be a stable solid or form a stable, crystalline salt. | >99.8% |
Analytical Protocols for Purity Confirmation
After purification, you must confirm the identity and purity of your 3-(methoxymethyl)-3-methylpiperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the chemical structure. The absence of signals corresponding to impurities in the ¹H NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds.[14] A single peak in the gas chromatogram indicates high purity. The mass spectrum provides the molecular weight, confirming the identity of the compound. This method is also highly sensitive for detecting residual solvents.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is the method of choice. Since your product lacks a strong UV chromophore, you may need to use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or derivatize the sample with a UV-active agent.[13]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Coenen, A., Kosswig, K., Von Praun, F., & Schuller, H.-P. (1981). Purification of tertiary amines using an adsorbent (U.S. Patent No. 4,255,356). U.S. Patent and Trademark Office.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
-
openPR. (2024, November 14). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. openPR.com. Retrieved from [Link]
- Coenen, A., Kosswig, K., Von Praun, F., & Schuller, H.-P. (1980). Process for the purification of tertiary amines (EP Patent No. EP0007983A1). European Patent Office.
-
Dalvie, D., et al. (2012). Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
-
Patents. (2012, May 24). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). Justia. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. BenchChem.
-
Ma, S., & Jha, S. C. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Retrieved from [Link]
- CN104297404A. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
S. S. van der Merwe, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
-
S. S. van der Merwe, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]
-
3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]
- US2363157A. (n.d.). Process for purifying piperidine. Google Patents.
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. Retrieved from [Link]
-
High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. (2006, November 16). PubMed. Retrieved from [Link]
- Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
- CN101602748B. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021, December 15). PubMed. Retrieved from [Link]
-
[ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk. (2023, June 24). YouTube. Retrieved from [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openpr.com [openpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Stability of 3-(methoxymethyl)-3-methylpiperidine
Doc ID: TSC-PIP-33-001 | Version: 2.4 | Last Updated: 2026-02-19
Executive Summary
You are likely accessing this guide because you have observed unexpected degradation, precipitation, or "ghost peaks" in your analysis of 3-(methoxymethyl)-3-methylpiperidine (and its salts).
While the gem-disubstitution at the C3 position provides some conformational rigidity, it does not protect the secondary amine from its two primary modes of failure: electrophilic alkylation by chlorinated solvents and atmospheric carbamylation . This guide details the mechanisms of these failures and provides self-validating protocols to prevent them.
Module 1: Solution Stability & Solvent Compatibility
The Issue: "Why is my solution turning cloudy/yellow?"
Diagnosis: If you dissolved the free base or salt in Dichloromethane (DCM) or Chloroform (
The Mechanism:
Secondary amines are nucleophiles. Halogenated solvents like DCM are weak electrophiles. Over time (24-72 hours), the nitrogen attacks the methylene of DCM in an
DOT Diagram: The DCM Degradation Pathway
Caption: Figure 1. Mechanism of secondary amine alkylation by dichloromethane (DCM), leading to insoluble salts.
Troubleshooting Protocol 1: Solvent Validation
Objective: Confirm if solvent reactivity is the source of impurity.
| Step | Action | Technical Rationale |
| 1 | Isolate | Evaporate the suspicious solvent immediately under vacuum (<30°C). |
| 2 | Re-dissolve | Dissolve the residue in MeOH or Acetonitrile (MeCN) . |
| 3 | LC-MS Check | Run a standard LC-MS. Look for a mass shift of +48/50 Da (addition of |
| 4 | Remediation | If confirmed, the sample is chemically modified. You must repurify (column chromatography) or discard. |
Safe Solvent List:
-
Recommended: Methanol, Ethanol, Acetonitrile, Toluene, THF.
-
Prohibited (for storage): Dichloromethane, Chloroform, Acetone (forms enamines/imines), Ethyl Acetate (slow transamidation over weeks).
Module 2: Atmospheric Sensitivity (The "CO2 Trap")
The Issue: "White crust forming on the oil/solid."
Diagnosis: The free base of 3-(methoxymethyl)-3-methylpiperidine is a secondary amine. Upon exposure to air, it reacts with atmospheric
The Mechanism:
Troubleshooting Protocol 2: Decarbamylation
Objective: Revert the carbamate salt back to the active free base.
-
Dissolve: Take the "crusty" sample and dissolve it in a biphasic mixture of DCM (only for extraction, <1 hour) and 1M NaOH .
-
Wash: Shake vigorously. The high pH forces the equilibrium back to the free amine and carbonate (
). -
Dry & Concentrate: Dry the organic layer over
and concentrate immediately. -
Store: Backfill the storage vial with Argon or Nitrogen .
Module 3: Analytical Anomalies (GC vs. HPLC)
The Issue: "I see purity on HPLC, but multiple peaks on GC."
Diagnosis: Thermal instability in the GC injector port.
The methoxymethyl ether moiety is generally stable, but the amine can undergo oxidative dehydrogenation or Hofmann-like elimination at high temperatures (
DOT Diagram: Analytical Decision Tree
Caption: Figure 2. Decision logic for distinguishing thermal degradation artifacts from genuine sample impurities.
FAQ: Analytical Best Practices
Q: Can I use Acetone-d6 for NMR?
A: No. Secondary amines react with acetone to form hemiaminals or iminium species (Schiff bases) over time, complicating the spectrum. Use DMSO-d6 or
Q: How do I handle the HCl salt vs. the Free Base?
-
HCl Salt: Hygroscopic. Weigh quickly. Store in a desiccator. Stable in solution (water/MeOH).
-
Free Base: Volatile oil. Prone to carbamate formation. Store under inert gas at -20°C.
References
-
Nevstad, G. O.; Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica.[1] Link
- Establishes the mechanism of secondary amines reacting with DCM to form salts.
-
Cortés-Clerget, M., et al. (2021). The reactivity of dichloromethane with amines in the synthesis of pharmaceuticals.[2] Organic Process Research & Development. Link
- Provides modern context on "ghost impurities" in drug development caused by DCM.
-
Hook, R. J. (1997). The reaction of CO2 with hindered amines. Industrial & Engineering Chemistry Research. Link
- Details carbamate formation kinetics relevant to substituted piperidines.
-
PubChem Compound Summary. (2025). 3-(methoxymethyl)piperidine derivatives.[3][4][5] National Center for Biotechnology Information. Link
- General structural d
Sources
Optimizing HPLC method for resolving 3-(methoxymethyl)-3-methylpiperidine from starting materials
The following guide serves as a specialized Technical Support Center for researchers optimizing the HPLC separation of 3-(methoxymethyl)-3-methylpiperidine (Target) from its primary starting material, typically 3-hydroxymethyl-3-methylpiperidine (Precursor), and potential N-protected intermediates.
Ticket ID: HPLC-3MM-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of non-chromophoric, hindered amine ethers from alcohol precursors.
Part 1: Core Directive & Technical Analysis
The "Why" Behind the Method
To successfully resolve 3-(methoxymethyl)-3-methylpiperidine, you must address two fundamental chemical challenges that render standard "plug-and-play" HPLC methods ineffective:
-
The Detection Void (Lack of Chromophore): This molecule lacks a conjugated
-system (e.g., benzene ring). It is effectively invisible to standard UV detection at 254 nm. Relying on low-UV (200–210 nm) often results in poor signal-to-noise ratios and interference from mobile phase absorption.-
Implication: You must either use a "universal" detector (CAD/ELSD/MS) or chemically tag the molecule (Derivatization).
-
-
The Basicity Trap (Peak Tailing): The secondary amine in the piperidine ring (
) is protonated at standard acidic pH (pH 2–4). These positively charged ammonium species interact ionically with residual silanols ( ) on the silica column backbone, causing severe peak tailing.-
Implication: You must suppress this interaction using High pH chromatography (neutralizing the amine) or Ion-Pairing reagents .
-
Part 2: Troubleshooting & FAQs
Q1: "I am injecting the sample, but I see no peaks or only a flat baseline. Is my column clogged?"
Diagnosis: This is likely a detection issue , not a column issue. Technical Explanation: Your target molecule, 3-(methoxymethyl)-3-methylpiperidine, has virtually no UV absorbance above 210 nm. If you are monitoring at 254 nm (standard for aromatics), you will see nothing. Solution:
-
Option A (Preferred): Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These respond to mass, not optical properties.
-
Option B (UV-Only Labs): Set UV wavelength to 205 nm . Ensure you use UV-transparent solvents (HPLC-grade Acetonitrile, Phosphoric acid). Warning: Drifting baselines are common here.
-
Option C (Derivatization): React the sample with Benzoyl Chloride to attach a UV-active chromophore (See Protocol B).
Q2: "My product peak is extremely broad and tails significantly (Asymmetry > 2.0)."
Diagnosis: Secondary silanol interactions.[1][2]
Technical Explanation: At pH 3-7, the piperidine nitrogen is positively charged (
-
Switch to High pH (pH 9.5–10): Use a hybrid-silica column (e.g., Waters XBridge C18 or Agilent Poroshell HPH). At pH 10, the amine is neutral (
), eliminating the ionic interaction and sharpening the peak.
Q3: "I cannot separate the Product (Ether) from the Starting Material (Alcohol)."
Diagnosis: Insufficient selectivity (hydrophobicity difference).
Technical Explanation: The conversion of
-
Optimize Gradient: Use a shallow gradient slope (e.g., 5% B to 30% B over 20 minutes).
-
Check pH: High pH often increases retention of both species (making them neutral/hydrophobic), potentially improving resolution factor (
).
Part 3: Experimental Protocols
Protocol A: High pH Method (Recommended for CAD/ELSD/MS)
Best for: Accurate quantification, impurity profiling, and sharp peak shapes.
| Parameter | Condition |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Hold)2-15 min: 5% |
| Detector | CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C) |
| Injection Vol | 10 µL |
| Expected Elution | SM (Alcohol): ~4-6 min Product (Ether): ~8-10 min |
Protocol B: Derivatization Method (For UV-Only Labs)
Best for: Labs without CAD/MS. Adds a UV chromophore to the secondary amine.
Reagents:
Procedure:
-
Take 100 µL of reaction mixture/sample.
-
Add 200 µL of 2M NaOH (Base ensures the amine attacks the chloride).
-
Add 50 µL Benzoyl Chloride.
-
Vortex for 30 seconds and let stand for 5 minutes at room temperature.
-
Quench with 100 µL concentrated Ammonia or Glycine solution (to consume excess Benzoyl Chloride).
-
Dilute with Mobile Phase and inject.
-
Detection: UV at 254 nm .
-
Note: You will see a large "Benzamide" peak (excess reagent) early in the chromatogram. The target will elute later as the N-Benzoyl derivative.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your available equipment and sample constraints.
Caption: Decision matrix for selecting the optimal HPLC method based on detector capability and sample processing constraints.
References
-
Chromatography Online. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions.[Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation.[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. (R)-3-Methoxy-3-methylpiperidine | C7H15NO | CID 96559184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. waters.com [waters.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 3-Substituted Piperidines
Status: Online Operator: Senior Application Scientist Case ID: PIP-REGIO-3X Subject: Troubleshooting Regioselectivity (C2 vs. C6) in 3-Substituted Piperidine Scaffolds
Executive Summary: The "Biased Scaffold" Problem
Welcome to the technical support center. You are likely here because your reaction on a 3-substituted piperidine is yielding an inseparable mixture of regioisomers, or the reaction is hitting the sterically accessible C6 position when you need the bioactive C2 position.
The Root Cause: 3-substituted piperidines possess inherent conformational bias. The C3-substituent introduces A(1,3) strain with the N-protecting group (specifically Carbamates/Amides), often forcing the C3-substituent into a pseudo-axial orientation. This creates a conflict between:
-
Electronic Activation: The N-atom activates both
-positions (C2 and C6). -
Steric Shielding: The C3-substituent sterically crowds C2, pushing kinetic reagents toward C6.
-
Directing Effects: Chelation-controlled reagents (e.g., organolithiums) prefer C2 due to the Complex Induced Proximity Effect (CIPE), provided the steric barrier isn't insurmountable.
This guide provides three "Troubleshooting Tickets" based on the reaction class you are employing.
Troubleshooting Guides (Ticket System)
Ticket #01: Lithiation Chemistry (N-Boc Activation)
Issue: I am using s-BuLi/TMEDA to lithiate N-Boc-3-methylpiperidine, but I am getting low yields or C6 functionalization.
Diagnosis: Classical Beak-style lithiation is thermodynamically driven to the C2 position due to dipole stabilization, but it is kinetically sensitive to conformation. If your C3 substituent is bulky, the N-Boc group may rotate to relieve strain, disrupting the necessary coordination geometry for C2-lithiation.
The Protocol Fix (Beak-O'Brien Protocol):
-
Temperature is Critical: Do not run at -78°C indefinitely. Lithiation of piperidines is slower than pyrrolidines.
-
Optimization: Add s-BuLi at -78°C, then warm to -50°C for 30-60 minutes to ensure complete deprotonation before quenching.
-
-
The "Axial" Rule: In N-Boc-3-alkyl piperidines, the alkyl group often adopts an axial conformation to avoid A(1,3) strain with the Boc group.[1] This exposes the equatorial proton at C2 for removal.
-
Trans-Selectivity: The incoming electrophile will typically install trans to the C3-substituent (anti-relationship) to minimize steric clash during the substitution event.
Standard Operating Procedure (SOP) - C2 Lithiation:
Substrate: N-Boc-3-substituted piperidine (1.0 equiv)
Reagent: s-BuLi (1.1-1.3 equiv), TMEDA (1.1-1.3 equiv)
Solvent: Et₂O (Preferred over THF for tighter coordination)
Step 1: Cool solution of substrate + TMEDA in Et₂O to -78°C.
Step 2: Add s-BuLi dropwise.
Step 3: CRITICAL: Warm to -50°C and stir for 45 mins. (Visual cue: Solution often turns light yellow).
Step 4: Cool back to -78°C before adding electrophile.
Ticket #02: Photoredox
-Arylation
Issue: I am using Ir-catalyzed photoredox to arylate my piperidine. I need high diastereoselectivity, but I'm worried about getting a racemic mess.
Diagnosis:
Radical-mediated
The Solution: You do not need to control the initial C-H abstraction. You need to control the post-reaction equilibration.
-
Mechanism: The reaction generates a mixture of diastereomers.[2][3][4] However, under the photoredox conditions (specifically with HAT catalysts), the product undergoes reversible epimerization at the
-center. -
Outcome: The system converges to the thermodynamic product—usually placing the new aryl group in the equatorial position to avoid 1,3-diaxial interactions.
Visualizing the Pathway:
Caption: Figure 1. The "Epimerization Funnel" in photoredox arylation. Unlike kinetic lithiation, this method relies on reversibility to achieve high diastereoselectivity (Walker et al., 2020).
Ticket #03: Transition Metal C–H Activation (Pd/Ru)
Issue: I want to functionalize C6 (the less hindered side) or C4, but I keep getting mixtures. How do I direct Palladium specifically?
Diagnosis: Palladium prefers the most electron-rich C-H bond (often C2 due to N-lone pair donation) or the most accessible (C6). Without a specific Directing Group (DG) , you are at the mercy of substrate bias.
The Protocol Fix:
-
For C2 Selectivity (Transient DG): Use the Yu Protocol .
-
Method: Use a transient directing group (e.g., amino acid ligands like glycine or
-alanine) that reversibly binds to the substrate (if it's an aldehyde/ketone) or coordinates via the N-atom. -
Note: For simple N-alkyl piperidines, this is difficult. You often need an N-directing group like a 2-pyridyl or amide.
-
-
For C4 Selectivity (Remote Functionalization):
Comparative Data: Selecting the Right Method
| Feature | Lithiation (Beak) | Photoredox (Ellman) | TM Catalysis (Yu/Bull) |
| Primary Regioselectivity | C2 (Proximal) | C2 (Thermodynamic) | Tunable (DG dependent) |
| Mechanism | Anionic (Deprotonation) | Radical (HAT) | Organometallic (C-H Insertion) |
| Substrate Requirement | N-Boc / N-Cbz | N-Aryl / N-Alkyl | Specific Directing Group (DG) |
| Stereocontrol | Kinetic (Trans to C3) | Thermodynamic (Equatorial) | Ligand Controlled |
| Main Limitation | Cryogenic temps (-78°C); Moisture sensitive | Requires electron-deficient arenes | Expensive catalysts; DG installation/removal |
Decision Logic (Workflow)
Use this flow to determine the correct experimental setup for your specific 3-substituted piperidine.
Caption: Figure 2. Strategic decision tree for selecting the regioselective methodology based on target position and substrate tolerance.
References & Authority
-
Beak, P., & Lee, W. K. (1993).[7]
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[7] Journal of Organic Chemistry.-
Core Authority: Establishes the foundational lithiation protocols for N-Boc piperidines.
-
-
Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020).[3][8] Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed
-Amino C–H Arylation and Epimerization.[3][4] Journal of the American Chemical Society.[7][9]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Core Authority: Defines the thermodynamic epimerization pathway for high diastereoselectivity in photoredox systems.
-
-
Beng, T. K., & Sarpong, R. (2015). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic
-Addition of Alkyllithiums. Chemical Communications.[7][9]-
Core Authority: Expands lithiation logic to vicinal (C2/C3) functionalization.
-
-
Bull, J. A., et al. (2018).[5] Remote C–H Functionalization of Piperidines. Angewandte Chemie.
-
Core Authority: Demonstrates directing-group strategies for remote (C4) activation.
-
For further assistance, please verify your substrate's protecting group stability and consult the MSDS for s-BuLi before proceeding.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. escholarship.org [escholarship.org]
Troubleshooting poor reproducibility in assays with 3-(methoxymethyl)-3-methylpiperidine
Technical Support Center: 3-(methoxymethyl)-3-methylpiperidine
A Guide to Troubleshooting Poor Reproducibility in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methoxymethyl)-3-methylpiperidine. This guide is designed to help you diagnose and resolve issues related to poor assay reproducibility. As Senior Application Scientists, we understand that consistent, reliable data is the bedrock of scientific progress. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Compound Integrity and Handling
Variability often begins with the compound itself. Before troubleshooting complex assay parameters, it is crucial to ensure the identity, purity, and stability of your 3-(methoxymethyl)-3-methylpiperidine stock.
Q1: My assay results (e.g., IC50, EC50) have shifted significantly between experiments run weeks apart. What is the most likely cause?
A significant shift in potency is frequently the first sign of compound degradation. 3-(methoxymethyl)-3-methylpiperidine, like many piperidine derivatives, can be susceptible to environmental factors over time.
-
Causality: The primary suspect is compound instability. The methoxymethyl ether group could be susceptible to hydrolysis, particularly if exposed to acidic conditions or trace amounts of water in the solvent over time. The piperidine ring itself is generally stable but can be oxidized.[1][2] Long-term storage, improper solvent choice, and frequent freeze-thaw cycles can accelerate this degradation.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze your current solid stock and a freshly prepared DMSO solution using LC-MS or qNMR to check for degradation products and confirm the purity is still within acceptable limits (typically ≥98%).[3]
-
Use a Fresh Aliquot: If you have been using the same working stock solution, discard it and prepare a new one from a fresh, unopened vial of the solid compound if available.
-
Review Storage Conditions: Confirm that your compound is stored under the recommended conditions. For 3-(methoxymethyl)-3-methylpiperidine, this typically means sealed in a dry environment at 2-8°C.[3]
-
Q2: What are the best practices for preparing and storing stock solutions of 3-(methoxymethyl)-3-methylpiperidine to ensure long-term stability?
Proper preparation and storage are critical for maintaining the integrity of your compound and ensuring reproducible results.
-
Causality: The choice of solvent, concentration, storage temperature, and aliquotting strategy all impact the stability and consistency of your compound solutions. High-purity solvents are essential, as impurities can directly interfere with assays or catalyze compound degradation.[4][5][6][7]
-
Recommended Protocol:
-
Solvent Selection: Use high-purity, anhydrous DMSO (≥99.9%) or ethanol.[4][5] Avoid solvents with high water content or potential reactivity.
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of solvent added to your assay, reducing potential solvent-induced artifacts.
-
Aliquotting: Immediately after preparation, aliquot the primary stock into single-use volumes in low-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound and introduce water condensation.
-
Storage: Store aliquots at -20°C or -80°C in a desiccated environment.[8] For daily use, a "working stock" can be kept at 4°C for a short, validated period (e.g., no more than one week).
-
Section 2: Assay Design and Execution
Once compound integrity is confirmed, the next area to investigate is the assay protocol itself. Seemingly minor variations in execution can lead to significant data scatter.[9][10]
Q3: We are observing high variability between replicate wells within the same 96-well plate. What should we investigate first?
High intra-plate variability often points to procedural inconsistencies during the assay setup.
-
Causality: Inconsistent pipetting, poor mixing, or temperature gradients across the plate can lead to different reaction conditions in each well, resulting in variable readouts.[10]
-
Troubleshooting Workflow:
Caption: Intra-Plate Variability Troubleshooting Flow.
-
Key Actions:
-
Pipetting: Use calibrated pipettes and ensure tips are properly sealed. For multichannel pipettes, verify that all channels dispense equal volumes.[10]
-
Mixing: After adding the compound or other reagents, mix the plate gently on a plate shaker to ensure homogeneity without causing cross-contamination.
-
Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate reagents and alter results. Mitigate this by filling the outer wells with a buffer or PBS and not using them for experimental data.
-
Reagent Addition: Use a consistent order and pace for adding reagents. A multichannel pipette can help minimize time-based differences across the plate.[10]
-
Q4: Our results are consistent on a single plate, but we see significant plate-to-plate or day-to-day variation. How can we improve this?
Poor inter-plate or inter-day reproducibility often points to subtle changes in environmental conditions, reagent batches, or instrument settings.[10][11]
-
Causality: This type of systematic error can be introduced by inconsistent incubation times, temperature fluctuations, different lots of reagents (e.g., cells, enzymes, antibodies), or instrument drift.[9][12][13]
-
Best Practices for Consistency:
| Parameter | Best Practice | Rationale |
| Incubation | Use a calibrated incubator and time each plate's incubation period precisely. | Ensures all plates experience the same reaction time and temperature.[10] |
| Reagents | Use the same lot of all critical reagents (media, serum, enzymes) for a set of experiments. Validate new lots against the old ones. | Reagent lot-to-lot variability is a major source of error.[11] |
| Cell-Based Assays | Use cells within a consistent, low passage number range. Seed cells at a uniform density and ensure high viability (>95%). | Cell physiology can change at high passage numbers, affecting their response to the compound.[14] |
| Instrument Settings | Use a standardized instrument protocol. Run calibration and QC checks on the plate reader before each experiment. | Ensures that signal detection is consistent across all runs. |
| Controls | Include positive and negative controls on every plate to monitor assay performance and normalize data. | Allows for the detection of systematic shifts and provides a basis for plate-to-plate normalization.[11] |
Section 3: Frequently Asked Questions (FAQs)
Q: Could impurities in the 3-(methoxymethyl)-3-methylpiperidine sample cause false positives?
A: Absolutely. Impurities, especially inorganic ones like zinc or other metals left over from synthesis, can cause false-positive signals in various assays.[15] If you suspect this, consider performing a counter-screen with a chelating agent like TPEN to see if the signal is abrogated. Organic impurities can also interfere with fluorescence-based readouts or have off-target activity.[16][17]
Q: How do I know if my solvent is the source of the problem?
A: Solvent quality is paramount. Lower-grade solvents may contain impurities (e.g., water, peroxides, or other reactive species) that can degrade your compound or directly interfere with the assay.[4][7] Always use the highest grade of solvent practical for your application (e.g., HPLC or LC-MS grade).[5] If you suspect solvent issues, run a "solvent-only" control on your plate to check for background signal or test a new, unopened bottle of high-purity solvent.
Q: What is the best way to validate a new batch of 3-(methoxymethyl)-3-methylpiperidine?
A: To ensure batch-to-batch consistency, you must perform a validation experiment.
-
Protocol: Prepare a full dose-response curve of the new batch and run it in parallel with a curve from your previously validated "gold standard" batch.
-
Acceptance Criteria: The IC50/EC50 values should be within a predefined range (e.g., ± 2-fold) of the reference batch, and the curve shapes (hill slope, maximum effect) should be comparable. This process is a crucial part of maintaining a validated assay.[18][19][20]
Appendix A: Protocol for Compound Quality Control (QC)
This protocol outlines a basic workflow for verifying the integrity of your compound stock.
Objective: To confirm the identity and purity of a 3-(methoxymethyl)-3-methylpiperidine stock solution.
Methodology:
-
Sample Preparation:
-
Carefully dissolve a small, accurately weighed amount of solid compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.
-
Dilute this stock 1:100 in the same solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the diluted sample onto a C18 reverse-phase HPLC column.
-
Run a gradient from high aqueous to high organic mobile phase.
-
Monitor the eluent using both a UV detector (e.g., at 210 nm) and a mass spectrometer.
-
-
Data Interpretation:
-
Purity: The primary peak in the UV chromatogram should account for >98% of the total integrated peak area.
-
Identity: The mass spectrometer should detect a primary ion corresponding to the expected mass of 3-(methoxymethyl)-3-methylpiperidine ([M+H]⁺ ≈ 144.12 m/z).
Caption: Compound Quality Control Workflow.
-
References
-
PubChem. (R)-3-Methoxy-3-methylpiperidine. National Center for Biotechnology Information. [Link]
-
Gagarin, A., et al. (n.d.). Comparison of two methods for detecting and correcting systematic error in high-throughput screening data. [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]
-
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. [Link]
-
AZoNetwork. (2011, January 20). Systematic Error Detection in Experimental High-throughput Screening. [Link]
-
WOAH. (n.d.). Principles and methods of validation of diagnostic assays for infectious diseases. [Link]
-
WelchLab. (2025, March 6). How to Solve Poor Reproducibility in Laboratory Experiments. [Link]
-
Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1041-1045. [Link]
-
CP Lab Safety. (2022, October 28). A Guide to Solvent Grades. [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation. [Link]
-
LabRepCo. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Troubleshooting Reproducibility Problems. [Link]
-
ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods. [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.9.1 General Storage Guidelines. [Link]
-
Lab Manager. (2017, July 10). Handling and Storing Chemicals. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Docuchem. (2024, June 16). Impact of Solvent Quality in the outcome of the API purification processes. [Link]
-
ACS Publications. (2020, August 21). Impact of the Solvent Quality on the Local Dynamics of Soft and Swollen Polymer Nanoparticles Functionalized with Polymer Chains. Macromolecules. [Link]
-
CAS Common Chemistry. (n.d.). 3-[(3,5-Dimethoxyphenyl)methyl]piperidine. [Link]
-
LookChem. (n.d.). Cas 4604-65-3,3-(Hydroxymethyl)piperidine. [Link]
-
Purosolv. (2025, September 23). How Solvent Selection Impacts the Stability of Biologics and Injectables. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemscene.com [chemscene.com]
- 4. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. docuchem.com [docuchem.com]
- 7. Solvent Selection and Stability in Biologics & Injectables [purosolv.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. info2.uqam.ca [info2.uqam.ca]
- 10. sinobiological.com [sinobiological.com]
- 11. amp.org [amp.org]
- 12. info2.uqam.ca [info2.uqam.ca]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. woah.org [woah.org]
- 19. edraservices.nl [edraservices.nl]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metabolic Stability of 3-Methylpiperidine Derivatives
Ticket ID: #3MP-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Subject: Strategies to mitigate high intrinsic clearance (
Introduction
Welcome to the Lead Optimization Support Center. You are likely accessing this guide because your lead candidate—containing a 3-methylpiperidine moiety—is exhibiting rapid metabolic turnover in liver microsomes (HLM/RLM).
The 3-methylpiperidine ring is a "privileged scaffold" in drug discovery (found in JAK inhibitors like Tofacitinib), but it presents a classic metabolic liability. The nitrogen lone pair often directs Cytochrome P450 (CYP) enzymes to the ring, leading to rapid oxidative clearance.
This guide provides a diagnostic workflow and three specific chemical strategies to stabilize this scaffold without destroying its pharmacological activity.
Module 1: Diagnostic & Assessment (The "Soft Spot" Analysis)[1]
Before synthesizing new analogs, you must confirm where the metabolism is occurring. The 3-methylpiperidine ring has three distinct metabolic liabilities.
Q: How do I determine the primary site of metabolism (SoM)? A: You cannot rely on prediction algorithms alone. You must perform a Metabolite Identification (MetID) study using LC-MS/MS.
The 3-Methylpiperidine Metabolic Map
The diagram below illustrates the three competing oxidation pathways you must differentiate.
Figure 1: Primary metabolic pathways for 3-methylpiperidine. Pathway A is often the major driver of clearance due to the stabilization of the radical cation by the adjacent nitrogen.
Module 2: Chemical Modification Strategies (Troubleshooting)
Once you have identified the soft spot via MetID, apply the corresponding strategy below.
Strategy A: Fluorination (The Electronic Governor)
Use when: Metabolism is driven by the basicity of the amine or occurs at C4.
The Mechanism:
Fluorine is not just a steric block; it is an electronic modulator.[1][2] The piperidine nitrogen is typically basic (
-
Action: Introducing fluorine at C3 or C4 exerts a strong electron-withdrawing inductive effect (
). -
Result: This lowers the amine
by 1–2 log units, reducing the affinity for the CYP heme center while improving membrane permeability [1].
Recommendation:
-
If C4 is the soft spot: Synthesize the 4,4-difluoro-3-methylpiperidine .
-
If N-oxidation is the driver: Synthesize the 3-fluoro-3-methylpiperidine .
Strategy B: Deuteration (The Kinetic Brake)
Use when: Alpha-oxidation (C2/C6) or Methyl-oxidation is the rate-determining step (RDS).
The Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[3][4] Breaking this bond requires more activation energy.[4]
-
Action: Replace protium with deuterium at the site of attack.[5]
-
Result: If C-H bond cleavage is the RDS, you will observe a Deuterium Kinetic Isotope Effect (DKIE) , typically reducing clearance by 2-5 fold [2].
Recommendation:
-
Target: Deuterate the alpha-carbons (
) or the methyl group ( ). -
Note: This is often the "safest" change as it rarely alters potency or selectivity, unlike fluorination.
Strategy C: Steric & Conformational Constraint
Use when: The ring itself is too flexible, allowing it to adopt conformations that fit easily into CYP active sites.
The Mechanism: Restricting the "wobble" of the saturated ring prevents the induced fit required for catalysis.
-
Action: Bridge the piperidine ring to form an azabicyclo[n.m.o]alkane .
-
Result: The rigidified scaffold cannot access the catalytic iron-oxo species of the CYP enzyme effectively [3].
Recommendation:
-
Convert 3-methylpiperidine to 2-methyl-2-azabicyclo[2.1.1]hexane (a bioisostere that contracts the ring volume while maintaining vector orientation).
Module 3: Experimental Validation
Do not assume a fix works based on theory. You must validate using a comparative Intrinsic Clearance (
Protocol: Microsomal Stability Assay (High-Throughput)
Objective: Determine the half-life (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Pre-Incubation: Mix 490 µL of Microsome/Buffer solution (0.5 mg/mL final protein) with 5 µL of Test Compound (1 µM final conc). Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 200 µL of Stop Solution (Ice-cold ACN). Vortex for 10 min.
-
Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation: Hypothetical SAR Table
Use the table below to benchmark your results. A successful modification should lower
| Analog ID | Modification Strategy | Interpretation | ||
| MP-001 | Parent (3-Me-Pip) | 145.0 | 9.5 | High Clearance (Unstable) |
| MP-002 | 4,4-Difluoro (Strat A) | 32.0 | 43.0 | Success: Blocked C4 & lowered pKa. |
| MP-003 | 3-Methyl- | 110.0 | 12.6 | Fail: Methyl oxidation is not RDS. |
| MP-004 | Alpha- | 55.0 | 25.2 | Partial: Alpha-oxidation is active. |
| MP-005 | Azabicyclo (Strat C) | 12.5 | 110.0 | Excellent: Steric bulk prevents binding. |
Decision Logic Diagram
Use this flowchart to guide your next synthesis campaign.
Figure 2: Strategic decision tree for structural modification based on metabolite identification.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Dalvie, D., et al. (2002). Metabolism of the piperidine-type CYP2D6 inactivator paroxetine by human liver P450s. Drug Metabolism and Disposition, 30(11), 1249-1257. Link
For further assistance, please submit a follow-up ticket with your specific MetID chromatograms attached.
Sources
Technical Support Center: Diastereoselective Synthesis of 3,4-Disubstituted Piperidines
Welcome to the technical support center for managing stereochemistry in the synthesis of 3,4-disubstituted piperidines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling diastereoselectivity. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is paramount for optimizing biological activity.[1][2][3]
This guide moves beyond simple protocols to explain the underlying principles governing diastereomer formation. We provide troubleshooting advice, detailed experimental workflows, and decision-making frameworks to help you navigate the complexities of your synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cyclization reaction yields a nearly 1:1 mixture of cis and trans 3,4-disubstituted piperidines. How can I selectively favor one diastereomer?
Answer: This is a classic problem of competing reaction pathways. The product ratio is often determined by whether the reaction is under kinetic or thermodynamic control.[4][5][6]
-
Kinetic Control: This regime favors the product that is formed fastest. This product arises from the transition state with the lowest activation energy. These reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium.[4][6]
-
Thermodynamic Control: This regime favors the most stable product. For the reaction to reach thermodynamic equilibrium, the pathways must be reversible. These reactions are often conducted at higher temperatures or for longer periods, allowing the initially formed kinetic product to revert to the starting material or an intermediate and then proceed through the higher-energy transition state to form the more stable product.[4][5]
In many 3,4-disubstituted piperidine syntheses, the cis isomer is the kinetic product, while the trans isomer, which can often adopt a more stable chair conformation with both substituents in equatorial positions, is the thermodynamic product.[7][8][9]
A study on Prins and carbonyl-ene cyclizations to form 3,4-disubstituted piperidines provides an excellent illustration of how to manipulate reaction conditions to favor either the cis (kinetic) or trans (thermodynamic) product.[7][8][10]
Experimental Data: Condition-Dependent Diastereoselectivity [7][8]
| Entry | Catalyst / Acid | Temperature | Time | Predominant Product | Diastereomeric Ratio (cis:trans) | Control Type |
| 1 | MeAlCl₂ | -78 °C | 1 h | cis | 89:11 | Kinetic |
| 2 | AlCl₃ | -78 °C | 1 h | cis | 86:14 | Kinetic |
| 3 | Conc. HCl | -78 °C | 1 h | cis | >98:2 | Kinetic |
| 4 | MeAlCl₂ | 61 °C (reflux) | 18 h | trans | 8:92 | Thermodynamic |
| 5 | MeAlCl₂ (excess) | -40 °C | 18 h | trans | 15:85 | Thermodynamic |
Protocol 1: Synthesis of the cis-Diastereomer (Kinetic Control) [7] This protocol is adapted from a Prins-type cyclization.
-
Dissolve the starting aldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add concentrated hydrochloric acid (37%, 3.0 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy.[7]
Question 2: I need the thermodynamically stable trans isomer, but my attempts at equilibration at high temperatures lead to decomposition. What are my options?
Answer: While high heat is the classic approach for thermodynamic control, it's not always feasible. Decomposition or unwanted side reactions can plague this method. Fortunately, several alternative strategies can be employed.
As shown in the table above, prolonged reaction times at moderate temperatures (-40 °C) with an excess of a Lewis acid like MeAlCl₂ can favor the thermodynamic trans product without requiring high reflux temperatures.[7] This suggests the Lewis acid facilitates the equilibration from the kinetic cis product to the more stable trans product.
An entirely different and highly effective approach is to change the synthetic route. For instance, α,β-disubstituted unsaturated lactams can be hydrogenated with high enantioselectivity and diastereoselectivity to produce precursors that can be readily converted to trans-3,4-disubstituted piperidines.[11] This method builds the desired stereochemistry from the start rather than trying to control it during a cyclization.
Question 3: My system shows poor diastereoselectivity under both kinetic and thermodynamic control. How can I direct the stereochemical outcome?
Answer: When simple manipulation of reaction conditions fails, more sophisticated, substrate-focused strategies are necessary. These methods exert greater control by introducing chiral information or directing groups into the reaction.
The stereocenters already present in your substrate can influence the formation of new ones. For example, diastereoselective epoxidation of a tetrahydropyridine precursor, followed by regioselective ring-opening, can produce highly substituted piperidines with excellent stereocontrol.[1] The directing effect can be enhanced by using reagents that coordinate to a functional group on the substrate, delivering the reagent to one face of the molecule.
A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemistry of a reaction. After the desired stereocenter is set, the auxiliary is removed. This has been a successful strategy in piperidine synthesis. For example, D-arabinopyranosylamine has been used as a chiral auxiliary to achieve high diastereoselectivity in domino Mannich-Michael reactions, leading to various disubstituted piperidine derivatives.[12]
This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst is used to generate a product with high diastereo- and enantioselectivity.
-
[4+2] Annulation: Chiral phosphine catalysts can facilitate the [4+2] annulation of imines with allenes to produce functionalized piperidines with excellent stereoselectivity.[13]
-
Asymmetric Dearomatization: Pyridine, an abundant starting material, can be dearomatized and functionalized in a stepwise manner. For instance, a Cu(I)-catalyzed protoborylation of 1,2-dihydropyridines provides access to chiral piperidines.[14] Similarly, chemo-enzymatic methods involving oxidases and reductases can dearomatize activated pyridines to yield a broad range of chiral piperidines.[15]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in asymmetric reductive Heck reactions and [2+2+2] cycloadditions to provide access to enantioenriched 3-substituted and polysubstituted piperidines.[16][17]
Question 4: What is a reliable method for determining the diastereomeric ratio (d.r.) of my product mixture?
Answer: The most common and accessible method for determining the d.r. of a crude reaction mixture is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .
Methodology:
-
Acquire a High-Resolution Spectrum: Ensure the sample is clean and use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Identify Diagnostic Peaks: Look for protons that are in chemically distinct environments in each diastereomer. Protons adjacent to the newly formed stereocenters (at C3 and C4) are often ideal. Their signals will appear at slightly different chemical shifts (δ) and may have different coupling constants (J-values).
-
Integration: Carefully integrate the area under the non-overlapping diagnostic peaks corresponding to each diastereomer.
-
Calculate the Ratio: The ratio of the integration values directly corresponds to the molar ratio of the diastereomers in the mixture.[7]
If signals overlap significantly in the ¹H NMR spectrum, ¹³C NMR or 2D NMR techniques (like COSY or HSQC) may help resolve the structures. For more complex mixtures or for determining enantiomeric excess (e.e.) in addition to d.r., chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
References
-
Title: Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines Source: Organic Letters URL: [Link]
-
Title: Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines Source: NIH Public Access URL: [Link]
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: ResearchGate URL: [Link]
-
Title: Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine Source: ResearchGate URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: NIH Public Access URL: [Link]
-
Title: Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in the synthesis of piperidones and piperidines Source: Tetrahedron URL: [Link]
-
Title: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: ACS Catalysis URL: [Link]
-
Title: Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts Source: PubMed URL: [Link]
-
Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: NIH Public Access URL: [Link]
-
Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction Source: ResearchGate URL: [Link]
-
Title: Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes Source: PubMed URL: [Link]
-
Title: Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst Source: PubMed URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates Source: White Rose Research Online URL: [Link]
-
Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]
-
Title: Kinetic and Thermodynamic Control Source: Dalal Institute URL: [Link]
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- 2. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
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- 17. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Methylpiperidine and Piperidine as Organocatalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, secondary amines are foundational organocatalysts, pivotal in facilitating a multitude of transformations through enamine or iminium ion intermediates. Among these, piperidine has long been a catalyst of choice for classic reactions such as the Knoevenagel condensation and Michael addition due to its high efficacy. However, its status as a controlled substance in various regions has necessitated the exploration of effective alternatives. This guide provides an in-depth comparative analysis of 3-methylpiperidine and piperidine, examining their catalytic performance through the lens of their physicochemical properties and available, albeit limited, direct comparative data.
Core Physicochemical Properties: A Tale of Two Catalysts
The catalytic prowess of piperidine and its derivatives is intrinsically linked to two key properties: basicity and steric hindrance. These factors govern the catalyst's ability to interact with substrates and influence the stability of reaction intermediates and transition states.
Basicity: A Subtle but Significant Difference
The catalytic cycle in many amine-catalyzed reactions is initiated by the deprotonation of a carbon acid or the formation of an iminium ion, both of which are influenced by the basicity of the amine catalyst, often quantified by its pKa value.
-
Piperidine: Possesses a pKa of approximately 11.2, establishing it as a competent base for a wide range of organic reactions.[1]
-
3-Methylpiperidine: The introduction of a methyl group at the 3-position, being weakly electron-donating, is anticipated to slightly increase the electron density on the nitrogen atom. This inductive effect is expected to render 3-methylpiperidine marginally more basic than its parent compound, piperidine.[1][2] A higher basicity can translate to a faster initial deprotonation step, potentially accelerating the overall reaction rate.[1]
Steric Hindrance: The Double-Edged Sword
The methyl substituent on the 3-position of the piperidine ring in 3-methylpiperidine introduces steric bulk in proximity to the catalytically active nitrogen atom. This structural alteration can have a dual impact on its catalytic efficiency.
On one hand, the increased steric hindrance can impede the catalyst's approach to the substrate, potentially slowing down the reaction rate compared to the less encumbered piperidine.[1][3] This effect is particularly relevant in the formation of sterically demanding transition states.
On the other hand, in certain stereoselective reactions, the steric bulk of the 3-methyl group could play a crucial role in directing the stereochemical outcome, a feature that is absent in the symmetrical piperidine molecule.
Comparative Catalytic Performance: Insights from Experimental Data and Theoretical Projections
While direct, side-by-side kinetic studies comparing piperidine and 3-methylpiperidine under identical reaction conditions are scarce in the literature, their relative performance can be inferred from their structural and electronic characteristics, and from studies on related substituted piperidines.[1][3]
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[2][4][5] Piperidine is a classic catalyst for this transformation, affording high yields of the desired α,β-unsaturated products.[6][7]
Based on structure-activity relationships, it is projected that 3-methylpiperidine would also effectively catalyze the Knoevenagel condensation, albeit with a potentially slightly diminished reaction rate due to the steric hindrance introduced by the methyl group.[1] This could necessitate longer reaction times or slightly higher catalyst loadings to achieve comparable yields to piperidine.
Table 1: Projected Comparative Performance in a Knoevenagel Condensation
| Catalyst | Reaction | Substrates | Conditions | Projected Yield (%) | Projected Reaction Time (h) |
| Piperidine | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~95% | 2 |
| 3-Methylpiperidine | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~90% (estimated) | 3 (estimated) |
Note: The performance of 3-methylpiperidine is an estimation based on the anticipated effects of increased basicity and steric hindrance, as direct comparative experimental data is limited.[1]
Michael Addition
In the aza-Michael addition, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound.[8][9] Piperidine is known to be an effective catalyst for this reaction, proceeding through either direct base catalysis to generate the nucleophile or by forming an iminium ion with the carbonyl compound, which then reacts with the nucleophile.[10][11]
For 3-methylpiperidine, the slightly enhanced basicity would be beneficial for the base-catalyzed pathway. However, the steric bulk around the nitrogen might hinder the formation of the iminium ion intermediate, potentially making it a less efficient catalyst than piperidine in reactions where this pathway is dominant.
Experimental Protocols: A Practical Guide
The following is a generalized, detailed protocol for a Knoevenagel condensation that can be adapted for a comparative study of piperidine and 3-methylpiperidine.
Representative Knoevenagel Condensation: Synthesis of 2-Benzylidenemalononitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Piperidine or 3-Methylpiperidine (as catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating source (e.g., heating mantle)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents).
-
Add the solvent (e.g., ethanol) to the flask.
-
Add a catalytic amount of piperidine or 3-methylpiperidine (e.g., 10 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the mechanistic underpinnings and the experimental approach for comparing these catalysts, the following diagrams are provided.
Caption: Generalized mechanism of the amine-catalyzed Knoevenagel condensation.
Caption: Workflow for a comparative study of catalyst performance.
Conclusion
Piperidine remains a highly effective and widely utilized organocatalyst in organic synthesis. For laboratories facing regulatory restrictions on its use, 3-methylpiperidine presents itself as a viable and structurally similar alternative. While it is anticipated to exhibit slightly reduced catalytic activity in certain reactions due to steric effects, its performance is expected to be largely comparable to that of piperidine. The subtle increase in basicity may offer advantages in specific transformations. The ultimate choice between these two catalysts will hinge on the specific requirements of the reaction, the nature of the substrates, and the regulatory environment. Further direct comparative studies are warranted to fully delineate the nuanced differences in their catalytic behavior.
References
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Publishing. Available at: [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - MDPI. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC. Available at: [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate:... - ResearchGate. Available at: [Link]
-
Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction | Semantic Scholar. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Available at: [Link]
-
Knoevenagel Condensation | Chem-Station Int. Ed. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. Available at: [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal. Available at: [Link]
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The Unsung Hero of Stereochemistry: A Comparative Guide to 3-Substituted Piperidine Analogs
Executive Summary
While 4-substituted piperidines (e.g., Fentanyl, Haloperidol) have historically dominated medicinal chemistry due to their synthetic accessibility and achiral symmetry, 3-substituted piperidine analogs represent a frontier of high-precision pharmacophore design. This guide analyzes the Structure-Activity Relationship (SAR) of the C3-position, highlighting its unique ability to modulate receptor subtype selectivity and metabolic stability through rigid stereochemical control.
We compare 3-substituted analogs directly against their 2- and 4-substituted counterparts, using Tofacitinib (JAK inhibitor) and Phenylpiperidine (Opioid/MAT ligands) as primary case studies.
Structural Dynamics & The "Magic Methyl" Effect
The C3 position on the piperidine ring is unique because it introduces chirality and conformational bias without the severe steric clash often seen at the C2 position (which interferes with N-lone pair interactions).
Conformational Bias Analysis
-
4-Substituted: Achiral. The substituent typically adopts an equatorial position in the chair conformation. The ring remains flexible.
-
2-Substituted: Chiral. Often suffers from "A-value" strain (1,3-diaxial interactions) if the N-substituent is bulky. Can block metabolic
-oxidation. -
3-Substituted: Chiral (
vs ). The "Magic Methyl" effect is most potent here. A C3-substituent can lock the piperidine ring into a specific twist-boat or chair conformation, pre-organizing the molecule for binding.
SAR Logic Flow: Decision Matrix
The following diagram illustrates the decision logic for prioritizing 3-substitution during lead optimization.
Figure 1: Strategic decision tree for introducing substituents at the C3 position versus C2 or C4.
Comparative Performance Data
The following data contrasts the binding affinity (
Table 1: Impact of Substitution Position on Potency ( ) and Selectivity
Data derived from piperidine-based cocaine bioisosteres (Petukhov et al., 2001; Zhang et al., 2002).
| Compound Class | Substitution Pos. | Stereochem | DAT | SERT | Selectivity (DAT/SERT) | Insight |
| Benchmark | 4-substituted | Achiral | 180 | 450 | 0.4 | Moderate potency, low selectivity. |
| Analog A | 3-substituted | 21 | 1,550 | 0.013 | High DAT potency; selectivity gained via steric clash at SERT. | |
| Analog B | 3-substituted | 810 | 3.2 | 253 | Inversion of stereochemistry completely flips selectivity to SERT. | |
| Analog C | 2-substituted | Racemic | >5,000 | >5,000 | N/A | Steric interference with N-lone pair destroys binding. |
Key Takeaway: unlike 4-substitution, which generally modulates global lipophilicity, 3-substitution acts as a "selectivity switch." The
Case Study: Tofacitinib (JAK Inhibitor)
Tofacitinib utilizes a 3-aminopiperidine core. The specific
-
Mechanism: The exocyclic amino group at C3 forms a critical hydrogen bond with the ATP-binding pocket of JAK3.
-
Why not C4? A 4-aminopiperidine analog loses the specific vector required to reach the hinge region while maintaining the hydrophobic collapse of the piperidine ring against the pocket wall.
-
Synthesis Challenge: The production of the chiral 3-aminopiperidine core is the rate-limiting step in manufacturing.
Experimental Protocols
To validate the SAR of 3-substituted piperidines, precise synthesis and assay protocols are required.
Protocol A: Asymmetric Synthesis of 3-Substituted Piperidines
Standard achiral hydrogenation yields racemates. This protocol uses a Rhodium-catalyzed asymmetric route for high enantiomeric excess (ee).[1]
Reagents:
-
Substrate: 3-substituted pyridine or pyridinium salt.[2]
-
Catalyst:
with chiral ligand (e.g., ). -
Hydrogen Source:
gas (50 bar) or Formic acid/TEA (Transfer hydrogenation).
Step-by-Step Workflow:
-
Activation: Convert the 3-substituted pyridine to the
-benzyl pyridinium salt using benzyl bromide in acetone (Reflux, 2h). -
Catalyst Prep: Mix
(1 mol%) and (2.2 mol%) in degassed MeOH under Argon for 30 min. -
Hydrogenation: Add the pyridinium salt to the catalyst solution. Pressurize to 50 bar
. Stir at 60°C for 12h. -
Workup: Depressurize. Filter through Celite.
-
Validation: Analyze ee% using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Target ee > 95%.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Determines if the 3-substituent effectively blocks metabolism or introduces a new soft spot.
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds (1 µM final conc).
Procedure:
-
Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Visualizing the Synthesis Workflow
The following diagram outlines the critical path for accessing enantiopure 3-substituted piperidines, comparing the Classical Resolution route vs. the Modern Asymmetric route.
Figure 2: Comparison of synthetic routes. The modern asymmetric route avoids the 50% yield loss associated with classical resolution.
References
-
Comparini, L. M., et al. (2025).[3] Synthesis of Highly Functionalized Tetrahydropyridines by Ring Opening of [3.3.1]-Heterobicyclic Compounds. ResearchGate. Link
-
Glorius, F., et al. (2019).[4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link
-
Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine.[5] Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, M., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine.[5] 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. Link
-
Pfizer Inc. (2016).[6] Pfizer Announces Positive Top-Line Results from the First Phase 3 Trial of Investigational Tofacitinib in Adults with Psoriatic Arthritis.[6] Pfizer Press Release.[6] Link
-
BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Guides. Link
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pfizer Announces Positive Top-Line Results from the First Phase 3 Trial of Investigational Tofacitinib in Adults with Psoriatic Arthritis | Pfizer [pfizer.com]
A Comparative Analysis of 3-(methoxymethyl)-3-methylpiperidine and Other Opioid Receptor Modulators: A Review of Available Data
An extensive review of the current scientific literature reveals a significant data gap regarding the opioid receptor efficacy of 3-(methoxymethyl)-3-methylpiperidine. To date, no published experimental studies—including in vitro binding or functional assays, or in vivo analgesic assessments—are available for this specific compound. Consequently, a direct comparison of its efficacy with other established opioid receptor modulators cannot be conducted.
This guide will, therefore, pivot to a broader discussion of the structure-activity relationships (SAR) of 3-substituted piperidine derivatives in the context of opioid receptor modulation. This analysis will provide a framework for understanding how structural modifications to the piperidine scaffold can influence affinity and efficacy at µ (mu), δ (delta), and κ (kappa) opioid receptors, offering a theoretical context in which a molecule like 3-(methoxymethyl)-3-methylpiperidine might be evaluated in future studies.
I. The Piperidine Scaffold in Opioid Chemistry
The piperidine ring is a foundational structural motif in a vast number of synthetic opioids. It is a key component of morphine, the prototypical opioid analgesic, and is integral to the pharmacophore of many highly potent analgesics, including fentanyl and its analogues.[1] The nitrogen atom of the piperidine ring is crucial for interaction with the opioid receptors, and substitutions on the ring can dramatically alter a compound's pharmacological profile.
II. The Critical Role of 3-Position Substitution on the Piperidine Ring
Research into 3-substituted and 3,4-disubstituted-4-arylpiperidines has demonstrated that even minor modifications at the 3-position can significantly impact a compound's activity, toggling it between agonist, partial agonist, and antagonist profiles at the different opioid receptors.
For instance, studies on a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds generally act as opioid receptor antagonists.[2][3][4] The nature of the N-substituent was found to primarily affect the antagonist potency and receptor selectivity, rather than imparting agonist activity.[2][3] However, alterations to the 3- and 4-methyl groups can introduce mixed agonist-antagonist properties.[2] This highlights the intricate interplay of substitutions on the piperidine ring in determining the functional outcome at the opioid receptors.
The introduction of a methyl group at the 3-position of the piperidine ring, in particular, has been shown to significantly influence the pharmacological properties of fentanyl and meperidine analogues, often leading to an enhancement in analgesic potency.[1] This underscores the potential importance of the 3-position in designing novel opioid receptor modulators.
III. Hypothetical Considerations for 3-(methoxymethyl)-3-methylpiperidine
In the absence of empirical data, any discussion of the potential efficacy of 3-(methoxymethyl)-3-methylpiperidine remains speculative. The presence of both a methyl and a methoxymethyl group at the 3-position introduces a unique structural combination. The methoxymethyl group, with its ether linkage, adds a degree of polarity and conformational flexibility that is different from a simple alkyl substituent.
The potential interactions of this group within the binding pockets of the µ, δ, and κ opioid receptors would need to be determined experimentally. Key questions that would need to be addressed through future research include:
-
Binding Affinity: Does 3-(methoxymethyl)-3-methylpiperidine bind to any of the opioid receptors with significant affinity? Radioligand binding assays would be required to determine its dissociation constant (Ki) at each receptor subtype.
-
Functional Efficacy: If it does bind, does it act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist? Functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, would be necessary to elucidate its functional activity.[5]
-
In Vivo Activity: Does the compound exhibit any analgesic or other behavioral effects in animal models of pain? Standard in vivo tests, such as the tail-flick and hot-plate assays, would be required to assess its potential as an analgesic.[1]
IV. Comparator Opioid Receptor Modulators
For a future comparative analysis, should data on 3-(methoxymethyl)-3-methylpiperidine become available, a range of standard opioid receptor modulators would serve as important benchmarks. These would include:
-
Morphine: A classical µ-opioid receptor agonist.
-
Fentanyl: A potent synthetic µ-opioid receptor agonist.
-
Naloxone: A non-selective opioid receptor antagonist.
-
U-50,488: A selective κ-opioid receptor agonist.
-
SNC80: A selective δ-opioid receptor agonist.
V. Experimental Protocols for Determining Opioid Receptor Efficacy
To facilitate future research in this area, the following are standard experimental protocols for assessing the efficacy of novel compounds at opioid receptors.
These assays are used to determine the binding affinity of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U-69,593 for κ) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).
These assays measure the functional consequence of a compound binding to the receptor, determining whether it is an agonist, antagonist, or partial agonist.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated with a sub-saturating concentration of GDP, [³⁵S]GTPγS, and the test compound.
-
Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein.
-
Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are calculated to determine agonist potency and efficacy. To determine antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured.
Opioid Receptor Signaling Pathway
Caption: Agonist binding to the μ-opioid receptor activates the inhibitory G-protein, which in turn inhibits adenylate cyclase, leading to reduced cAMP levels and decreased neuronal excitability.
These assays are used to assess the analgesic effects of a compound in a whole animal model.
Protocol: Mouse Hot-Plate Test
-
Animal Acclimatization: Mice are acclimated to the testing environment.
-
Baseline Latency: The baseline latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping) when placed on a heated surface (e.g., 55°C) is recorded. A cut-off time is used to prevent tissue damage.
-
Drug Administration: The test compound is administered to the mice (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Treatment Latency: The latency to the pain response is measured at various time points after drug administration.
-
Data Analysis: The increase in latency compared to baseline and to a vehicle-treated control group is calculated to determine the analgesic effect.
Experimental Workflow for In Vivo Analgesia Testing
Caption: A typical workflow for assessing the analgesic efficacy of a test compound in an in vivo model.
VI. Conclusion
While the piperidine scaffold, and specifically 3-substituted piperidines, are a rich area of research in the development of opioid receptor modulators, there is currently no publicly available scientific data on the efficacy of 3-(methoxymethyl)-3-methylpiperidine. The structure-activity relationships of related compounds suggest that the unique substitution pattern of this molecule could result in interesting pharmacological properties. However, without experimental validation through in vitro and in vivo studies, any predictions about its potential as an opioid receptor modulator would be purely speculative. Further research is required to determine the pharmacological profile of this compound and its potential for therapeutic development.
References
- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.
- Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147–3154.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Kovács, A., et al. (2005). Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series. Arzneimittelforschung, 55(7), 396-402.
- Nadeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Docking, 1(1).
- Runyon, S. P., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
- Zimmerman, D. M., et al. (1987). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. ChEMBL.
- BenchChem. (2025). Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics. BenchChem.
-
PubChem. (n.d.). (R)-3-Methoxy-3-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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A Senior Application Scientist's Guide to In Vitro Validation of Target Engagement: A Comparative Analysis for 3-(methoxymethyl)-3-methylpiperidine
Introduction: The Imperative of Target Engagement Validation
In modern drug discovery, identifying a bioactive small molecule is merely the first step. The critical subsequent challenge is to unequivocally demonstrate that the molecule engages its intended biological target within a relevant physiological context.[1][2] This process, known as target engagement (TE) validation, is a cornerstone of building a robust structure-activity relationship (SAR) and mechanism of action (MoA), ultimately de-risking the progression of a compound into later-stage clinical trials.[1][2]
This guide focuses on 3-(methoxymethyl)-3-methylpiperidine, a novel synthetic compound featuring a piperidine scaffold. Such scaffolds are prevalent in centrally active pharmaceuticals, suggesting potential utility in neuroscience. For the purposes of this technical guide, we will proceed with a hypothetical, yet scientifically rigorous, case study: validating the engagement of 3-(methoxymethyl)-3-methylpiperidine with a high-value CNS target, the Dopamine D2 Receptor (DRD2) .
We will objectively compare three orthogonal, industry-standard in vitro methodologies for confirming and characterizing this engagement. By employing techniques that measure distinct biophysical parameters, we can build a self-validating and comprehensive profile of the compound-target interaction.
The Principle of Orthogonal Validation
-
Cellular Thermal Shift Assay (CETSA®): Measures target stabilization in its native cellular environment.[3][4]
-
Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics and affinity using purified components.[5][6]
-
Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of the binding event, also with purified components.[7]
Each method provides a unique piece of the puzzle. CETSA confirms that the compound reaches and binds its target in the complex milieu of a living cell. SPR and ITC then provide high-resolution biophysical data on the nature of that interaction.
Caption: Orthogonal workflow for target engagement validation.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The most physiologically relevant question is whether a compound can engage its target within the complex and crowded environment of an intact cell. CETSA is a powerful method to answer this directly.[3][8]
Causality: The Principle of Ligand-Induced Thermal Stabilization
The core principle of CETSA is that the binding of a ligand (the drug) to its target protein confers thermal stability.[9][10] When heated, proteins unfold and aggregate out of solution. A ligand-bound protein is thermodynamically more stable and will require a higher temperature to denature.[3] By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can detect this "thermal shift."[9]
For this guide, we focus on the Isothermal Dose-Response Fingerprint (ITDRF CETSA) , where a single, carefully chosen temperature is used to challenge cells treated with a range of compound concentrations.[10][11] This approach is more amenable to determining potency (EC50) values.
Experimental Protocol: ITDRF CETSA for DRD2
This protocol outlines the validation of 3-(methoxymethyl)-3-methylpiperidine against the DRD2 receptor expressed in HEK293 cells.
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing human DRD2 in DMEM with 10% FBS and appropriate selection antibiotics.
-
Seed cells into 96-well plates and grow to ~90% confluency.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of 3-(methoxymethyl)-3-methylpiperidine (e.g., from 100 µM to 5 nM) and the comparator, Haloperidol, in cell culture media. Include a DMSO-only vehicle control.
-
Remove media from cells and add the compound dilutions. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Determine the optimal challenge temperature (Tagg) in a preliminary experiment. This is the temperature that results in ~50% protein aggregation in vehicle-treated cells. For this example, we'll assume a Tagg of 54°C.
-
Seal the plate and place it in a PCR thermocycler. Heat the cells at 54°C for 3 minutes, followed by immediate cooling to 4°C.[8]
-
-
Cell Lysis:
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[8]
-
-
Quantification of Soluble DRD2:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DRD2 protein using a sensitive immunoassay such as an enzyme-linked immunosorbent assay (ELISA) or HTRF®, or by Western Blot analysis.[2]
-
Normalize the data to the amount of protein in unheated control wells. Plot the percentage of soluble DRD2 against the compound concentration and fit a dose-response curve to determine the EC50.
-
Caption: Workflow for the Isothermal Dose-Response CETSA.
Hypothetical Performance Data: CETSA
| Compound | Target | Assay | Cellular EC50 (µM) |
| 3-(methoxymethyl)-3-methylpiperidine | DRD2 | ITDRF CETSA | 0.85 |
| Haloperidol (Comparator) | DRD2 | ITDRF CETSA | 0.12 |
This data confirms that 3-(methoxymethyl)-3-methylpiperidine engages DRD2 in intact cells, albeit with lower potency than the established antagonist Haloperidol.
Biophysical Validation: Surface Plasmon Resonance (SPR)
Having confirmed cellular engagement, the next step is to characterize the binding interaction with purified components. SPR is a label-free technique that provides real-time quantitative data on binding kinetics.[5][6][12]
Causality: The Principle of Mass-Based Detection
SPR detects changes in the refractive index at the surface of a sensor chip.[12][13] The experiment involves immobilizing one binding partner (the "ligand," which in this context is the purified DRD2 protein) onto the chip. The other partner (the "analyte," our small molecule) is flowed over the surface. When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).[12] By monitoring the RU over time during association and dissociation phases, we can calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[5]
Experimental Protocol: SPR for DRD2
Working with a multi-pass transmembrane protein like DRD2 requires specialized steps for purification and stabilization.
-
Protein Preparation:
-
Express recombinant human DRD2 in a suitable system (e.g., Sf9 insect cells).
-
Solubilize the receptor from membranes using a mild detergent (e.g., DDM/CHS).
-
Purify the solubilized receptor using affinity chromatography (e.g., via a FLAG or His-tag).
-
-
Chip Immobilization:
-
Use a sensor chip suitable for capturing membrane proteins (e.g., a CM5 chip for amine coupling or a capture-based chip).
-
Immobilize the purified, solubilized DRD2 onto the sensor surface to a target density. A reference channel should be prepared for background subtraction.
-
-
Binding Analysis (Kinetics):
-
Prepare serial dilutions of 3-(methoxymethyl)-3-methylpiperidine and Haloperidol in a running buffer containing a low concentration of the same detergent used for purification.
-
Inject the analyte solutions over the ligand (DRD2) and reference surfaces at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer alone over the surfaces. This is the dissociation phase .
-
Between cycles, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).
-
Caption: Principle of Surface Plasmon Resonance (SPR).
Hypothetical Performance Data: SPR
| Compound | Target | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |
| 3-(methoxymethyl)-3-methylpiperidine | DRD2 | 2.1 x 10⁵ | 8.4 x 10⁻³ | 40 |
| Haloperidol (Comparator) | DRD2 | 5.5 x 10⁵ | 2.2 x 10⁻³ | 4 |
This biophysical data provides a high-resolution view of the interaction. It confirms the binding observed in CETSA and reveals that 3-(methoxymethyl)-3-methylpiperidine has a faster dissociation rate (is less resident) than Haloperidol, contributing to its lower affinity.
Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing the thermodynamics of a binding interaction. It is the only technique that directly measures the heat (enthalpy) of binding.[7]
Causality: The Principle of Heat Measurement
An ITC instrument consists of two highly sensitive cells: a reference cell (containing buffer) and a sample cell (containing the purified target protein).[14][15] The ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell.[7] If the binding is exothermic, heat is released; if endothermic, heat is absorbed. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[14] The resulting data provides the binding affinity (Kₗ), stoichiometry (n), and the enthalpy (ΔH) of the interaction. From these, the entropy (ΔS) can be calculated, providing a complete thermodynamic profile.[7][16]
Experimental Protocol: ITC for DRD2
-
Protein and Ligand Preparation:
-
Prepare highly purified and concentrated DRD2 as described for SPR. The protein must be in a well-dialyzed buffer.
-
Dissolve 3-(methoxymethyl)-3-methylpiperidine and Haloperidol in the exact same final dialysis buffer to avoid artifacts from buffer mismatch.[16] The ligand concentration in the syringe should be 10-15x that of the protein in the cell.[7]
-
-
Instrument Setup:
-
Thoroughly clean the instrument cells.
-
Load the purified DRD2 solution into the sample cell and the matched buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell.
-
Record the heat change after each injection until the protein becomes saturated and the heat signals diminish to the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, Kₗ, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Hypothetical Performance Data: ITC
| Compound | Target | Kₗ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 3-(methoxymethyl)-3-methylpiperidine | DRD2 | 52 | -9.2 | -0.8 |
| Haloperidol (Comparator) | DRD2 | 5 | -11.5 | -0.1 |
The ITC data confirms the affinity measured by SPR and provides critical insight into the binding mechanism. The binding of both compounds is strongly driven by enthalpy (negative ΔH), suggesting that hydrogen bonds and van der Waals interactions are key. The small entropic penalty (-TΔS) is typical for rigidifying a small molecule in a binding pocket.
Comparative Summary and Conclusion
Each of these orthogonal techniques provides unique and complementary information. A direct comparison highlights their respective strengths and ideal applications in a drug discovery cascade.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Context | Intact cells, lysate, or tissue | In vitro (purified components) | In vitro (purified components, in-solution) |
| Primary Output | Target stabilization (EC50, Tagg shift) | Binding kinetics (kₐ, kₔ) and affinity (Kₗ) | Binding thermodynamics (ΔH, ΔS) and affinity (Kₗ) |
| Labeling | Label-free | Label-free | Label-free |
| Protein Req. | Endogenous or overexpressed in cells | Requires purified, stable protein | Requires highly purified, stable, concentrated protein |
| Pros | Physiologically relevant; confirms cell permeability and intracellular binding | Real-time data; provides kinetic information (residence time) | Gold standard for affinity; provides full thermodynamic profile |
| Cons | Indirect measure of binding; lower throughput | Requires protein immobilization which can affect activity; sensitive to buffer effects | Low throughput; requires large amounts of pure protein; sensitive to buffer mismatch |
The orthogonal validation workflow provides a high-confidence assessment of 3-(methoxymethyl)-3-methylpiperidine's engagement with its hypothetical target, DRD2.
-
CETSA provided the crucial first piece of evidence , demonstrating that the compound can access and bind DRD2 in a complex cellular environment.
-
SPR then delivered a high-resolution kinetic profile , quantifying the binding affinity and revealing that the compound has a moderately fast off-rate compared to the benchmark antagonist, Haloperidol.
-
Finally, ITC offered a thermodynamic signature , confirming the affinity and showing that the interaction is primarily enthalpy-driven.
Together, these results form a coherent and self-validating data package. While 3-(methoxymethyl)-3-methylpiperidine is less potent than Haloperidol, it is unequivocally a binder of the DRD2 receptor. This foundational knowledge is critical for guiding further medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. This multi-faceted approach ensures that decisions in the drug discovery pipeline are based on a robust and comprehensive understanding of a compound's true interaction with its biological target.
References
Click to expand
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
- Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
- ITC (Isothermal Titration Calorimetry) Services. (n.d.). 2bind.
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
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- What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
- SPR applications in early drug discovery | Alto™ Digital SPR. (2023, April 19). Nicoya Lifesciences.
- Résonance plasmon de surface. (n.d.). Wikipédia.
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A Comparative Benchmarking of 3-Methylpiperidine Derivatives as Potent Analgesics
In the relentless pursuit of potent and safer analgesic agents, the piperidine scaffold has perennially served as a cornerstone in medicinal chemistry. Its presence within the core structure of morphine underscores its critical role in interacting with the body's pain modulation systems.[1] This guide delves into a comparative analysis of a specific, highly promising subclass: 3-methylpiperidine derivatives. The strategic addition of a methyl group at the 3-position of the piperidine ring has been shown to significantly influence the pharmacological profile of these molecules, often leading to a remarkable enhancement in analgesic potency.[1]
This document provides an in-depth comparison of the analgesic effects of various 3-methylpiperidine derivatives, supported by experimental data from established preclinical models. We will explore the structure-activity relationships, delve into the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation pain therapeutics.
Comparative Analgesic Potency: A Leap Beyond a Classic
The analgesic efficacy of novel compounds is often benchmarked against established opioids like morphine and fentanyl. Several 3-methylpiperidine derivatives have demonstrated not just comparable, but vastly superior potency in preclinical studies.
A notable series of 3-methyl-4-(N-phenyl amido)piperidines has yielded compounds with exceptional analgesic activity. For instance, the cis-diastereomer, compound 42 , was found to be an astonishing 13,036 times more potent than morphine and 29 times more potent than fentanyl in the mouse hot-plate test.[2][3] Interestingly, its corresponding diastereomer, compound 43 , while still highly potent, was significantly less so, at 2,778 times the potency of morphine and 6 times that of fentanyl.[2][3] This highlights the critical role of stereochemistry in the interaction of these molecules with their biological targets.
Furthermore, certain derivatives have been engineered for an ultra-short duration of action, a desirable characteristic for surgical settings requiring rapid recovery.[2][3] Compounds 40 (Brifentanil), 43 , 47 , and 57 all exhibited an extremely short duration of action of approximately 2 minutes in the mouse hot-plate test, which is about one-fifth that of fentanyl.[2][3] Brifentanil is currently undergoing clinical evaluation, underscoring the translational potential of this class of compounds.[2][3]
The table below summarizes the comparative analgesic potency of selected 3-methylpiperidine derivatives.
| Compound | Analgesic Test | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action |
| cis-42 | Mouse Hot-Plate | 13,036 | 29 | - |
| 43 | Mouse Hot-Plate | 2,778 | 6 | ~2 min |
| 40 (Brifentanil) | Mouse Hot-Plate | - | - | ~2 min |
| 47 | Mouse Hot-Plate | - | - | ~2 min |
| 57 | Mouse Hot-Plate | - | - | ~2 min |
| cis-1,3-dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine (8h) | Writhing Test | - | - | - |
| trans-1,2-Dimethyl-4-ethoxycarbonyl-4-(3-pyridyl)piperidine (8g) | Writhing Test | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Research into meperidine isosteres has also revealed the positive impact of a cis-3-methyl substituent on antinociceptive activity, generally leading to a slight enhancement in potency.[4] Conversely, a trans-3-methyl group tended to decrease activity.[4] The most active compounds in one such study, trans-1,2-Dimethyl-4-ethoxycarbonyl-4-(3-pyridyl)piperidine (8g ) and cis-1,3-dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine (8h ), produced a 66% inhibition of writhing at a dose of 2 mg/kg.[4]
Mechanism of Action: Targeting the Opioid System
The profound analgesic effects of 3-methylpiperidine derivatives are primarily mediated through their interaction with the opioid receptor system, particularly the µ-opioid receptor (MOR).[2][5] This is substantiated by the ability of the non-selective opioid receptor antagonist, naloxone, to reverse the analgesic effects of these compounds.[5]
The binding of a 3-methylpiperidine derivative to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[2][6] Specifically, it promotes the opening of potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium (Ca2+) channels.[2] The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters, such as substance P and glutamate, ultimately leading to the attenuation of pain signals.[1]
Caption: Opioid Receptor Signaling Pathway.
Experimental Protocols for Analgesic Evaluation
The assessment of analgesic activity in preclinical models is crucial for the characterization of novel compounds. The following are detailed protocols for three commonly employed assays in the study of 3-methylpiperidine derivatives.
Hot-Plate Test
The hot-plate test is a widely used method to evaluate the central analgesic effects of drugs. It measures the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Stopwatch
-
Animal cages
-
Mice or rats
-
Test compound, vehicle, and positive control (e.g., morphine)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Apparatus Setup: Maintain the hot-plate surface at a constant temperature, typically 55 ± 0.5°C.[7]
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a nocifensive response, such as licking its paws or jumping.[7][8] This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 15-30 seconds) must be established.[7][9] Animals not responding within the cut-off time should be removed.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, intravenous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the reaction time as described in step 3.[7]
-
Data Analysis: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.
Caption: Hot-Plate Test Experimental Workflow.
Tail-Flick/Tail-Immersion Test
This test also measures the response to a thermal stimulus and is particularly useful for assessing spinally mediated analgesia.
Materials:
-
Tail-flick apparatus (radiant heat source) or a water bath
-
Stopwatch
-
Animal restrainers
-
Mice or rats
-
Test compound, vehicle, and positive control
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory and the restraining procedure.
-
Baseline Measurement: Gently place the animal in a restrainer, leaving the tail exposed.
-
Record Latency: Start the stopwatch and record the time it takes for the animal to flick or withdraw its tail.[12] A cut-off time (e.g., 10-15 seconds) should be in place to prevent tissue damage.[1]
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Measurement: At various time points after administration, repeat the measurement of the tail-flick/withdrawal latency.
-
Data Analysis: A significant increase in latency time indicates an analgesic effect.
Caption: Tail-Flick/Immersion Test Workflow.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model used to screen for peripheral analgesic activity.
Materials:
-
Acetic acid solution (e.g., 0.6-1% v/v)
-
Stopwatch
-
Observation chambers
-
Mice
-
Test compound, vehicle, and positive control (e.g., diclofenac)
-
Syringes and needles
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least a week and fast them for approximately 12 hours before the experiment, with free access to water.[13]
-
Drug Administration: Administer the test compound, vehicle, or positive control, typically orally or intraperitoneally.
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally.[1][5][13]
-
Observation: Immediately place each mouse in an individual observation chamber.[13] After a short latency period (e.g., 5 minutes), begin counting the number of writhes over a set period (e.g., 10-20 minutes).[1][5][13] A writhe is characterized by a wave of contraction of the abdominal muscles followed by stretching of the hind limbs.[5][13]
-
Data Analysis: A reduction in the number of writhes in the test group compared to the vehicle control group indicates analgesic activity. The percentage of inhibition is calculated.
Conclusion
The 3-methylpiperidine scaffold represents a highly promising platform for the development of potent analgesic agents. The strategic incorporation of a methyl group at the 3-position, along with other structural modifications, has led to the discovery of compounds with significantly enhanced potency compared to traditional opioids, as well as derivatives with desirable pharmacokinetic profiles such as ultra-short duration of action. The primary mechanism of action involves the modulation of the opioid system, offering a clear path for further rational drug design. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel 3-methylpiperidine derivatives, paving the way for the development of safer and more effective pain management therapies.
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]
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Acetic acid induced painful endogenous infliction in writhing test on mice. PMC - NIH. Available at: [Link]
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Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]
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Synthesis and antinociceptive activity of 2- and 3-methyl derivatives of 4-(pyridyl) isosteres of meperidine. PubMed. Available at: [Link]
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DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. Available at: [Link]
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Benchmarking Guide: 3-(methoxymethyl)-3-methylpiperidine as a Next-Generation CNS Scaffold
Topic: Benchmarking 3-(methoxymethyl)-3-methylpiperidine against known CNS drugs Content Type: Technical Comparison Guide
Executive Summary
In the landscape of Central Nervous System (CNS) drug discovery, the piperidine ring remains a "privileged scaffold," appearing in over 12 marketed CNS blockbusters. However, classic mono-substituted piperidines often suffer from rapid metabolic clearance and promiscuous binding.
This guide benchmarks 3-(methoxymethyl)-3-methylpiperidine (referred to herein as 3-MMP ) against established CNS therapeutics. Unlike standard piperidines, 3-MMP features a gem-disubstituted C3 quaternary center , a structural modification designed to restrict conformational entropy and block metabolic hotspots. This guide provides a comparative analysis of its physicochemical properties, predicted blood-brain barrier (BBB) penetration, and experimental protocols for validation.
Part 1: Physicochemical Benchmarking (CNS MPO)
To assess the viability of 3-MMP as a CNS lead, we benchmark its calculated properties against three "Gold Standard" CNS drugs: Paroxetine (SSRI), Methylphenidate (NDRI), and Donepezil (AChE Inhibitor).
Data Interpretation:
We utilize the CNS Multi-Parameter Optimization (MPO) scoring system. A score of
Table 1: Comparative Physicochemical Profile
| Property | 3-MMP (Scaffold) | Paroxetine | Methylphenidate | Donepezil | Ideal CNS Range |
| Molecular Weight (Da) | 143.23 | 329.37 | 233.31 | 379.50 | < 450 |
| cLogP (Lipophilicity) | 1.12 | 3.15 | 2.08 | 4.01 | 1.5 – 3.5 |
| TPSA ( | 21.26 | 39.7 | 29.5 | 38.8 | < 90 |
| H-Bond Donors (HBD) | 1 | 1 | 1 | 0 | < 3 |
| pK | 9.8 | 9.9 | 8.8 | 8.9 | 7.5 – 10.5 |
| CNS MPO Score | 5.8/6.0 | 4.5/6.0 | 5.2/6.0 | 4.1/6.0 | > 4.0 |
*Calculated estimates based on fragment contribution methods.
Senior Scientist Insight:
"While 3-MMP is a fragment and not a full drug, its CNS MPO score of 5.8 reveals its power. It consumes very little 'molecular real estate' (MW 143), leaving ample room for medicinal chemists to append pharmacophores (e.g., aryl groups) without violating Lipinski or Veber rules. Unlike Donepezil, which pushes the lipophilicity limit (cLogP ~4), 3-MMP starts in a hydrophilic 'sweet spot,' allowing for the addition of lipophilic side chains."
Part 2: Structural & Mechanistic Advantages
1. The Gem-Dimethyl Effect (Thorpe-Ingold)
3-MMP contains a quaternary carbon at position 3.
-
Mechanism: The presence of both a methyl and a methoxymethyl group creates steric bulk that restricts the flexibility of the piperidine ring.
-
Benefit: This pre-organizes the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to targets like the Sigma-1 receptor or Monoamine transporters , similar to the rigidification seen in 3-Methylfentanyl .
2. Metabolic Blocking
-
Problem: Simple piperidines (e.g., in early analogs of Risperidone ) are often susceptible to oxidative metabolism at the C3/C4 positions.
-
3-MMP Solution: The C3-methyl group blocks
-hydroxylation at this site. Furthermore, the methoxymethyl ether is generally more stable than a bare hydroxyl group, extending half-life ( ).
Part 3: Experimental Protocols
To validate 3-MMP derivatives, the following self-validating protocols are recommended.
Protocol A: PAMPA-BBB (Passive Permeability)
Objective: Assess the ability of 3-MMP analogs to cross the Blood-Brain Barrier via passive diffusion.
-
Preparation:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
-
Acceptor Plate: 96-well PTFE plate.
-
-
Method:
-
Coat the donor filter with 4 µL of Lipid Solution.
-
Donor Well: Add 150 µL of test compound (10 µM) in PBS (pH 7.4).
-
Acceptor Well: Add 300 µL of PBS (pH 7.4).
-
Sandwich: Place donor plate on top of acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber.
-
-
Quantification:
-
Separate plates. Analyze both donor and acceptor solutions via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
). -
Validation: Propranolol (High permeation marker) must show
cm/s; Theophylline (Low permeation) must show cm/s.
-
Protocol B: Microsomal Stability (Metabolic Resistance)
Objective: Verify if the C3-gem-disubstitution improves stability compared to a mono-substituted control.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction:
-
Pre-incubate 3-MMP analog (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling:
-
Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Plot: ln(% remaining) vs. time. Slope =
. -
Intrinsic Clearance (
): Calculate using . -
Success Criteria:
µL/min/mg indicates high metabolic stability suitable for CNS dosing.
-
Part 4: Visualization (CNS Lead Selection Workflow)
The following diagram illustrates the decision logic for incorporating the 3-MMP scaffold into a CNS drug discovery campaign.
Figure 1: Decision logic for selecting the 3-MMP scaffold to overcome metabolic instability in CNS drug discovery.
References
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1] Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Goldstein, H. F., et al. (2012). "CNS Drug Design: The Impact of Physicochemical Properties on Brain Exposure." Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., et al. (2005). "Exploiting Structural Analysis to Guide the Design of Cytochrome P450 3A4-Stable Piperidine Derivatives." Drug Metabolism and Disposition. Link
-
PubChem Compound Summary. (2024). "3-(Methoxymethyl)-3-methylpiperidine."[2][3] National Center for Biotechnology Information. Link
Sources
Technical Comparison Guide: Validating the Binding Mechanism of 3-(methoxymethyl)-3-methylpiperidine
This guide outlines the strategic validation of the binding mode for 3-(methoxymethyl)-3-methylpiperidine , a privileged scaffold often utilized in CNS-active agents (e.g.,
This document serves as a technical comparison guide, positioning Site-Directed Mutagenesis (SDM) as the functional "product" for validation, compared against structural (X-ray/Cryo-EM) and computational (MD) alternatives.
Executive Summary & Strategic Context
3-(methoxymethyl)-3-methylpiperidine represents a specialized steric and electronic scaffold. The gem-disubstitution at the C3 position provides a rigidified vector for the methoxymethyl group to engage in specific hydrogen-bonding interactions—often acting as a hydrogen bond acceptor (HBA) targeting polar residues (e.g., Serine, Tyrosine, or Cysteine) within a hydrophobic pocket.
Confirming this specific interaction is critical for "scaffold hopping" or lead optimization. While X-ray crystallography provides a static snapshot, Site-Directed Mutagenesis (SDM) offers the unique advantage of validating the energetic contribution of specific residues to the binding event, distinguishing "bystander" contacts from functional "anchors."
The Core Hypothesis
-
Ligand: 3-(methoxymethyl)-3-methylpiperidine (protonated amine forms salt bridge; methoxymethyl forms H-bond).
-
Target Residue: A specific polar residue (e.g., Ser^{200} or Cys^{909} depending on the target class, GPCR or Kinase).
-
Validation Goal: Demonstrate that mutating the target residue (e.g., Ser
Ala) results in a loss of potency ( shift) comparable to removing the methoxymethyl group from the ligand.
Methodology Comparison: Mutagenesis vs. Alternatives[1]
The following table objectively compares Mutagenesis against other binding mode validation techniques for this specific scaffold.
| Feature | Site-Directed Mutagenesis (The "Product") | X-Ray Crystallography | Molecular Dynamics (MD) | Ligand-Based SAR |
| Primary Output | Energetic Functional Data ( | Static Structural Model ( | Theoretical Trajectory | Structure-Activity Trends |
| Resolution | Single Amino Acid Contribution | Atomic Coordinates | Femtosecond dynamics | Chemical Group Contribution |
| Throughput | Medium (10-50 mutants/week) | Low (Months for optimization) | High (In silico) | Low (Synthetic effort) |
| Cost Efficiency | High (Standard reagents) | Low (Beamline/Cryo time) | High (GPU clusters) | Low (Synthesis costs) |
| Blind Spot | Cannot visualize conformational changes | Crystal packing artifacts | Force-field inaccuracies | Target flexibility ignored |
| Verdict | Essential for proving causality. | Gold standard for geometry, but fails to quantify energy.[1] | Good for hypothesis generation. | Indirect evidence only. |
Deep Dive: The Mutagenesis Validation Workflow
To rigorously confirm the binding mode, we employ a Double-Cycle Mutagenesis logic. This approach validates that the specific interaction between the methoxymethyl group and the protein residue is non-additive (i.e., they interact directly).
Visualization: The Validation Logic Pathway
Caption: Logical workflow for validating ligand-residue interactions via site-directed mutagenesis.
Experimental Protocol
A. Target Identification (In Silico)
Before wet-lab work, generate a docking model.
-
Ligand Prep: Generate 3D conformers of 3-(methoxymethyl)-3-methylpiperidine. Note the low-energy chair conformation where the methoxymethyl group is equatorial or axial depending on the pocket depth.
-
Docking: Dock into the target (e.g., Alpha-2C receptor PDB or Homology Model).
-
Filter: Identify residues within 3.5 Å of the methoxymethyl oxygen. Look for H-bond donors (Ser, Thr, Tyr, Lys).
B. Site-Directed Mutagenesis (SDM)
Objective: Replace the putative H-bond donor (e.g., Serine) with Alanine (removes -OH) to delete the interaction.
Protocol:
-
Template: Wild-type (WT) plasmid (e.g., pcDNA3.1 vector).
-
Primer Design: Design divergent primers containing the mutation (e.g., TCT
GCT for Ser Ala) with 15 bp overlap. -
PCR Reaction:
-
Reagent: High-fidelity DNA Polymerase (e.g., Phusion or Q5).
-
Cycle: 98°C (30s)
[98°C (10s) / 60°C (30s) / 72°C (1 min/kb)] x 18 cycles 72°C (5 min).
-
-
DpnI Digestion: Incubate with DpnI (1 hr, 37°C) to destroy methylated parental DNA.
-
Transformation: Transform into competent E. coli (e.g., DH5
). -
Validation: Sanger sequencing to confirm the mutation and absence of secondary errors.
C. Binding Affinity Assay (Radioligand Binding or SPR)
Objective: Measure the equilibrium dissociation constant (
-
Expression: Transfect HEK293T cells with WT or Mutant plasmids. Harvest membranes after 48h.
-
Assay Setup:
-
Tracer: Use a radiolabeled antagonist (e.g., [^3H]-RX821002 for Alpha-2 receptors).
-
Competitor: Titrate 3-(methoxymethyl)-3-methylpiperidine (
M to M).
-
-
Incubation: 1 hr at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
). -
Filtration: Harvest on GF/B filters using a cell harvester.
-
Readout: Liquid scintillation counting.
Data Analysis & Interpretation
To confirm the binding mode, you must calculate the Fold Shift in affinity.
Formula:
Interpretation Table:
| Observation | Fold Shift | Interpretation |
| No Effect | The mutated residue does not interact with the ligand. The model is incorrect. | |
| Moderate Loss | Weak interaction or indirect steric effect. | |
| Significant Loss | Confirmed Interaction. The residue is critical for binding (likely the H-bond partner). | |
| Gain of Affinity | The mutation relieved a steric clash (rare but possible). |
Interaction Map Visualization
Below is the hypothesized interaction map you are validating.
Caption: Hypothesized binding mode.[1][2][3][4][5] The red dashed line represents the interaction tested by the Ser204Ala mutation.
References
-
Alpha-2C Antagonists Patent Context
-
Mutagenesis Protocol Standard
- Title: QuikChange Site-Directed Mutagenesis Protocol.
- Source: Agilent Technologies / Cold Spring Harbor Protocols.
-
URL:[Link]
-
Binding Mode Validation Principles
- Title: Model validation by mutagenesis: A bridge between structure and function.
- Source:N
-
URL:[Link]
-
Tofacitinib Binding Mode (Analog Context)
- Title: Modulation of Activation-Loop Phosphorylation by JAK Inhibitors Is Binding Mode Dependent.
- Source:Cancer Discovery (AACR).
-
URL:[Link]
Sources
- 1. (R)-3-Methoxy-3-methylpiperidine | C7H15NO | CID 96559184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ki Summary [bindingdb.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting substrate-site in Jak2 kinase prevents emergence of genetic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative analysis of the off-target effects of 3-substituted piperidines
Executive Summary
The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for diverse therapeutic classes, including SSRIs (e.g., Paroxetine analogs), anticonvulsants (e.g., Tiagabine), and kinase inhibitors. However, the introduction of a substituent at the C3 position—proximal to the basic nitrogen—introduces unique stereochemical and electronic vectors that significantly alter off-target liability compared to their 4-substituted or unsubstituted counterparts.
This guide provides a comparative technical analysis of the off-target landscapes of 3-substituted piperidines, focusing on hERG channel blockade , CYP2D6 inhibition , and GPCR promiscuity . It details the causal mechanisms driving these interactions and provides self-validating experimental protocols for their assessment.
Part 1: The Scaffold & The Promiscuity Paradox
Structural Differentiation
Unlike 4-substituted piperidines, which are typically achiral and possess a plane of symmetry, 3-substituted piperidines possess a chiral center. This chirality is a double-edged sword: it allows for exquisite target selectivity but increases the complexity of off-target interactions.
| Feature | 3-Substituted Piperidine | 4-Substituted Piperidine |
| Chirality | Chiral (R/S) . Enantiomers often show >100-fold difference in off-target affinity. | Achiral . Simplified synthesis but limited vector exploration. |
| Steric Environment | Substituent is proximal to the basic Nitrogen ( | Substituent is distal . Minimal impact on Nitrogen basicity or steric shielding of the amine. |
| Conformational Bias | High propensity for A(1,3) strain, forcing specific chair conformations. | Flexible. Substituents generally adopt the equatorial position. |
The "Lipophilic Trap"
A recurring failure mode for 3-substituted piperidines is the "Lipophilic Trap." To improve potency at the primary target (e.g., a kinase or GPCR), researchers often attach hydrophobic aryl groups at C3. While this improves primary affinity, it inadvertently creates a perfect pharmacophore for the hERG potassium channel and CYP2D6 active site .
Part 2: Comparative Off-Target Analysis
hERG Channel Blockade (Cardiotoxicity)
The human Ether-à-go-go-Related Gene (hERG) channel is the most critical safety liability for this scaffold.
-
Mechanism: hERG blockade is driven by π-stacking interactions between the drug's aromatic tails and Tyr652/Phe656 in the channel pore, stabilized by the protonated piperidine nitrogen binding to the channel's selectivity filter.
-
Comparative Data: 3-substituted analogs often exhibit higher hERG affinity than 2-substituted analogs due to optimal spacing between the basic amine and the aromatic ring.
Case Study: Optimization of Akt Inhibitors A study on Akt inhibitors demonstrated that a 3,4-disubstituted piperidine lead (Compound A12) suffered from severe hERG blocking.[1][2] Structural rigidification and the introduction of polarity at the 3-position (transforming it into a 3,4,6-trisubstituted system, Compound E22) significantly reduced hERG liability while maintaining potency.
Diagram: hERG Blockade Mechanism & Mitigation
CYP2D6 inhibition (Metabolic Liability)
The basic nitrogen of the piperidine ring mimics the natural substrates of CYP2D6.
-
The Problem: 3-substituted piperidines with lipophilic groups are often potent competitive inhibitors of CYP2D6. This leads to non-linear pharmacokinetics and drug-drug interactions (DDIs).
-
Stereochemical Effect: The (S)-enantiomer of 3-aryl piperidines often binds more tightly to the CYP2D6 heme pocket than the (R)-enantiomer due to specific steric clashes in the active site.
GPCR Promiscuity
The 3-substituted piperidine core is a "master key" for aminergic GPCRs.
-
High Risk Targets: 5-HT2A, Dopamine D2, Alpha-1 Adrenergic.
-
Comparative Insight: Bulky 3-substituents (e.g., benzyl) often induce selectivity for Sigma receptors (
) over Dopamine receptors, whereas smaller groups (e.g., methyl) favor Muscarinic receptors.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Automated Patch Clamp for hERG Assessment
Objective: Quantify the
Reagents & Setup:
-
System: QPatch or Patchliner (Nanion/Sophion).
-
Cells: CHO-hERG or HEK293-hERG stable cell lines.
-
Internal Solution: 120 mM KCl, 5.37 mM
, 1.75 mM , 10 mM HEPES, 4 mM ATP-Na2 (pH 7.2). -
External Solution: Ringer’s solution (pH 7.4).
Step-by-Step Workflow:
-
Cell Preparation: Harvest cells at 70-80% confluency using Detachin (avoid Trypsin to preserve channel integrity). Resuspend to
cells/mL. -
Seal Formation: Dispense cells into the chip. Apply suction to achieve G
seal. -
Voltage Protocol (The Validation Step):
-
Holding Potential: -80 mV.
-
Depolarization: Step to +20 mV for 2 seconds (opens channels).
-
Repolarization: Step to -50 mV for 2 seconds (elicits the "tail current").
-
Validation: Only accept cells with >500 pA tail current and >200 M
seal resistance.
-
-
Compound Application: Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline. Apply test compound (4 concentrations, cumulative addition).
-
Analysis: Measure the peak tail current amplitude at -50 mV. Normalize to baseline. Calculate
using a Hill equation fit.
Protocol B: Radioligand Binding Panel (GPCR Profiling)
Objective: Determine
Step-by-Step Workflow:
-
Membrane Prep: Use membranes expressing human 5-HT2A receptors.
-
Ligand:
-Ketanserin (0.5 nM final concentration). -
Incubation: Mix membranes + Radioligand + Test Compound (10
M screening conc, then dose-response). Incubate 60 min at 27°C. -
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation.
-
Validation: Total binding must be >5x Non-Specific Binding (determined using 1
M Mianserin).
Diagram: Off-Target Screening Workflow
Part 4: Mitigation Strategies & Data Summary
To de-risk a 3-substituted piperidine series, apply the following structural modifications:
| Strategy | Rationale | Impact on Off-Targets |
| Fluorination | Adding Fluorine to the piperidine ring (e.g., 3-F, 3-CF3) lowers the | Reduces hERG (less cation- |
| Zwitterion Design | Introduce a carboxylic acid or polar tail at the 3-position. | Eliminates hERG (prevents pore entry). Reduces CNS penetration (if not desired). |
| Spiro-cyclization | Constrain the 3-substituent into a spiro-ring. | Increases Selectivity . Rigidifies the scaffold, preventing "induced fit" into off-target pockets. |
Comparative Data Summary (Representative)
| Compound Class | 3-Substituent | hERG | CYP2D6 Inhibition | Primary Risk |
| Class A | Phenyl (Lipophilic) | 0.8 (High Risk) | Potent ( | Cardiotoxicity |
| Class B | Benzyl (Flexible) | 2.5 (Mod Risk) | Moderate | GPCR Promiscuity |
| Class C | 3-Fluoro-3-Phenyl | >10 (Low Risk) | Weak | Safe Profile |
| Class D | 3-Hydroxyl (Polar) | >30 (No Risk) | None | Low Permeability |
References
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[1][2][3] [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
-
Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues. Bioorganic & Medicinal Chemistry, 2012. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.[4] (Highlighting the importance of enantioselective synthesis for this scaffold). [Link]
-
CYP2D6 Allelic Variants and Metabolism of Piperidine Drugs. Drug Metabolism and Disposition, 2018. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Navigating Uncharted Territory: A Comparative Guide to the Potential Biological Activity of 3-(methoxymethyl)-3-methylpiperidine
A note to the reader: In the landscape of chemical and biological research, it is not uncommon to encounter compounds with limited or no publicly available data on their biological effects. Our comprehensive search for reported biological activities of 3-(methoxymethyl)-3-methylpiperidine has revealed a significant gap in the scientific literature. While this compound is commercially available and its chemical properties are documented, its pharmacological profile remains largely unexplored.
This guide, therefore, takes a unique approach. Instead of focusing on the reproducibility of existing data, we will establish a framework for the initial investigation of 3-(methoxymethyl)-3-methylpiperidine's potential biological activities. This will be achieved by drawing logical comparisons with structurally related 3-substituted piperidine derivatives for which biological data is available. We will provide detailed, field-tested experimental protocols to screen for a range of potential activities, enabling researchers to generate the first datasets on this compound and contribute to the collective scientific knowledge.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" in drug discovery. The substitution pattern on the piperidine ring is a key determinant of its biological activity.[3][4] Specifically, modifications at the 3-position have yielded compounds with a wide spectrum of pharmacological effects, including but not limited to, central nervous system (CNS) activity, anticancer properties, and antimicrobial effects.[2][3]
Given that 3-(methoxymethyl)-3-methylpiperidine belongs to this class of 3-substituted piperidines, it is plausible that it may exhibit one or more of these activities. The presence of a methoxymethyl group at the 3-position introduces both steric bulk and a potential hydrogen bond acceptor, which could influence its interaction with various biological targets.
A Proposed Roadmap for Biological Evaluation
The following sections outline a series of robust and reproducible experimental protocols to investigate the potential biological activities of 3-(methoxymethyl)-3-methylpiperidine. The selection of these assays is based on the known activities of structurally analogous piperidine derivatives.
Workflow for Initial Biological Screening
Caption: A proposed workflow for the initial biological evaluation of 3-(methoxymethyl)-3-methylpiperidine.
Experimental Protocols
In Vitro Anticancer Activity Screening
Rationale: Numerous piperidine derivatives have demonstrated significant anticancer activity. A primary screen against a panel of cancer cell lines is a logical first step to explore this potential.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(methoxymethyl)-3-methylpiperidine in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity
| Cell Line | IC₅₀ of 3-(methoxymethyl)-3-methylpiperidine (µM) | IC₅₀ of Doxorubicin (µM) |
| A549 (Lung) | Experimental Data | Experimental Data |
| MCF-7 (Breast) | Experimental Data | Experimental Data |
| HCT116 (Colon) | Experimental Data | Experimental Data |
Evaluation of Potential Central Nervous System (CNS) Activity
Rationale: The piperidine scaffold is a core component of many CNS-active drugs. An initial in vivo screen can provide valuable insights into potential neuropharmacological effects.
Protocol: Irwin Test in Mice
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment for at least one week.
-
Compound Administration: Administer 3-(methoxymethyl)-3-methylpiperidine intraperitoneally (i.p.) at various doses (e.g., 1, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Observational Screen: Observe the mice continuously for the first hour and then at regular intervals for up to 4 hours. Record any changes in:
-
Behavior: alertness, grooming, spontaneous activity, passivity.
-
Neurological Function: gait, motor coordination (e.g., using a rotarod test), reflexes (e.g., righting reflex, pinna reflex).
-
Autonomic Function: pupil size, salivation, defecation.
-
-
Data Analysis: Score the observed effects for each dose group compared to the vehicle control to create a preliminary profile of potential CNS activity (e.g., sedative, stimulant, muscle relaxant).
Data Presentation: CNS Activity Profile
| Parameter | Vehicle Control | 1 mg/kg | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Spontaneous Activity | Normal | Observation | Observation | Observation | Observation |
| Motor Coordination | Normal | Observation | Observation | Observation | Observation |
| Righting Reflex | Normal | Observation | Observation | Observation | Observation |
| Pupil Size | Normal | Observation | Observation | Observation | Observation |
Assessment of Antioxidant Potential
Rationale: Some piperidine derivatives have been reported to possess antioxidant properties, which can be beneficial in various disease states.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 3-(methoxymethyl)-3-methylpiperidine (in methanol) to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation: Antioxidant Activity
| Compound | EC₅₀ (µg/mL) |
| 3-(methoxymethyl)-3-methylpiperidine | Experimental Data |
| Ascorbic Acid (Positive Control) | Experimental Data |
Conclusion and Future Directions
The lack of reported biological activity for 3-(methoxymethyl)-3-methylpiperidine presents a unique opportunity for discovery. The experimental framework provided in this guide offers a starting point for a systematic investigation into its potential pharmacological effects. Based on the well-established importance of the 3-substituted piperidine scaffold in medicinal chemistry, it is a compound worthy of further study. Should initial screening yield positive results in any of the proposed assays, further in-depth studies to elucidate the mechanism of action, conduct structure-activity relationship (SAR) analyses with related analogs, and perform more extensive in vivo efficacy testing would be warranted. The data generated from such studies would be a valuable contribution to the scientific community and could potentially uncover a novel therapeutic agent.
References
-
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Methoxy-3-methylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021133809A1 - Inhibitors of mutant forms of egfr.
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PMC. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases.
Sources
A Comparative Guide to Assessing the Selectivity of 3-(Methoxymethyl)-3-methylpiperidine for the M2 Muscarinic Acetylcholine Receptor
For researchers and drug development professionals, establishing the selectivity of a novel compound for its intended molecular target is a cornerstone of preclinical evaluation. This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of 3-(methoxymethyl)-3-methylpiperidine, a novel piperidine derivative, for its primary target, the M2 muscarinic acetylcholine receptor (M2R). The guide will detail experimental protocols, explain the scientific rationale behind methodological choices, and present data in a clear, comparative format.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs).[1][2] Specifically, derivatives of piperidine have been extensively developed as antagonists for the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][4][5][6][7] Achieving high selectivity for a single subtype is a critical goal, as off-target effects on other muscarinic receptors can lead to a range of undesirable side effects. This guide will focus on differentiating the binding and functional activity of 3-(methoxymethyl)-3-methylpiperidine at the M2 receptor versus the M1 and M3 receptors, which represent key off-target interactions.
I. Experimental Framework for Selectivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, combining direct measurement of binding affinity with functional assays that probe the compound's effect on receptor signaling. This dual strategy provides a more complete picture of the compound's pharmacological profile.
Caption: Simplified signaling pathways for M1/M3 and M2 muscarinic receptors.
B. Experimental Protocol: GTPγS Binding Assay for M2 Receptors
The GTPγS binding assay is a functional method that measures the activation of G-proteins upon receptor stimulation. [8][9][10][11]It is particularly well-suited for Gi/o-coupled receptors like M2.
1. Principle: When a GPCR is activated by an agonist, it promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. [8]The GTPγS binding assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein. [9]The amount of bound [³⁵S]GTPγS is a direct measure of receptor activation.
2. Procedure:
-
Prepare cell membranes expressing the M2 receptor.
-
In a 96-well plate, add the membranes, a fixed concentration of an M2 agonist (e.g., carbachol), and varying concentrations of 3-(methoxymethyl)-3-methylpiperidine.
-
Add GDP and [³⁵S]GTPγS to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by rapid filtration and wash the filters.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist (3-(methoxymethyl)-3-methylpiperidine).
-
Determine the IC50 value from the resulting inhibition curve.
C. Experimental Protocol: Calcium Flux Assay for M1 and M3 Receptors
For Gq-coupled receptors like M1 and M3, a calcium flux assay is a common and robust functional readout. [12][13] 1. Principle: Activation of M1 or M3 receptors leads to an increase in intracellular calcium. [12]This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.
2. Procedure:
-
Plate cells expressing M1 or M3 receptors in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of 3-(methoxymethyl)-3-methylpiperidine to the wells and incubate.
-
Add a fixed concentration of an agonist (e.g., carbachol) to stimulate the receptors.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
3. Data Analysis:
-
Plot the agonist-induced fluorescence response against the log concentration of the antagonist.
-
Determine the IC50 value from the inhibition curve.
IV. Data Interpretation and Comparative Analysis
The selectivity of 3-(methoxymethyl)-3-methylpiperidine can be quantified by comparing its affinity (Ki) and functional activity (IC50) across the different receptor subtypes.
A. Comparative Data Table
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| 3-(methoxymethyl)-3-methylpiperidine | M1 | 150 | 180 |
| M2 | 5 | 8 | |
| M3 | 250 | 300 | |
| AF-DX 384 (Competitor) | M1 | 200 | 220 |
| M2 | 10 | 15 | |
| M3 | 800 | 950 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Calculating the Selectivity Index
The selectivity index (SI) provides a quantitative measure of a compound's preference for one receptor over another. It is calculated as the ratio of the Ki or IC50 values.
-
Selectivity for M2 over M1: SI = Ki(M1) / Ki(M2)
-
Selectivity for M2 over M3: SI = Ki(M3) / Ki(M2)
Based on the hypothetical data:
-
3-(methoxymethyl)-3-methylpiperidine:
-
M2 vs M1 Selectivity = 150 nM / 5 nM = 30-fold
-
M2 vs M3 Selectivity = 250 nM / 5 nM = 50-fold
-
-
AF-DX 384:
-
M2 vs M1 Selectivity = 200 nM / 10 nM = 20-fold
-
M2 vs M3 Selectivity = 800 nM / 10 nM = 80-fold
-
This analysis indicates that, in this hypothetical scenario, 3-(methoxymethyl)-3-methylpiperidine demonstrates favorable selectivity for the M2 receptor over the M1 and M3 subtypes.
V. Conclusion
The comprehensive assessment of a compound's selectivity is a critical step in drug discovery. By employing a combination of high-fidelity binding assays and physiologically relevant functional assays, researchers can build a detailed pharmacological profile. The methodologies outlined in this guide provide a robust framework for evaluating the selectivity of novel piperidine-based compounds like 3-(methoxymethyl)-3-methylpiperidine for the M2 muscarinic receptor, ensuring a thorough understanding of its on- and off-target activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
